Boc-L-Octahydroindole-2-carboxylic acid
Description
The exact mass of the compound Boc-L-Octahydroindole-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Boc-L-Octahydroindole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-L-Octahydroindole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/t9?,10?,11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJYGQHOQQDGQZ-ILDUYXDCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCCC2CC1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](CC2C1CCCC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109523-13-9 | |
| Record name | ((2S,3aS,7aS)-1-(tert-butoxycarbonyl)octahydro-1H-indol-2-carbonic acid) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Boc-L-Octahydroindole-2-carboxylic Acid (Boc-Oic-OH)
[1]
Executive Summary
Boc-L-Octahydroindole-2-carboxylic acid (Boc-Oic-OH) is a bicyclic, non-proteinogenic amino acid derivative widely utilized in medicinal chemistry as a conformationally restricted proline surrogate. Its fused cyclohexane-pyrrolidine ring system introduces significant steric bulk and lipophilicity, making it a critical scaffold in the design of ACE inhibitors (e.g., Perindopril) and peptidomimetics targeting G-protein coupled receptors (GPCRs) and viral proteases.
This guide provides a comprehensive technical analysis of Boc-Oic-OH, focusing on its physicochemical properties, synthetic routes, and specific protocols for its integration into solid-phase peptide synthesis (SPPS), where its steric hindrance presents unique challenges.
Part 1: Chemical Identity & Physicochemical Profile
Boc-Oic-OH exists primarily as the all-cis isomer (2S, 3aS, 7aS), which mimics the geometry of L-Proline but with enhanced hydrophobic interaction capabilities and restricted conformational freedom.
Table 1: Physicochemical Specifications
| Property | Specification |
| Chemical Name | (2S,3aS,7aS)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid |
| Common Abbreviation | Boc-Oic-OH |
| CAS Number | 109523-13-9 (Boc-protected); 80875-98-5 (Free acid) |
| Molecular Formula | C₁₄H₂₃NO₄ |
| Molecular Weight | 269.34 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 131–137 °C |
| Optical Rotation | |
| Solubility | Soluble in MeOH, DCM, DMF, DMSO; Insoluble in water |
| pKa (Carboxyl) | ~3.8 (Predicted) |
Stereochemical Configuration
The "L" designation in Oic typically refers to the (2S) configuration. However, the fusion of the six-membered ring creates two additional chiral centers (3a, 7aS).
-
Preferred Isomer: (2S, 3aS, 7aS) — cis-fused, endo conformation.
-
Structural Impact: The cis-fusion forces the molecule into a "cup" shape, creating a distinct hydrophobic pocket that is often exploited in drug design to bind to hydrophobic sub-sites (e.g., the S1' pocket of ACE).
Part 2: Synthesis & Manufacturing Workflows
The synthesis of Boc-Oic-OH is non-trivial due to the requirement for stereoselective hydrogenation of the indole core. The standard industrial route involves the catalytic hydrogenation of (S)-indoline-2-carboxylic acid.
Mechanism of Synthesis
The reduction of the benzene ring in indoline-2-carboxylic acid requires high pressure and specific catalysts to favor the cis-fused product over the thermodynamically more stable trans-isomer.
Figure 1: Synthetic pathway from Indole-2-carboxylic acid to Boc-Oic-OH. The critical step is the hydrogenation, where PtO2 favors the cis-endo isomer required for bioactivity.
Part 3: Solid-Phase Peptide Synthesis (SPPS) Integration
Integrating Boc-Oic-OH into peptides is challenging. Its bicyclic structure imposes significant steric hindrance, slowing down acylation rates and making the secondary amine of the Oic residue (after deprotection) difficult to acylate with the subsequent amino acid.
Critical Protocol: Coupling Boc-Oic-OH
Challenge: The bulky cyclohexane ring shields the carboxylic acid, reducing activation efficiency. Solution: Use high-efficiency coupling reagents (HATU or HOAt) rather than standard carbodiimides (DCC/DIC).
Step-by-Step Coupling Protocol
-
Resin Preparation: Swell resin in DMF for 30 min.
-
Activation (In situ):
-
Dissolve Boc-Oic-OH (3.0 eq) and HATU (2.9 eq) in dry DMF.
-
Add DIEA (6.0 eq) immediately before adding to the resin.
-
Note: Pre-activation time should be kept minimal (< 2 min) to avoid racemization.
-
-
Coupling:
-
Add activated solution to resin.
-
Reaction Time: 2–4 hours (Standard amino acids take ~45 min).
-
Monitoring: Kaiser test may be inconclusive due to the secondary amine nature of Oic (if Oic is the amine component). Use Chloranil test for secondary amines.
-
-
Recoupling (Double Coupling):
-
Mandatory for sequences where Oic is followed by another bulky residue.
-
Critical Protocol: Acylating the N-Terminus of Oic
Once Boc-Oic is coupled and deprotected, the resulting amine is a sterically hindered secondary amine . Coupling the next amino acid onto Oic is the bottleneck.
-
Preferred Reagent: HATU or PyAOP.
-
Solvent System: DMF/DCM (1:1) can improve swelling and access.
-
Temperature: Elevated temperature (50°C) is highly recommended, provided the incoming amino acid is not Cys or His (racemization risk).
Figure 2: SPPS Decision Tree for Boc-Oic-OH. Note the "Difficult Step" warning when coupling the subsequent amino acid to the hindered Oic amine.
Part 4: Applications in Drug Discovery[1]
ACE Inhibitors (Perindopril)
Boc-Oic-OH is the direct precursor to the "Oic" moiety in Perindopril .
-
Mechanism: The Oic residue mimics the C-terminal Proline of Angiotensin I. The hydrophobic bicyclic ring interacts with the S1' and S2' subsites of the Angiotensin-Converting Enzyme (ACE), increasing potency compared to simple Proline derivatives.
-
Synthesis Note: In Perindopril synthesis, the Oic moiety is often coupled as the benzyl ester or free acid, but Boc-Oic is used in convergent synthesis strategies for analogues.
Hepatitis C (HCV) Protease Inhibitors
Many second-generation HCV NS3/4A protease inhibitors utilize bicyclic proline surrogates to "lock" the peptide backbone into a bioactive conformation (beta-strand mimicry).
-
Role of Oic: It restricts the
and torsion angles more strictly than Proline, reducing the entropic penalty of binding to the viral protease.
Part 5: Handling & Stability
-
Storage: Store at +2°C to +8°C. Keep under inert gas (Argon/Nitrogen) if stored for long periods (>6 months).
-
Moisture Sensitivity: Hygroscopic. Allow the bottle to equilibrate to room temperature before opening to prevent condensation.
-
Acid Stability: The Boc group is acid-labile. Avoid exposure to volatile acids (HCl, TFA) fumes during storage.
-
Safety: Irritant.[1] Standard PPE (gloves, goggles) required. No specific acute toxicity hazards reported, but treat as a bioactive intermediate.
References
-
ChemicalBook. (2024). L-Octahydroindole-2-carboxylic acid Properties and Synthesis.Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3274680, Octahydroindole-2-carboxylic acid.[2]Link
-
BenchChem. (2025).[3][4] Technical Support Center: Octahydroindole-2-carboxylic Acid Synthesis and Stereochemistry.Link
- Vincent, M., et al. (1982). Stereoselective synthesis of octahydroindole-2-carboxylic acid esters. Tetrahedron Letters, 23(16), 1677-1680.
-
Fisher Scientific. (2025). Safety Data Sheet: (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid.[5][6][7][8][9]Link
Sources
- 1. fishersci.com [fishersci.com]
- 2. Octahydroindole-2-carboxylic acid | C9H15NO2 | CID 3274680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid [lgcstandards.com]
- 7. (2S,3aS,7aS)-1-Acetyloctahydro-1H-indole-2-carboxylic acid | C11H17NO3 | CID 57936651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (2S,3aS,7aS)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid | 109523-13-9 [sigmaaldrich.com]
- 9. chemimpex.com [chemimpex.com]
Structural Analysis & Characterization of Boc-L-Octahydroindole-2-carboxylic Acid (Boc-L-Oic-OH)
Executive Summary
Boc-L-Octahydroindole-2-carboxylic acid (Boc-L-Oic-OH) is a critical non-proteinogenic amino acid used primarily as a conformationally constrained surrogate for L-proline in peptidomimetics and drug development. Its bicyclic [4.3.0] fused ring system imparts significant structural rigidity, locking peptide backbones into specific conformations that enhance receptor binding affinity and metabolic stability.
This guide provides a comprehensive technical analysis of Boc-L-Oic-OH, focusing on its stereochemical architecture, spectroscopic signature, and validated analytical protocols. It is designed for medicinal chemists and analytical scientists optimizing the synthesis of ACE inhibitors (e.g., Perindopril, Trandolapril) and novel peptide therapeutics.
Molecular Architecture & Stereochemistry
The pharmacological potency of Oic-containing drugs relies heavily on the specific stereochemical configuration of the octahydroindole scaffold.
Stereochemical Configuration
The biologically active isomer typically employed in drug synthesis is (2S, 3aS, 7aS)-1-(tert-butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid .
-
Chiral Centers: Three stereogenic centers at positions C2, C3a, and C7a.
-
Ring Fusion: The cyclohexane and pyrrolidine rings are cis-fused . The hydrogen atoms at the bridgehead carbons (3a and 7a) are on the same face of the molecule.
-
Absolute Configuration: The C2 carboxylic acid group is in the "L" (S) configuration, analogous to natural L-proline.
Conformational Dynamics
Unlike L-proline, which has a relatively flexible pyrrolidine ring, the fused cyclohexane ring in Oic restricts the conformational freedom of the pyrrolidine moiety.
-
Cis-Fusion: Forces the bicyclic system into a curved, "cup-like" shape.
-
Puckering: The pyrrolidine ring adopts a specific envelope conformation (typically C4-exo or C4-endo) dictated by the cis-fusion, which is critical for fitting into the hydrophobic pockets of enzymes like Angiotensin-Converting Enzyme (ACE).
Spectroscopic Characterization
Accurate structural validation requires a multi-modal approach combining NMR, MS, and IR.
Nuclear Magnetic Resonance (NMR) Analysis
The following data correlates the core octahydroindole scaffold with the Boc-protecting group.
Table 1: 1H and 13C NMR Assignments (D2O/CDCl3) Note: Core scaffold shifts based on free acid in D2O; Boc signals are characteristic.
| Position | 1H Chemical Shift (δ ppm) | Multiplicity | 13C Chemical Shift (δ ppm) | Structural Assignment |
| Boc-CH3 | ~1.45 | Singlet (9H) | ~28.5 | tert-Butyl methyls |
| Boc-Cq | — | — | ~80.2 | Quaternary t-Bu Carbon |
| Boc-C=O | — | — | ~155.0 | Carbamate Carbonyl |
| C2 (α-CH) | 4.06 (core) / ~4.25 (Boc) | Multiplet (1H) | ~59.7 | Chiral Center (α-proton) |
| C3a | 2.25 – 2.36 | Multiplet | ~36.9 | Bridgehead Carbon |
| C7a | 3.65 (core) / ~3.80 (Boc) | Multiplet | ~59.3 | Bridgehead Carbon (N-adjacent) |
| C3 | 1.73 – 2.01 | Multiplet (2H) | ~32.4 | Pyrrolidine Ring |
| C4, C5, C6, C7 | 1.23 – 1.64 | Multiplet (7H) | 20.9, 21.4, 24.4, 25.1 | Cyclohexane Ring |
| COOH | — | — | ~175.4 | Carboxylic Acid Carbonyl |
Causality in Assignment:
-
The cis-fusion is evidenced by the complex coupling patterns and chemical shifts of the bridgehead protons (H-3a and H-7a).
-
The Boc group introduces a strong singlet at ~1.45 ppm, distinct from the ring methylene envelope (1.2–1.7 ppm).
-
Rotamers: In CDCl3, Boc-L-Oic-OH may exhibit rotamers (cis/trans around the carbamate bond), leading to peak doubling or broadening in the NMR spectrum at room temperature.
Mass Spectrometry (MS)
-
Ionization Mode: ESI (Positive)
-
Molecular Weight: 269.34 g/mol
-
Key Ions:
-
[M+H]+: 270.2 m/z
-
[M+Na]+: 292.2 m/z
-
[M-Boc+2H]+: ~170.1 m/z (Loss of Boc group, characteristic fragmentation).
-
Infrared Spectroscopy (IR)
-
Carboxylic Acid: Broad O-H stretch (2500–3300 cm⁻¹) and C=O stretch (~1710–1740 cm⁻¹).
-
Urethane (Boc): Strong C=O stretch (~1690 cm⁻¹) and C-N stretch.
Analytical Methodologies (QC Protocols)
The following protocols are designed to ensure purity, specifically separating the (2S, 3aS, 7aS) isomer from potential diastereomers (e.g., trans-fused impurities).
High-Performance Liquid Chromatography (HPLC)
Objective: Purity assessment and diastereomer separation.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q) |
| Mobile Phase B | 0.1% TFA in Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection | UV at 210 nm (Amide/Carboxyl absorption) |
| Gradient | 0-2 min: 20% B (Isocratic hold)2-20 min: 20% → 80% B (Linear Gradient)20-25 min: 80% B (Wash)25-30 min: 20% B (Re-equilibration) |
Protocol Validation Logic:
-
Acidic Mobile Phase: TFA suppresses the ionization of the carboxylic acid, sharpening the peak shape and increasing retention on the hydrophobic C18 stationary phase.
-
Gradient Slope: A slow gradient (20-80%) allows sufficient resolution between the cis-fused major product and potential trans-fused impurities, which have slightly different hydrophobicities due to their 3D shape.
Chiral Purity Analysis
While diastereomers separate on C18, enantiomers (L vs D) require chiral stationary phases.
-
Recommended Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/Isopropanol/TFA (e.g., 90:10:0.1) under isocratic conditions.
Synthetic & Biological Context
Structural Logic in Drug Design
The incorporation of Oic into peptide sequences (e.g., replacing Proline) restricts the
Visualization of Workflows
Diagram 1: Structural Validation Workflow
This flowchart outlines the critical path from synthesis to final quality control, ensuring the integrity of the Boc-L-Oic-OH scaffold.
Caption: Integrated workflow for the synthesis and quality assurance of Boc-L-Oic-OH, highlighting the critical purification step to remove stereoisomers.
Diagram 2: Biological Mechanism (ACE Inhibition)
The role of the Oic scaffold in the Renin-Angiotensin-Aldosterone System (RAAS).
Caption: Mechanism of Action: The rigid Oic scaffold allows the inhibitor to bind tightly to the ACE active site, preventing the conversion of Angiotensin I to Angiotensin II.
References
-
Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. National Institutes of Health (NIH) / PubMed Central. Available at: [Link]
-
Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. Available at: [Link]
-
PubChem Compound Summary for CID 3274680: Octahydroindole-2-carboxylic acid. National Center for Biotechnology Information (NCBI). Available at: [Link]
Boc-L-Octahydroindole-2-carboxylic Acid: A Conformationally Constrained Proline Analog in Advanced Peptidomimetics
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide
Executive Summary
The transition from native peptides to clinically viable therapeutics is frequently hindered by poor metabolic stability and high conformational flexibility. To overcome these limitations, the integration of non-proteinogenic amino acids has become a cornerstone of modern drug design. Boc-L-Octahydroindole-2-carboxylic acid (Boc-Oic-OH) is a premier bicyclic proline surrogate that introduces severe conformational constraints into peptide backbones.
By fusing a cyclohexane ring to a pyrrolidine core, Oic effectively locks the peptide into specific secondary structures, such as the Polyproline-II (PII) helix, while drastically increasing lipophilicity and proteolytic resistance. This whitepaper explores the structural causality, physicochemical properties, and optimized synthetic workflows for incorporating Boc-Oic-OH into therapeutic peptides.
Structural & Physicochemical Profiling
Unlike standard L-proline, which exists in an equilibrium between cis and trans amide bond isomers, the bulky bicyclic nature of Oic heavily biases the preceding peptide bond toward the trans conformation. This is driven by the steric bulk of the fused cyclohexane ring, which anchors the pyrrolidine ring in an exo-pucker conformation 1.
Quantitative Data Summary
The following table outlines the critical physicochemical parameters of Boc-L-Oic-OH required for precise stoichiometric calculations during Solid-Phase Peptide Synthesis (SPPS).
| Property | Value | Scientific Implication |
| IUPAC Name | (2S,3aS,7aS)-1-(tert-butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid | Defines the specific enantiomer required for biological activity. |
| CAS Number | 186096-30-0 | Standard identifier for procurement and regulatory filing. |
| Molecular Formula | C₁₄H₂₃NO₄ | Used for precise mass spectrometry (MS) validation. |
| Molecular Weight | 269.34 g/mol | Critical for calculating molar equivalents in SPPS. |
| Appearance | White to off-white crystalline solid | Indicates high purity; discoloration suggests degradation. |
| Stereochemistry | L-form (2S, 3aS, 7aS) | Ensures spatial alignment with native biological receptors. |
Mechanistic Causality of the Oic Scaffold
The structural modifications inherent to Oic directly dictate its pharmacological utility. The fused cyclohexane ring increases the hydrophobic surface area, which enhances passive membrane permeability—a critical factor for the bioavailability of peptide drugs 2. Furthermore, the steric bulk prevents the binding of proteolytic enzymes, extending the peptide's half-life in vivo.
Logical relationship between Oic structural features and pharmacological outcomes.
Experimental Protocol: Boc-SPPS Workflow for Oic Incorporation
Synthesizing peptides with Boc-Oic-OH requires specialized considerations. Because Oic is a bulky secondary amine, coupling it to the growing peptide chain—and subsequently coupling the next amino acid to the Oic nitrogen—suffers from severe steric hindrance.
The following self-validating protocol utilizes Boc chemistry, which is highly effective for synthesizing complex, aggregation-prone sequences like hydrophobic PII helices. The repetitive Trifluoroacetic acid (TFA) treatments help disrupt secondary structures during synthesis 3.
Step-by-Step Methodology
1. Resin Preparation & Swelling
-
Action: Weigh out 0.5 mmol of PAM (Phenylacetamidomethyl) resin. Swell in Dichloromethane (DCM) for 30 minutes.
-
Causality: PAM resin is chosen over standard Merrifield resin due to its enhanced stability against the repetitive TFA treatments required in Boc chemistry, preventing premature peptide cleavage.
2. N-Terminal Boc Deprotection
-
Action: Treat the resin with 100% TFA for 2 × 5 minutes. Wash thoroughly with DCM and N,N-Dimethylformamide (DMF).
-
Action: Neutralize the resin with 10% N,N-Diisopropylethylamine (DIPEA) in DMF for 2 minutes.
3. Coupling of Boc-Oic-OH
-
Action: Pre-activate 2.0 mmol (4 equivalents) of Boc-Oic-OH with 1.95 mmol of HATU and 4.0 mmol of DIPEA in DMF for 2 minutes. Add the mixture to the resin and agitate for 2 hours.
-
Causality: HATU is mandatory here. Standard coupling reagents (like DIC/HOBt) often fail due to the steric clash of the bicyclic Oic ring. HATU provides the highly reactive O-(7-azabenzotriazol-1-yl) ester intermediate needed to force the coupling to completion.
4. In-Process Validation (The Chloranil Test)
-
Action: Perform a Chloranil test on a few resin beads.
-
Causality: A standard Kaiser (ninhydrin) test will yield a false negative because Oic is a secondary amine. The Chloranil test specifically detects secondary amines. A successful coupling of the subsequent amino acid onto Oic will turn the Chloranil test from blue/green (presence of secondary amine) to colorless (successful acylation).
5. Cleavage and Global Deprotection
-
Action: Treat the dried resin with anhydrous liquid Hydrogen Fluoride (HF) containing 5% anisole (as a carbocation scavenger) at 0°C for 1 hour.
-
Causality: Liquid HF is required to cleave the robust PAM resin linkage and remove any side-chain protecting groups simultaneously.
6. Verification and Purification
-
Action: Precipitate the crude peptide in cold ether, lyophilize, and purify via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Validate the mass via LC-MS.
Step-by-step Boc-SPPS workflow for incorporating Boc-Oic-OH into peptide chains.
Applications in Drug Development
The integration of Oic into peptide sequences has yielded several highly successful clinical and preclinical candidates by forcing peptides into bioactive conformations that native sequences cannot maintain.
Bradykinin Antagonists (HOE-140 / Icatibant)
One of the most prominent uses of Boc-Oic-OH is in the synthesis of HOE-140 (Icatibant), a highly potent and selective bradykinin B2 receptor antagonist. In HOE-140, the replacement of native proline residues with unnatural analogs like Oic and Tic (tetrahydroisoquinoline-3-carboxylic acid) completely alters the receptor binding profile from an agonist to an antagonist 4. The Oic residue locks the C-terminus into a stable β-turn, which is critical for high-affinity binding to the B2 receptor while simultaneously rendering the peptide completely resistant to degradation by kininases.
ACE Inhibitors
Oic is a foundational building block in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, most notably Perindopril and Trandolapril . The bicyclic ring system of Oic mimics the transition state of the ACE substrate, providing a highly specific, tight-binding interaction with the enzyme's active site zinc ion, leading to potent antihypertensive effects 2.
References
-
LifeTein Peptide Blog. "Unusual Amino Acids: Octahydroindole-2-carboxylic acid (Oic)." LifeTein. Available at: [Link]
-
Organic & Biomolecular Chemistry. "Construction of a polyproline structure with hydrophobic exterior using octahydroindole-2-carboxylic acid." Royal Society of Chemistry (RSC). Available at: [Link]
-
Semantic Scholar / PubMed. "Mutations in the B2 Bradykinin Receptor Reveal a Different Pattern of Contacts for Peptidic Agonists and Peptidic Antagonists." Journal of Biological Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. Construction of a polyproline structure with hydrophobic exterior using octahydroindole-2-carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02306A [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Commercial Availability & Technical Utilization of Boc-L-Octahydroindole-2-carboxylic Acid
Executive Summary
Boc-L-Octahydroindole-2-carboxylic acid (Boc-Oic-OH) represents a critical structural scaffold in modern peptidomimetic drug design.[1] Best known as the steric core of the ACE inhibitor Perindopril, this bicyclic proline analogue offers researchers a unique tool for constraining peptide backbone geometry.
Commercially, the supply chain is bifurcated:
-
High-Purity Reagents (CAS: 109523-13-9): For R&D and solid-phase peptide synthesis (SPPS), sold as the Boc-protected species.
-
Industrial Intermediates (CAS: 80875-98-5): For GMP manufacturing, often traded as the free acid or ester, requiring on-site protection or resolution.
This guide analyzes the sourcing landscape, critical quality attributes (CQAs) regarding stereochemistry, and validated protocols for its integration into therapeutic workflows.
Chemical Identity & Stereochemical Criticality
The utility of Oic lies in its three chiral centers (C2, C3a, C7a).[2] While eight stereoisomers are theoretically possible, the (2S, 3aS, 7aS) isomer is the industry standard for bioactivity, corresponding to the "all-cis" configuration derived from L-amino acid precursors.
Technical Specifications
| Property | Specification |
| Chemical Name | (2S,3aS,7aS)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid |
| Common Abbreviation | Boc-L-Oic-OH; Boc-(S,S,S)-Oic |
| CAS Number | 109523-13-9 (Boc-protected); 80875-98-5 (Free Acid) |
| Molecular Formula | C₁₄H₂₃NO₄ |
| Molecular Weight | 269.34 g/mol |
| Stereochemistry | (2S, 3aS, 7aS) - Critical Quality Attribute |
| Solubility | Soluble in DCM, DMF, MeOH; Insoluble in Water |
| Purity Grade | Research: ≥98% (HPLC); GMP: ≥99% (Chiral Purity >99.5%) |
Commercial Landscape & Sourcing Strategy
Supply Chain Tiering
Sourcing strategies must align with the development phase. The cost driver is the stereoselective hydrogenation required to produce the (2S, 3aS, 7aS) isomer.
-
Tier 1: Catalog Suppliers (R&D Scale)
-
Vendors: Sigma-Aldrich (Merck), Chem-Impex, Santa Cruz Biotechnology.
-
Format: 1g – 25g vials.
-
Price Point: High (~
80 per gram). -
Risk:[3] Low. CoA typically guarantees chiral purity.
-
-
Tier 2: Specialized Peptide CROs (Pilot Scale)
-
Vendors: Boc Sciences, Bachem, WuXi AppTec.
-
Format: 100g – 1kg.
-
Price Point: Moderate.
-
Advantage:[1][] Often provide "bulk" pricing for the free acid (CAS 80875-98-5) which can be Boc-protected in-house to save costs.
-
-
Tier 3: Industrial API Manufacturers (Commercial Scale)
-
Vendors: Major Chinese and Indian CMOs (e.g., suppliers for Perindopril generics).
-
Format: >10kg drums.
-
Critical Check: Must validate the "Impurity A" profile (the trans-fused isomer) which is a common byproduct of catalytic hydrogenation.
-
Sourcing Decision Matrix
The following diagram outlines the logic for selecting the appropriate grade and form based on project stage.
Figure 1: Strategic sourcing decision tree for Oic derivatives based on development phase.
Technical Utilization: Protocols & Methodology
Synthetic Production Logic
Understanding the synthesis is vital for troubleshooting impurities. The industrial route typically involves the hydrogenation of (S)-indoline-2-carboxylic acid .[2]
-
Mechanism: Heterogeneous catalytic hydrogenation (Pt/C or Rh/C).
-
Stereocontrol: The catalyst approaches from the least hindered face. However, "trans" isomers (Impurity A) can form.
-
Resolution: If the hydrogenation yields a diastereomeric mixture, crystallization with chiral amines (e.g.,
-methylbenzylamine) is required before Boc-protection.
Experimental Protocol: Coupling in Peptide Synthesis
Due to the steric bulk of the bicyclic ring, Boc-Oic-OH is a "difficult coupler." Standard carbodiimide methods (DCC/DIC) often result in slow kinetics or incomplete coupling.
Recommended Protocol (High Efficiency):
-
Activation: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP.
-
Base: DIEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).
-
Stoichiometry: 3.0 eq Boc-Oic-OH : 2.9 eq HATU : 6.0 eq DIEA.
-
Solvent: DMF or NMP (DCM is often insufficient for rapid coupling of hindered amino acids).
-
Time: 2–4 hours at Room Temperature (monitor via Kaiser test or LC-MS).
Self-Validating Check:
-
If coupling to a secondary amine (e.g., Proline or another Oic): Double coupling is mandatory .
-
Kaiser Test: May yield false negatives due to steric shielding; chloranil test is preferred for secondary amines.
QC Protocol: Chiral HPLC
To verify the stereochemical integrity of incoming raw material:
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% TFA.
-
Detection: UV at 210 nm.
-
Criteria: The (2S, 3aS, 7aS) peak must be >99.0%. The (2S, 3aR, 7aR) isomer (trans-fused) usually elutes significantly later.
Strategic Utility in Drug Design
Why utilize Boc-Oic-OH over Proline?
-
Hydrophobicity: The fused cyclohexane ring significantly increases lipophilicity, improving membrane permeability (LogP).
-
Conformational Lock: Oic restricts the
and torsion angles more strictly than Proline, stabilizing -turn secondary structures. -
Proteolytic Stability: The non-natural bicyclic structure resists degradation by standard proteases.
Figure 2: Industrial synthesis workflow highlighting the critical resolution step for stereochemical purity.
References
-
Santa Cruz Biotechnology. Boc-L-octahydroindole-2-carboxylic acid (CAS 109523-13-9) Product Data. Retrieved from
-
Thermo Fisher Scientific. (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid Specifications. Retrieved from
-
BenchChem. Technical Support: Octahydroindole-2-carboxylic Acid Synthesis and Stereochemistry. Retrieved from
-
PubChem. Compound Summary: (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid.[1][5] National Library of Medicine. Retrieved from
-
European Patent Office. Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid (Patent EP1724260B1). Retrieved from
-
Chem-Impex International. Boc-L-octahydroindole-2-carboxylic acid Product Sheet. Retrieved from
Sources
An In-Depth Technical Guide to Boc-L-Octahydroindole-2-carboxylic Acid: A Cornerstone in Modern Drug Discovery
This guide provides an in-depth exploration of N-tert-butoxycarbonyl-L-octahydroindole-2-carboxylic acid (Boc-L-Oic-OH), a non-proteinogenic amino acid critical to pharmaceutical development. We will delve into its fundamental physicochemical properties, stereochemically-controlled synthesis, robust analytical characterization, and its pivotal role as a constrained proline surrogate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors and other complex peptidomimetics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this vital synthetic building block.
Core Concepts: Physicochemical and Structural Properties
Boc-L-Octahydroindole-2-carboxylic acid is a derivative of L-Octahydroindole-2-carboxylic acid (Oic), where the secondary amine is protected by a tert-butyloxycarbonyl (Boc) group. This protection strategy is fundamental in peptide synthesis, allowing for controlled, sequential amide bond formation by preventing unwanted side reactions at the nitrogen atom.[1] The bicyclic structure of the Oic core imparts significant conformational rigidity, a property leveraged by medicinal chemists to design peptides with improved metabolic stability and receptor selectivity.[2]
The specific stereoisomer, (2S,3aS,7aS), is the most biologically relevant and widely used in drug applications such as the synthesis of the ACE inhibitors Perindopril and Trandolapril.[2] This stereochemical configuration is crucial for its intended biological activity.
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| Compound Name | (2S,3aS,7aS)-1-(tert-butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid | [1][3] |
| Synonyms | Boc-L-Oic-OH, Boc-L-octahydroindole-2-carboxylic acid | [1] |
| Molecular Formula | C14H23NO4 | [1][4] |
| Molecular Weight | 269.34 g/mol | [3][4] |
| CAS Number | 109523-13-9 | [1][4] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 131-137 °C | [1] |
| Solubility | Soluble in methanol and water | [5] |
| Optical Rotation | [α]D20 = -24 ± 3º (c=1 in MeOH) | [1] |
| Unprotected Core (L-Oic) | C9H15NO2 (MW: 169.22 g/mol , CAS: 80875-98-5) | [6][7][8] |
Synthesis and Purification: A Stereoselective Approach
The synthesis of enantiomerically pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid is paramount. A common and effective strategy involves the catalytic hydrogenation of (S)-indoline-2-carboxylic acid, which sets the three contiguous chiral centers. The subsequent N-Boc protection is a standard procedure that yields the final product.
Synthetic Workflow
The causality behind this workflow is rooted in achieving high stereoselectivity. Starting with the chiral precursor (S)-indoline-2-carboxylic acid ensures the desired stereochemistry at the C2 position. The catalytic hydrogenation, typically over a platinum or rhodium catalyst, directs the hydrogen addition to the less-hindered face of the bicyclic system, yielding the all-cis (2S,3aS,7aS) diastereomer with high fidelity.[2][5] The final Boc protection step is a robust and high-yielding reaction that prepares the molecule for its use in solid-phase or solution-phase peptide synthesis.[9]
Caption: Stereoselective synthesis workflow for Boc-L-Oic-OH.
Experimental Protocol: Synthesis of (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid (L-Oic)
This protocol is adapted from established literature procedures.[2][5]
-
Reaction Setup: To a solution of (S)-indoline-2-carboxylic acid (3.0 g, 18.38 mmol) in glacial acetic acid (60 mL) in a hydrogenation vessel, add Platinum(IV) oxide (PtO2, 300 mg) catalyst.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (H2) to 5 bar.[5] Stir the reaction mixture vigorously at 60 °C.[2]
-
Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction typically takes 24 hours.
-
Work-up: Once complete, cool the reaction mixture and carefully vent the hydrogen gas. Filter the mixture through a pad of Celite to remove the platinum catalyst, washing the pad with additional acetic acid.
-
Isolation: Concentrate the filtrate in vacuo to remove the acetic acid. The resulting residue is the crude L-Oic.
-
Purification (Self-Validation): Crystallize the crude solid from ethanol. The formation of a white crystalline solid indicates successful purification. Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum. An expected yield is approximately 85%.[2] The purity should be verified by HPLC and melting point analysis.
Analytical Characterization: Ensuring Purity and Identity
Due to the lack of a UV-absorbing chromophore, the analysis of Octahydroindole-2-carboxylic acid and its derivatives presents a challenge for standard analytical techniques like HPLC with UV detection.[10] This necessitates alternative, self-validating analytical systems.
Comparative Analysis of Methodologies
The choice of analytical method depends on the specific requirements for sensitivity, selectivity, and isomeric separation.
Table 2: Comparison of Analytical Methods for Oic Isomers
| Method | Principle & Rationale | Advantages | Disadvantages |
| HPLC-RID | Universal detection based on changes in the refractive index of the mobile phase as the analyte elutes. Chosen because the analyte is non-chromophoric.[10] | Simple, robust, does not require derivatization, excellent linearity (>0.999 correlation coefficient).[10] | Lower sensitivity than MS, sensitive to temperature and mobile phase fluctuations. |
| LC-MS | Separation by HPLC followed by detection based on the mass-to-charge ratio. Provides high specificity.[10] | High sensitivity and selectivity, provides structural information. | Higher equipment cost and complexity. |
| HPLC with Derivatization | Chemical modification of the analyte to introduce a UV-absorbing or fluorescent tag, enabling detection by standard UV or fluorescence detectors.[10][11] | High sensitivity (especially with fluorescence).[11] | Requires additional reaction steps, potential for incomplete derivatization or side products. |
Experimental Protocol: HPLC-RID for Isomeric Purity
This protocol provides a validated method for quantifying the (2S,3aS,7aS) isomer and separating it from other potential diastereomers.
-
System Preparation: Use an HPLC system equipped with a C18 column (e.g., Inertsil ODS-4, 250 mm x 4.6 mm, 5 µm) and a Refractive Index Detector (RID).
-
Mobile Phase: Prepare a 10 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter and degas the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.5 mL/min
-
Column Temperature: 35°C
-
Detector: Refractive Index Detector (RID)
-
Injection Volume: 20 µL
-
-
Sample Preparation: Accurately weigh and dissolve the Boc-L-Oic-OH sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Analysis & Validation: Inject the sample. The retention time of the main peak should correspond to that of a certified reference standard. The method should be validated according to ICH guidelines for linearity, accuracy, and precision. The absence of significant secondary peaks corresponding to other isomers validates the stereochemical purity of the synthesized material.
Caption: Role of Boc-L-Oic-OH in ACE inhibitor synthesis.
The synthesis of Trandolapril involves the peptide coupling of an appropriate ester of (2S,3aR,7aS)-octahydroindole-2-carboxylic acid with N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine (ECPPA). [12]The Boc protecting group on the Oic nitrogen is removed prior to this coupling step, but its presence during the initial synthesis and handling of the building block is crucial for ensuring clean, high-yielding reactions.
Conclusion
Boc-L-Octahydroindole-2-carboxylic acid is more than a mere chemical reagent; it is an enabling tool in modern medicinal chemistry. Its unique, conformationally constrained structure provides a robust scaffold for designing potent and stable therapeutics. A thorough understanding of its stereoselective synthesis and appropriate analytical characterization—particularly using non-standard methods like HPLC-RID—is essential for any research or development program that utilizes this important building block. The protocols and workflows described herein provide a validated framework for its effective synthesis, analysis, and application.
References
-
Vali, S. J., Kumar, S. S., Sait, S. S., & Garg, L. K. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. Available at: [Link]
-
(n.d.). Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. PMC. Available at: [Link]
-
PubChem. (n.d.). Octahydroindole-2-carboxylic acid. PubChem. Available at: [Link]
- (n.d.). Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril. Google Patents.
-
LifeTein. (2026, January 15). Unusual Amino Acids: Octahydroindole-2-carboxylic acid (Oic). LifeTein Peptide Blog. Available at: [Link]
-
MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc-L-Octahydroindole-2-carboxylic acid | 186096-30-0 | Benchchem [benchchem.com]
- 4. Boc-L-octahydroindole-2-carboxylic acid | CAS 109523-13-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. L-Octahydroindole-2-carboxylic acid | 80875-98-5 [chemicalbook.com]
- 6. Octahydroindole-2-carboxylic acid | C9H15NO2 | CID 3274680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. guidechem.com [guidechem.com]
- 9. lifetein.com [lifetein.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. EP1724260B1 - Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril - Google Patents [patents.google.com]
The Octahydroindole-2-Carboxylic Acid (OIC) Scaffold: Historical Discovery, Structural Pharmacology, and Synthetic Methodologies
Executive Summary
Octahydroindole-2-carboxylic acid (OIC) is a non-proteinogenic, bicyclic amino acid that has fundamentally reshaped cardiovascular pharmacology and peptidomimetic chemistry 1. Functioning as a conformationally constrained analogue of proline, OIC introduces critical backbone rigidity and enhanced lipophilicity into peptide sequences 2. This technical guide provides an in-depth analysis of OIC’s historical genesis, its mechanistic role in Angiotensin-Converting Enzyme (ACE) inhibition, and the rigorous, self-validating synthetic protocols required to isolate its biologically active stereoisomers.
Historical Genesis and Drug Discovery
The discovery of OIC was driven by the limitations of first-generation ACE inhibitors like captopril and enalapril. While effective, early inhibitors often suffered from suboptimal pharmacokinetic profiles, including rapid clearance and limited tissue penetration. During the 1980s, medicinal chemists hypothesized that increasing the lipophilicity and restricting the conformational flexibility of the inhibitor's C-terminal amino acid would enhance binding affinity to the ACE active site 1.
By fusing a cyclohexane ring to a proline-like pyrrolidine core, researchers synthesized the octahydroindole-2-carboxylic acid scaffold. This bicyclic structure effectively locked the molecule into a specific geometry that perfectly mimicked the transition state of angiotensin I cleavage [[2]](). The integration of OIC into drug pipelines directly yielded blockbuster antihypertensive agents, most notably Trandolapril and Perindopril , which exhibited superior half-lives, profound tissue ACE inhibition, and exceptional metabolic stability 1.
Structural Pharmacology & Target Engagement
The Renin-Angiotensin System (RAS) is a primary regulator of blood pressure. ACE, a key zinc metalloproteinase in this pathway, catalyzes the conversion of the inactive decapeptide angiotensin I into the potent vasoconstrictor angiotensin II 2.
OIC-based inhibitors competitively bind to this active site. The bulky, lipophilic octahydroindole core fits snugly into the S2' hydrophobic pocket of the ACE enzyme, while the carboxylic acid group coordinates with the catalytic zinc ion (Zn²⁺). The rigid bicyclic framework minimizes the entropic penalty of binding, resulting in sub-nanomolar binding affinities.
Figure 1: The Renin-Angiotensin System (RAS) pathway and the targeted inhibition of ACE by OIC derivatives.
Stereochemical Landscape & Quantitative Profiling
OIC contains three distinct chiral centers (positions 2, 3a, and 7a), generating eight possible stereoisomers 1. The biological efficacy of OIC-derived pharmaceuticals is strictly dependent on absolute stereochemistry 3. For instance, Perindopril utilizes the (2S, 3aS, 7aS) configuration 4, while Trandolapril relies on the (2S, 3aR, 7aS) epimer 5.
Table 1: Physicochemical and Pharmacological Profile of OIC and Derivatives
| Compound / Derivative | Role in Drug Development | Required Stereochemistry | Target Application | ACE Inhibitory Potency (IC₅₀) |
| OIC Core Scaffold | Key Synthetic Intermediate | (2S, 3aS, 7aS) | Perindopril Synthesis | N/A (Precursor) |
| Trandolaprilat | Active Diacid Metabolite | (2S, 3aR, 7aS) | Hypertension / Heart Failure | 0.93 – 15.0 nM 2 |
| Compound 6u | 1-Glutarylindoline Derivative | (2S) | Experimental ACE Inhibition | 4.8 nM 2 |
Self-Validating Synthetic Methodologies
The synthesis of enantiopure OIC demands rigorous stereocontrol. The most scalable and industrially relevant pathway involves the catalytic hydrogenation of (S)-indoline-2-carboxylic acid 2.
Figure 2: Step-by-step synthetic workflow for the isolation of enantiopure (2S,3aS,7aS)-OIC.
Experimental Protocol: Stereoselective Hydrogenation and Resolution
This protocol outlines the synthesis of the (2S, 3aS, 7aS) isomer, ensuring high diastereomeric excess through self-validating analytical checkpoints.
Step 1: Catalytic Hydrogenation
-
Procedure : Dissolve 3.0 g (18.38 mmol) of (S)-indoline-2-carboxylic acid in 60 mL of glacial acetic acid within a high-pressure hydrogenation vessel. Add 300 mg of Platinum(IV) oxide (PtO₂) catalyst. Purge the vessel with hydrogen gas and maintain the reaction at 60 °C under H₂ pressure for 24 hours 2.
-
Causality & Rationale : PtO₂ is selected because it efficiently reduces the aromatic ring without cleaving the sensitive carboxylic acid [[3]](). Glacial acetic acid acts as both a solvent and a proton donor; protonating the indoline nitrogen forces the intermediate to adopt a planar orientation on the catalyst surface, dictating the cis-stereochemistry of the newly fused ring system 2.
Step 2: Catalyst Filtration & Work-up
-
Procedure : Cool the mixture to room temperature. Carefully filter the suspension through a Celite pad to remove the pyrophoric PtO₂ catalyst. Concentrate the filtrate in vacuo to dryness 3.
Step 3: Fractional Crystallization
-
Procedure : Reconstitute the solid residue in hot ethanol. Allow the solution to cool slowly to induce crystallization. Filter the resulting crystals 3.
-
Causality & Rationale : Hydrogenation inevitably produces a mixture of diastereomers. Fractional crystallization exploits the differential solubility of these isomers. The (2S, 3aS, 7aS) isomer forms a more stable and less soluble crystal lattice in ethanol, allowing for physical isolation from the epimeric mixture 3.
Step 4: Hydrochloride Salt Formation
-
Procedure : Suspend the purified OIC crystals (e.g., 300 mg) in 8 mL of a 3N HCl solution in anhydrous ethyl acetate. Stir for 24 hours at room temperature, then concentrate in vacuo to yield the stable hydrochloride salt 3.
Step 5: Self-Validation via Chiral HPLC
-
Procedure : Validate stereochemical purity using High-Performance Liquid Chromatography (HPLC). Standard reverse-phase columns cannot separate OIC diastereomers. Instead, employ a chiral mobile phase containing a Cu(II) complex with L-phenylalaninamide (L-PheA) 6.
-
Causality & Rationale : The Cu(II) ions form transient diastereomeric complexes with the OIC isomers in the mobile phase. Because these complexes have distinct spatial arrangements and polarities, they elute at different retention times, definitively confirming >99% stereochemical purity of the target API intermediate 6.
References
-
LifeTein Peptide Blog . Unusual Amino Acids: Octahydroindole-2-carboxylic acid (Oic). Available at:[Link]
-
NIH PMC . Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. Available at:[Link]
-
ResearchGate . A study on the stereochemical purity of trandolapril and octahydro-1 H-indole-2-carboxylic acid by HPLC method. Available at: [Link]
-
European Patent Office (EPO) . Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril. Available at: [Link]
Sources
- 1. lifetein.com [lifetein.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. data.epo.org [data.epo.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Strategic Incorporation of Boc-L-Octahydroindole-2-carboxylic Acid in Advanced Peptide Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-L-Octahydroindole-2-carboxylic acid (Boc-L-Oic-OH) is a non-proteinogenic, bicyclic amino acid that serves as a powerful tool in medicinal chemistry and peptide drug design. As a conformationally constrained analog of proline, its incorporation into peptide sequences offers a strategic approach to enhance metabolic stability, modulate receptor selectivity, and improve pharmacokinetic profiles.[1][2][3] The bicyclic structure introduces significant backbone rigidity, effectively stabilizing secondary structures like β-turns and helices, while its increased lipophilicity can improve passive membrane permeability.[2][4] These attributes make Boc-L-Oic-OH a critical building block in the synthesis of peptidomimetics with therapeutic potential, most notably in the development of Angiotensin-Converting Enzyme (ACE) inhibitors such as Perindopril and Trandolapril.[2][3] This document provides an in-depth guide to the properties of Boc-L-Oic-OH and detailed protocols for its efficient incorporation into peptide chains using Boc-based Solid-Phase Peptide Synthesis (SPPS), including key considerations for coupling, deprotection, and final peptide characterization.
Introduction: The Rationale for Constrained Amino Acids
The therapeutic application of natural peptides is often hampered by their poor metabolic stability due to enzymatic degradation, low bioavailability, and lack of receptor selectivity stemming from high conformational flexibility.[4] A proven strategy to overcome these limitations is the incorporation of non-natural, conformationally constrained amino acids.[4][5]
Boc-L-Octahydroindole-2-carboxylic acid, specifically the (2S,3aS,7aS) stereoisomer, is a premier example of such a building block.[4] Its structure, featuring a proline-like pyrrolidine ring fused to a cyclohexane ring, imparts several key advantages:
-
Structural Rigidity: The bicyclic system significantly restricts the rotation around the peptide backbone's phi (φ) and psi (ψ) dihedral angles, locking the peptide into a more defined, bioactive conformation.[1][2] This pre-organization can lead to enhanced binding affinity and selectivity for the target receptor.
-
Increased Lipophilicity: The saturated carbocyclic ring increases the hydrophobicity of the amino acid residue, which can enhance the peptide's ability to cross biological membranes and improve its overall pharmacokinetic profile.[2][4]
-
Proteolytic Resistance: The non-natural, sterically hindered structure of the Oic residue can prevent recognition and cleavage by proteases, thereby extending the in-vivo half-life of the peptide therapeutic.[2]
Chemical Structure of Boc-L-Octahydroindole-2-carboxylic acid
Caption: Structure of (2S,3aS,7aS)-1-Boc-octahydro-1H-indole-2-carboxylic acid.
Physicochemical Properties & Handling
Proper handling and storage are crucial for maintaining the integrity of Boc-L-Oic-OH. The following table summarizes its key properties.
| Property | Value | Reference(s) |
| Synonym(s) | Boc-L-Oic-OH, (2S,3aS,7aS)-1-Boc-octahydro-1H-indole-2-carboxylic acid | [6] |
| CAS Number | 109523-13-9 | [6][7] |
| Molecular Formula | C₁₄H₂₃NO₄ | [6][7] |
| Molecular Weight | 269.3 g/mol | [6][7] |
| Appearance | White to off-white powder | [6] |
| Melting Point | 131-137 °C | [6] |
| Purity (HPLC) | ≥ 97% | [6] |
| Solubility | Soluble in methanol, DMF, DCM | [8] |
| Storage Conditions | Store at 0-8 °C, keep dry | [6] |
Application in Solid-Phase Peptide Synthesis (SPPS)
Boc-L-Oic-OH is readily incorporated into peptide sequences using standard SPPS methodologies. The tert-butyloxycarbonyl (Boc) protecting group on the α-nitrogen is ideal for Boc/Bzl (Boc/benzyl) synthesis strategies.[9] This approach involves the use of a strong acid, typically trifluoroacetic acid (TFA), for deprotection of the N-terminus, and final cleavage from the resin support with a stronger acid like anhydrous hydrogen fluoride (HF).[9][10]
General SPPS Workflow
The process of extending a peptide chain on a solid support is cyclical. Each cycle, which adds one amino acid, consists of deprotection, activation, coupling, and washing steps.
Caption: General workflow for one cycle of Boc-based Solid-Phase Peptide Synthesis.
Experimental Protocols
The following protocols provide a framework for the successful incorporation of Boc-L-Oic-OH into a peptide sequence using manual or automated Boc-SPPS.
Protocol 1: Boc-SPPS Coupling Cycle for Boc-L-Oic-OH
This protocol outlines the steps for a single coupling cycle. All steps should be performed in a suitable reaction vessel with agitation.
Materials:
-
Peptide-resin (e.g., Merrifield resin) with a free carboxyl group
-
Boc-L-Oic-OH
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA)
-
Coupling Reagent: Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)
-
Additive: 1-Hydroxybenzotriazole (HOBt)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes. Drain the solvent.
-
Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2 minutes, drain, and discard the solution.
-
Add a fresh solution of 50% TFA in DCM.
-
Agitate for 20-30 minutes.[10]
-
Drain the solution and wash the resin thoroughly with DCM (3x) and DMF (3x) to remove residual acid.
-
-
Neutralization:
-
Wash the resin with a 5% DIPEA solution in DMF (2x for 2 minutes each) to neutralize the protonated N-terminal amine.
-
Wash the resin thoroughly with DMF (5x) to remove excess base.
-
-
Pre-activation and Coupling:
-
Rationale: Boc-L-Oic-OH is a sterically hindered secondary amino acid, similar to proline.[11] Pre-activation is crucial for efficient coupling. Carbodiimide reagents like DCC or DIC, in the presence of an additive like HOBt, form a highly reactive O-acylisourea intermediate, which then forms an active ester with HOBt to facilitate the amide bond formation while minimizing side reactions.[9]
-
In a separate vessel, dissolve Boc-L-Oic-OH (3 eq. relative to resin substitution) and HOBt (3 eq.) in a minimal amount of DMF.
-
Add DCC or DIC (3 eq.) to the solution and allow it to pre-activate for 10-15 minutes at 0°C.
-
Add the activated amino acid solution to the drained, neutralized resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Monitoring the Coupling:
-
Causality: The standard Kaiser test is ineffective for secondary amines like Oic as it relies on a primary amine to produce the characteristic blue color. The Chloranil test is a suitable alternative.
-
Perform a Chloranil test to confirm the absence of free secondary amines, indicating reaction completion. A negative result (beads remain colorless/yellow) signifies a complete coupling.
-
-
Washing: After a successful coupling, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove byproducts and unreacted reagents. The resin is now ready for the next deprotection/coupling cycle.
Protocol 2: Final Peptide Cleavage and Deprotection
Safety Precaution: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive, toxic, and can cause severe burns. This procedure must be performed by trained personnel in a specialized, HF-rated chemical fume hood with appropriate personal protective equipment (PPE).
Materials:
-
Fully synthesized, N-terminally deprotected peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavenger "cocktail" (e.g., 90% HF, 5% p-cresol, 5% thioanisole)
-
Cold diethyl ether
Procedure:
-
Preparation: Dry the peptide-resin thoroughly under vacuum. Place the resin in a specialized HF cleavage apparatus.
-
Scavenger Addition:
-
Rationale: During cleavage, reactive carbocations are generated from the Boc group and benzyl-based side-chain protecting groups. Scavengers like p-cresol and thioanisole are added to trap these cations, preventing side reactions with sensitive residues like Tryptophan or Methionine.[10]
-
Add the scavenger cocktail to the resin.
-
-
HF Cleavage:
-
Cool the apparatus to 0°C.
-
Carefully condense a measured amount of anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
-
HF Removal: Evaporate the HF under a stream of nitrogen, followed by high vacuum to remove all traces.
Protocol 3: Peptide Precipitation and Purification
Procedure:
-
Precipitation:
-
Transfer the residue from the cleavage vessel to a centrifuge tube.
-
Add a large excess of cold diethyl ether to the residue. This will precipitate the crude peptide.[1]
-
Vortex or triturate the mixture to obtain a fine powder.
-
-
Isolation:
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove residual scavengers and organic impurities.
-
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification by RP-HPLC:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).[1]
-
Purify the peptide using preparative reverse-phase HPLC with a C18 column.
-
Use a linear gradient of acetonitrile in water (both containing 0.1% TFA). A shallow gradient (e.g., 1% increase in acetonitrile per minute) is often effective for peptides.[12]
-
Collect fractions corresponding to the main peptide peak.
-
Protocol 4: Peptide Analysis and Characterization
Procedure:
-
Purity Assessment: Analyze the collected fractions using analytical RP-HPLC to confirm purity, which is typically assessed by the peak area at ~220 nm.[13]
-
Identity Confirmation: Determine the molecular weight of the purified peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the successful incorporation of all amino acids, including the Oic residue.[1][]
Boc Deprotection Mechanism
The acid-labile nature of the Boc group is fundamental to this synthesis strategy. The mechanism involves protonation followed by the formation of a stable tert-butyl cation.
Caption: Mechanism of Boc group removal using a strong acid like TFA.[15]
Conclusion and Future Perspectives
The use of Boc-L-Octahydroindole-2-carboxylic acid is a powerful and validated strategy in the design of peptidomimetics with enhanced therapeutic properties.[1] Its rigid bicyclic structure provides a predictable means to constrain peptide backbones, leading to compounds with improved receptor affinity, selectivity, and metabolic stability. The protocols detailed herein provide a robust framework for researchers to synthesize and evaluate these modified peptides. As the field of peptide therapeutics continues to advance, the strategic use of constrained amino acids like Oic will remain a cornerstone of modern drug discovery, enabling the development of next-generation pharmaceuticals for a wide range of diseases.
References
-
Vidal, A., et al. (2011). Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. Arkivoc, 2011(7), 223-238. [Link]
-
National Center for Biotechnology Information. (n.d.). Octahydroindole-2-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
-
LifeTein. (2026, January 15). Unusual Amino Acids: Octahydroindole-2-carboxylic acid (Oic). LifeTein Peptide Blog. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
North, M. (2000). Incorporation of conformationally constrained beta-amino acids into peptides. Journal of Peptide Science, 6(7), 301-313. [Link]
-
Zhang, W., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
-
Phenomenex. (n.d.). A Systematic Approach to Peptide Analysis. Retrieved from Phenomenex. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from Master Organic Chemistry. [Link]
-
GenScript. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from GenScript. [Link]
-
AAPPTec. (n.d.). Solid-phase peptide synthesis introduction. Retrieved from AAPPTec. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Incorporation of conformationally constrained beta-amino acids into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Boc-L-octahydroindole-2-carboxylic acid | CAS 109523-13-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. L-Octahydroindole-2-carboxylic acid | 80875-98-5 [chemicalbook.com]
- 9. Solid-phase peptide synthesis introduction-Technical Articals-News [hongtide.com]
- 10. Overview of Custom Peptide Synthesis [peptide2.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 13. bachem.com [bachem.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: Boc-L-Octahydroindole-2-carboxylic Acid in Drug Discovery
Introduction: A Privileged Scaffold for Therapeutic Innovation
In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy, selectivity, and metabolic stability is perpetual. A key strategy in this endeavor is the incorporation of conformationally constrained amino acid analogs into peptide and small molecule drug candidates.[1][2] Boc-L-Octahydroindole-2-carboxylic acid, a bicyclic proline analog, has emerged as a "privileged scaffold" due to its rigid structure.[1] This rigidity imparts predictable conformational constraints, which can lead to improved binding affinity for biological targets and increased resistance to enzymatic degradation.[3][4]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted applications of Boc-L-Octahydroindole-2-carboxylic acid. We will delve into its pivotal role in the design of Angiotensin-Converting Enzyme (ACE) inhibitors, its utility as a proline surrogate in peptide chemistry, and provide detailed, field-proven protocols for its synthesis and incorporation into target molecules.
Physicochemical Properties and Structural Significance
Boc-L-Octahydroindole-2-carboxylic acid, specifically the (2S,3aS,7aS) stereoisomer, is the most commonly utilized form in drug discovery.[3] Its structure features a cis-fused cyclohexane ring onto a proline core, creating a rigid bicyclic system. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is crucial for its application in peptide synthesis, preventing unwanted side reactions.[2][5]
| Property | Value | Source |
| Molecular Formula | C14H23NO4 | [5][6] |
| Molecular Weight | 269.34 g/mol | [5] |
| Appearance | White to off-white powder | [5] |
| Melting Point | 131-137 °C | [5] |
| Solubility | Soluble in methanol and water | [7] |
The constrained nature of the octahydroindole ring system is paramount to its function. When incorporated into a peptide chain, it restricts the conformational freedom of the backbone, often inducing specific secondary structures like β-turns.[3][4] This pre-organization of the molecule can lead to a lower entropic penalty upon binding to a receptor, thereby enhancing binding affinity.
Core Applications in Drug Discovery
Angiotensin-Converting Enzyme (ACE) Inhibitors
A primary and highly successful application of the octahydroindole-2-carboxylic acid scaffold is in the development of ACE inhibitors for the treatment of hypertension and heart failure.[1][8] ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1][8]
Mechanism of Action: ACE inhibitors containing the octahydroindole-2-carboxylic acid moiety, such as Perindopril and Trandolapril, are designed to mimic the transition state of ACE substrates.[1][8] The rigid scaffold orients key pharmacophoric groups for optimal interaction with the active site of the enzyme, leading to potent inhibition.[8]
Figure 1: Inhibition of the Renin-Angiotensin System by OIC derivatives.
Key Drugs:
-
Perindopril: An effective ACE inhibitor where the (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid is a key structural component.[3]
-
Trandolapril: Another potent ACE inhibitor utilizing the same bicyclic amino acid scaffold.[1]
Constrained Proline Analog in Peptidomimetics
The structural rigidity of octahydroindole-2-carboxylic acid makes it an excellent substitute for proline in peptides.[3][9] This substitution can lead to:
-
Enhanced Metabolic Stability: The bicyclic structure protects the adjacent peptide bonds from degradation by peptidases.[3]
-
Improved Receptor Selectivity: The defined conformation can favor binding to a specific receptor subtype.[3]
-
Increased Lipophilicity: The additional cyclohexane ring increases the lipophilicity of the peptide, which can improve cell permeability.[3]
An important example is its use in bradykinin B2 receptor antagonists, where it improves resistance to degrading enzymes.[3]
Novel Antiviral Agents
Recent research has explored the potential of indole-2-carboxylic acid derivatives as inhibitors of viral enzymes. Studies have shown that these scaffolds can be developed into potent inhibitors of HIV-1 integrase.[10][11][12] The indole core and the C2 carboxyl group can chelate with essential metal ions in the active site of the enzyme.[10] While these studies focus on the indole-2-carboxylic acid core, the principles could be extended to its saturated octahydroindole counterpart for developing novel antiviral agents with different pharmacokinetic profiles.
Experimental Protocols
Protocol 1: Synthesis of (2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid
This protocol is adapted from established literature for the stereoselective synthesis via catalytic hydrogenation of (S)-indoline-2-carboxylic acid.[1][3]
Materials:
-
(S)-indoline-2-carboxylic acid
-
Glacial Acetic Acid
-
Platinum(IV) oxide (PtO₂)
-
Hydrogenation reactor
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a hydrogenation vessel, dissolve (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) in glacial acetic acid (60 mL).[1]
-
Catalyst Addition: Carefully add Platinum(IV) oxide (PtO₂) (e.g., 300 mg) to the solution.[1][13]
-
Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 5 bar) and heat to 60 °C.[3][7]
-
Reaction Monitoring: Maintain the reaction at 60°C under a hydrogen atmosphere for 24 hours or until hydrogen uptake ceases.[3][13]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully filter off the catalyst. Wash the catalyst with a small amount of acetic acid.[3]
-
Solvent Removal: Combine the filtrate and washings and concentrate the solution to dryness under reduced pressure.[3][13]
-
Crystallization: Recrystallize the resulting solid residue from ethanol to afford pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid.[3]
Figure 2: Workflow for the synthesis of (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid.
Protocol 2: Boc-Protection of L-Octahydroindole-2-carboxylic Acid
This protocol describes the standard procedure for the N-terminal protection of the synthesized amino acid, preparing it for peptide coupling reactions.
Materials:
-
(2S,3aS,7aS)-Octahydroindole-2-carboxylic acid
-
Di-tert-butyl dicarbonate (Boc)₂O
-
1,4-Dioxane
-
1N Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid (1.0 eq) in a mixture of 1,4-dioxane and 1N NaOH solution at 0 °C.
-
Addition of Boc Anhydride: Add a solution of (Boc)₂O (1.1 eq) in 1,4-dioxane dropwise to the stirred solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Concentrate the reaction mixture in vacuo to remove the dioxane. Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidification: Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1N HCl.
-
Extraction: Extract the product with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-L-Octahydroindole-2-carboxylic acid.
Protocol 3: Peptide Coupling using HATU
This protocol details the incorporation of Boc-L-Octahydroindole-2-carboxylic acid into a peptide chain using the highly efficient coupling reagent HATU, which is particularly effective for sterically hindered amino acids.[4][14]
Materials:
-
Boc-L-Octahydroindole-2-carboxylic acid
-
Resin-bound peptide with a free N-terminal amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (for Fmoc deprotection, if applicable)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.[4]
-
N-terminal Deprotection (if necessary):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).[14]
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Activation of Boc-L-Octahydroindole-2-carboxylic Acid: In a separate vial, dissolve Boc-L-Octahydroindole-2-carboxylic acid (3 eq. relative to resin loading) and HATU (2.95 eq.) in DMF. Add DIPEA (6 eq.) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.[4]
-
Coupling: Add the activated amino acid solution to the resin and agitate the mixture for 2-4 hours at room temperature.
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines.[15] For the secondary amine of the newly coupled residue, a chloranil or isatin test can be used.[15] If the coupling is incomplete, a second coupling can be performed.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove unreacted reagents and byproducts.[4]
Figure 3: Solid-Phase Peptide Synthesis (SPPS) cycle for Boc-L-Octahydroindole-2-carboxylic acid incorporation.
Conclusion and Future Perspectives
Boc-L-Octahydroindole-2-carboxylic acid is a testament to the power of using conformationally constrained building blocks in drug discovery. Its successful application in blockbuster drugs like Perindopril and Trandolapril underscores its value. The well-defined synthetic routes and clear structure-activity relationships provide a solid foundation for further exploration.[1] Future research is likely to focus on the synthesis of novel derivatives with modified substitution patterns on the bicyclic ring system to fine-tune their pharmacological properties for a wider range of therapeutic targets, including but not limited to, neuropharmacology and oncology.[3][16]
References
- Shaik Jafer Vali, Saladi Santhi Kumar, Shakil S Sait, and Lovleen Kumar Garg. "Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector." Longdom Publishing.
- "Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid." PMC.
- "octahydroindole-2-carboxylic acid deriv
- "Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril.
- "The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors." MDPI.
- "Unusual Amino Acids: Octahydroindole-2-carboxylic acid (Oic)." LifeTein Peptide Blog.
- "L-Octahydroindole-2-carboxylic acid." Chem-Impex.
- "Application Notes and Protocols for the Coupling of Boc-L-indoline-2-carboxylic acid (Boc-Inp-OH)." Benchchem.
- "Octahydroindole-2-carboxylic acid | C9H15NO2 | CID 3274680." PubChem.
- "Technical Support Center: Octahydroindole-2-carboxylic Acid Synthesis." Benchchem.
- "Application Notes & Protocols: Coupling of Boc-L-indoline-2-carboxylic Acid (Boc-Inp-OH)." Benchchem.
- "Application of Octahydro-1H-indole-2-carboxylic Acid in ACE Inhibitors." Benchchem.
- "L-Octahydroindole-2-carboxylic acid | 80875-98-5." ChemicalBook.
- "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem.
- "Boc-L-Octahydroindole-2-carboxylic acid | 186096-30-0." Benchchem.
- "Boc-L-octahydroindole-2-carboxylic acid." Chem-Impex.
- "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors." PMC.
- "Construction of a polyproline structure with hydrophobic exterior using octahydroindole-2-carboxylic acid." Academia.edu.
- "Monitoring of Peptide Coupling and Capping.
- "Process for the synthesis of the ace inhibitor.
- "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
- "Recent development of peptide coupling reagents in organic synthesis.
- "Boc-L-octahydroindole-2-carboxylic acid | C14H23NO4." BuyersGuideChem.
- "In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2.
- "Synthesis and antiviral activity of some novel indole-2-carboxylate deriv
- "Proline - (CAS 147-85-3)." BOC Sciences.
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- 2. Boc-L-Octahydroindole-2-carboxylic acid | 186096-30-0 | Benchchem [benchchem.com]
- 3. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. buyersguidechem.com [buyersguidechem.com]
- 7. L-Octahydroindole-2-carboxylic acid | 80875-98-5 [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. (PDF) Construction of a polyproline structure with hydrophobic exterior using octahydroindole-2-carboxylic acid [academia.edu]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. peptide.com [peptide.com]
- 16. lifetein.com [lifetein.com]
Application Notes & Protocols: Strategic Incorporation of Boc-L-Octahydroindole-2-carboxylic Acid into Peptidomimetic Scaffolds
Executive Summary: The Rationale for Conformational Constraint
In the landscape of modern drug discovery, peptidomimetics represent a pivotal class of therapeutics designed to harness the high specificity and potency of natural peptides while overcoming their inherent pharmacological weaknesses, such as poor metabolic stability and low bioavailability.[1][2][3] A primary strategy in peptidomimetic design is the introduction of conformational constraints to pre-organize the molecule into its bioactive conformation, thereby reducing the entropic penalty of target binding and enhancing affinity.[4][5][6]
Boc-L-Octahydroindole-2-carboxylic acid (Boc-L-Oic-OH) has emerged as an indispensable building block in this field. As a bicyclic, conformationally constrained analog of proline, its incorporation into a peptide backbone imparts a profound structural and physicochemical impact.[1][4] The fused pyrrolidine-cyclohexane ring system severely restricts the backbone dihedral angles (φ, ψ), effectively locking the local peptide structure.[2][4] This rigidity not only stabilizes desirable secondary structures like β-turns and helices but also confers significant resistance to enzymatic degradation by proteases.[4][7] Furthermore, the saturated bicyclic system increases lipophilicity, a key property for improving absorption and membrane permeability.[1][4] The successful application of Oic in approved pharmaceuticals, including the antihypertensive agents perindopril and trandolapril, underscores its therapeutic value.[4]
These application notes provide a comprehensive guide for researchers, offering both the theoretical underpinnings and detailed, field-proven protocols for the successful incorporation of Boc-L-Oic-OH into peptide sequences using both solid-phase and solution-phase methodologies.
Foundational Principles & Technical Considerations
The successful incorporation of Boc-L-Oic-OH is not trivial and requires a rational approach to overcome the challenges associated with its structure. As a sterically hindered N-substituted (secondary) amino acid, its reactivity in amide bond formation is significantly lower than that of standard proteinogenic amino acids.[2][8] This necessitates the use of optimized coupling strategies to achieve high yields and avoid deletion sequences.
2.1. The Imperative for High-Potency Coupling Reagents Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) alone, are often insufficient to drive the reaction to completion.[9] The steric bulk surrounding the secondary amine of the resin-bound peptide and the α-carbon of Boc-L-Oic-OH demands the use of more powerful in-situ activating agents.
-
Uronium/Aminium Salts: Reagents like HATU , HBTU , and HCTU are the gold standard for difficult couplings.[9][10] They react with the carboxylic acid to form highly reactive OAt or OBt active esters, which can overcome the steric barrier more effectively.[2][8][10] HATU is often considered superior for the most challenging couplings due to the electron-withdrawing nature of the 7-aza-hydroxybenzotriazole (HOAt) group.[8]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also highly efficient and function similarly by generating activated esters.[10][11] They are excellent alternatives to uronium/aminium salts.
-
Additives: The inclusion of an activating additive is crucial. While historical protocols used HOBt, modern and safer approaches favor the use of OxymaPure® (ethyl cyanohydroxyiminoacetate), which demonstrates comparable or superior efficiency without the explosive potential of HOBt-based compounds.[11]
2.2. Optimizing the Reaction Environment Beyond the coupling reagent, the choice of base and solvent is critical for success.
-
Base: A non-nucleophilic tertiary amine is required to activate the coupling reagent and neutralize protonated species. N,N-Diisopropylethylamine (DIPEA) is the most common choice.[8] For sequences particularly prone to racemization, a weaker base like 2,4,6-collidine may be considered.[11]
-
Solvent: The solvent must effectively swell the solid support and solvate the growing peptide chain to ensure all reactive sites are accessible. While N,N-Dimethylformamide (DMF) is standard, N-methylpyrrolidone (NMP) possesses superior solvating properties and is often recommended for aggregating sequences or sterically hindered couplings.[9]
Comparative Overview of Recommended Coupling Reagents
| Coupling Reagent | Activating Additive (Internal) | Reactive Intermediate | Relative Potency | Key Considerations & Recommendations |
| HATU | HOAt | OAt Ester | Very High | The reagent of choice for extremely hindered couplings like Oic. Minimizes racemization.[8][10] |
| HBTU / TBTU | HOBt | OBt Ester | High | A robust and cost-effective standard for many difficult couplings.[10][11] |
| HCTU | 6-Cl-HOBt | O-6-ClBt Ester | Very High | Reactivity is comparable or superior to HATU due to the more acidic 6-Cl-HOBt leaving group.[9] |
| PyBOP | HOBt | OBt Ester | High | Phosphonium-based alternative; avoids potential guanidinylation side reactions seen with excess uronium salts.[10][11] |
| DIC / OxymaPure® | OxymaPure® | Oxyma Ester | Moderate-High | A modern, safer, and highly effective carbodiimide-based method. Excellent for routine and moderately difficult couplings.[11] |
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the incorporation of Boc-L-Oic-OH. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: Boc-Based Solid-Phase Peptide Synthesis (SPPS) of an Oic-Containing Peptide
This protocol outlines a single coupling cycle for incorporating Boc-L-Oic-OH onto a resin-bound peptide chain using the Boc/Bzl protection strategy.
Materials:
-
Peptide-resin with a free N-terminal secondary amine (e.g., after coupling Proline) or primary amine.
-
Boc-L-Octahydroindole-2-carboxylic acid (Boc-L-Oic-OH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
DMF (N,N-Dimethylformamide)
-
SPPS reaction vessel
Workflow Diagram: SPPS Cycle for Boc-L-Oic-OH Incorporation
Caption: General workflow for a single SPPS cycle incorporating Boc-L-Oic-OH.
Procedure:
-
Resin Preparation:
-
Begin with the N-terminal Boc-protected peptide-resin (e.g., Merrifield or PAM resin). Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes in the reaction vessel. Drain the solvent.
-
-
Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the resin. Agitate for 1-2 minutes, drain, and add a fresh portion of the TFA/DCM solution.
-
Agitate for 20-30 minutes to ensure complete removal of the Boc group.
-
Drain the deprotection solution and wash the resin thoroughly with DCM (3x), followed by DMF (3x) to remove residual acid.
-
-
Neutralization:
-
Add a solution of 5% DIPEA in DMF to the resin and agitate for 2 minutes. Drain.
-
Repeat the neutralization step one more time to ensure the N-terminal amine is in its free base form.
-
Wash the resin thoroughly with DMF (5x) to remove excess base.
-
-
Coupling of Boc-L-Oic-OH (Double Coupling Recommended):
-
Activation Mixture Preparation: In a separate vial, dissolve Boc-L-Oic-OH (3 equivalents relative to resin loading) and HATU (2.95 equivalents) in DMF. Add DIPEA (6 equivalents) to this solution. Allow the mixture to pre-activate for 2-5 minutes at room temperature.[2][8]
-
First Coupling: Add the activated amino acid solution to the reaction vessel containing the neutralized resin.
-
Agitate the reaction mixture for at least 2 hours at room temperature. Note: Due to steric hindrance, longer coupling times are essential.[2][9]
-
Drain the coupling solution from the vessel. Wash the resin with DMF (3x).
-
Second Coupling: Prepare a fresh activation mixture as described in step 4.1 and repeat the coupling (step 4.2) for another 2 hours to ensure the reaction proceeds to completion. This "double coupling" strategy is highly recommended for all sterically hindered residues.[8][9]
-
-
Washing:
-
Following the second coupling, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all unreacted reagents and byproducts.
-
The resin is now ready for the deprotection step of the next cycle or for final cleavage.
-
-
Final Cleavage:
-
Once the synthesis is complete, the peptide is cleaved from the resin and side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically anhydrous Hydrofluoric acid (HF) with scavengers (e.g., anisole) at 0 °C. Caution: HF is extremely hazardous and requires specialized equipment and training.
-
Protocol 2: Solution-Phase Coupling of Boc-L-Oic-OH
This protocol is suitable for fragment condensation or the synthesis of simple dipeptides.
Materials:
-
Boc-L-Oic-OH
-
Amino acid or peptide ester hydrochloride salt (e.g., H-Pro-OMe·HCl)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
OxymaPure®
-
NMM (N-Methylmorpholine) or DIPEA
-
Anhydrous DCM or DMF
Workflow Diagram: Solution-Phase Coupling
Caption: Key steps in a solution-phase coupling reaction involving Boc-L-Oic-OH.
Procedure:
-
Reactant Preparation:
-
In a round-bottom flask, dissolve Boc-L-Oic-OH (1.0 equivalent) and OxymaPure® (1.1 equivalents) in anhydrous DCM.
-
In a separate flask, suspend the amino acid ester hydrochloride salt (1.1 equivalents) in DCM and add NMM (1.1 equivalents) to neutralize the salt. Stir for 15 minutes.
-
-
Activation and Coupling:
-
Cool the Boc-L-Oic-OH solution to 0 °C using an ice bath.
-
Add DIC (1.1 equivalents) to the cooled solution and stir for 15 minutes to pre-activate the carboxylic acid.
-
Add the neutralized amino acid ester solution from step 1 to the activation mixture.
-
Allow the reaction to warm to room temperature and stir overnight (12-24 hours).
-
-
Monitoring and Work-up:
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS.
-
Once complete, filter the reaction mixture to remove the precipitated diisopropylurea (DIU) byproduct.
-
Dilute the filtrate with a larger volume of an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to yield the pure dipeptide.
-
Conclusion
The incorporation of Boc-L-Octahydroindole-2-carboxylic acid is a powerful and validated strategy for designing peptidomimetics with superior therapeutic profiles.[2] While its sterically hindered nature presents a synthetic challenge, the use of potent coupling reagents such as HATU, extended reaction times, and a double-coupling protocol reliably ensures its successful integration into peptide sequences. The methods detailed in these notes provide a robust framework for researchers to leverage the unique conformational and physicochemical benefits of this valuable building block, paving the way for the development of next-generation peptide-based drugs.
References
- Unusual Amino Acids: Octahydroindole-2-carboxylic acid (Oic). LifeTein Peptide Blog.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. PMC.
-
Synthesis of Constrained Peptidomimetics Containing 2-Oxo-1,3-oxazolidine-4- carboxylic Acids . Universita di Bologna. Available at: [Link]
- Application Notes and Protocols: Incorporation of Octahydro-1H-indole-2-carboxylic Acid into Peptidomimetics. BenchChem.
-
Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector . Longdom Publishing. Available at: [Link]
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery . PMC. Available at: [Link]
-
Constrained Peptides in Drug Discovery and Development . SciSpace. Available at: [Link]
-
Shaping the future of constrained peptides and compact proteins in drug discovery . Australian Journal of Chemistry. Available at: [Link]
-
Octahydroindole-2-carboxylic acid | C9H15NO2 . PubChem. Available at: [Link]
-
Construction of a polyproline structure with hydrophobic exterior using octahydroindole-2-carboxylic acid . Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
- Process for for synthesis of (2S,3aS,7aS)-1-(S)-alanyl-octahydro-1H-indole-2- carboxylic acid derivatives and use in the synthesis of perindopril. Google Patents.
-
Constrained Peptides in Drug Discovery and Development | Request PDF . ResearchGate. Available at: [Link]
-
Methods and protocols of modern solid phase peptide synthesis . DU Chem. Available at: [Link]
Sources
- 1. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. scispace.com [scispace.com]
- 6. connectsci.au [connectsci.au]
- 7. Construction of a polyproline structure with hydrophobic exterior using octahydroindole-2-carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02306A [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. bachem.com [bachem.com]
Technical Application Note: Synthesis of Perindopril Erbumine via Boc-L-Octahydroindole-2-Carboxylic Acid
This Application Note is designed for researchers and process chemists requiring a high-fidelity protocol for the synthesis of Perindopril Erbumine, specifically utilizing N-Boc-(2S,3aS,7aS)-octahydroindole-2-carboxylic acid as the starting chiral scaffold.
Executive Summary
Perindopril is a lipophilic, long-acting ACE inhibitor lacking a sulfhydryl group. Its synthesis hinges on the stereoselective coupling of the bicyclic heterocycle (2S,3aS,7aS)-octahydroindole-2-carboxylic acid with the alanine derivative N-[(S)-1-carbethoxy-1-butyl]-(S)-alanine .[1]
While industrial routes often utilize the crude benzyl ester of the heterocycle, this protocol utilizes the N-Boc protected acid as a high-purity starting material. This approach allows for rigorous stereochemical control ((2S, 3aS, 7aS) isomer isolation) prior to the sensitive peptide coupling step. The methodology described herein involves a three-phase transformation: (1) C-Terminal Protection & N-Activation , (2) Stereoselective Peptide Coupling , and (3) Hydrogenolytic Deprotection & Salt Formation .
Strategic Reaction Pathway
The utilization of Boc-L-Octahydroindole-2-carboxylic acid requires a specific "Activation Strategy." The carboxylic acid must first be protected (typically as a benzyl ester) to prevent self-coupling, followed by the removal of the Boc group to expose the secondary amine for coupling.
Reaction Scheme Visualization
The following diagram outlines the chemical transformations and critical intermediates.
Figure 1: Synthetic pathway from Boc-protected precursor to Perindopril Erbumine.[1][2][3][4][5][6][7]
Experimental Protocols
Phase 1: Activation of the Heterocycle
Objective: Convert N-Boc-L-Octahydroindole-2-carboxylic acid into the reactive (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester hydrochloride (or tosylate).
Rationale: The carboxylic acid must be masked as a benzyl ester (removable by hydrogenation later) to ensure the coupling occurs exclusively at the amine.
Materials
-
Precursor: N-Boc-(2S,3aS,7aS)-octahydroindole-2-carboxylic acid (Purity >98% ee).
-
Reagents: Benzyl bromide, Cesium Carbonate (
), DMF, Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.
Protocol Steps
-
Esterification:
-
Dissolve N-Boc-SM (1.0 eq) in anhydrous DMF (10 vol).
-
Add
(1.2 eq) followed by Benzyl bromide (1.1 eq) dropwise at 0°C. -
Stir at room temperature (RT) for 4-6 hours. Monitor by TLC/HPLC.
-
Workup: Dilute with water, extract with Ethyl Acetate (EtOAc).[2] Wash organic layer with brine, dry over
, and concentrate.[] -
Result: N-Boc-benzyl ester (Intermediate A).
-
-
Boc-Deprotection:
-
Dissolve Intermediate A in DCM (5 vol).
-
Add TFA (10 eq) or 4M HCl/Dioxane (5 eq) at 0°C.
-
Stir for 2 hours at RT.
-
Concentrate in vacuo to remove excess acid.
-
Purification: Triturate the residue with Diethyl Ether or MTBE to precipitate the amine salt.
-
Checkpoint: Isolate (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester salt . Ensure stereochemical integrity is maintained.
-
Phase 2: Stereoselective Peptide Coupling
Objective: Couple the amine salt with N-[(S)-1-carbethoxy-1-butyl]-(S)-alanine (ECBA).
Critical Insight: This is the most sensitive step. The use of DCC/HOBt is the classic "Gold Standard" for preventing racemization, though EDC/HOBt simplifies workup (water-soluble urea).
Materials
-
Amine: Benzyl ester salt (from Phase 1).[5]
-
Side Chain: N-[1-(S)-ethoxycarbonyl-butyl]-(S)-alanine (ECBA).
-
Coupling Agents: Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt).[4][6][7]
-
Base: Triethylamine (TEA) (to neutralize the amine salt).
-
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Note: Avoid EtOAc if temperature is not strictly controlled to prevent N-acetylation impurities.
Protocol Steps
-
Preparation:
-
Suspend the Amine Salt (1.0 eq) in DCM (15 vol) at 20°C.
-
Add TEA (1.0 - 1.2 eq) to liberate the free amine. Stir for 10 min.
-
-
Coupling:
-
Add ECBA (1.05 eq) and HOBt (1.1 eq) to the solution.
-
Cool the mixture to 0-5°C.
-
Add DCC (1.1 eq) dissolved in minimal DCM dropwise over 30 minutes.
-
-
Reaction:
-
Allow to warm to RT and stir for 3-5 hours.
-
Monitoring: HPLC should show <1% unreacted amine.
-
-
Workup:
Phase 3: Hydrogenolysis and Salt Formation
Objective: Remove the benzyl protecting group and form the stable tert-butylamine salt (Erbumine).
Protocol Steps
-
Hydrogenation:
-
Dissolve Perindopril Benzyl Ester in Ethanol or Cyclohexane/Water (90:10).
-
Add 10% Pd/C catalyst (5% w/w loading).
-
Hydrogenate at 1-2 bar (atmospheric pressure is often sufficient) at 20-25°C for 3 hours.
-
Filter catalyst through Celite. Concentrate filtrate to obtain Perindopril Free Acid (viscous oil).
-
-
Salt Formation (Erbumine):
-
Dissolve the free acid in Ethyl Acetate (10 vol).
-
Heat to 40-50°C.
-
Add tert-Butylamine (1.05 eq) dropwise.
-
Reflux briefly, then cool slowly to 0-5°C.
-
Crystallization:[2][4][5][] The Erbumine salt will precipitate.[2][7] Filter and wash with cold EtOAc.
-
Yield Target: >85% for the salt formation step.
-
Process Control & Data Analysis
Critical Quality Attributes (CQA)
| Parameter | Specification | Method | Control Limit |
| Stereochemical Purity | > 99.5% (S,S,S,S,S) | Chiral HPLC | Single Isomer |
| Impurity F (Diketopiperazine) | < 0.1% | HPLC | pH < 6 during workup |
| Impurity I (N-Acetyl) | < 0.1% | HPLC | Avoid EtOAc >30°C |
| Water Content | < 0.5% | KF Titration | Dry solvents essential |
Workflow Logic & QC Gates
The following diagram illustrates the operational workflow and mandatory Quality Control (QC) checkpoints.
Figure 2: Operational workflow with integrated Quality Control gates.
Troubleshooting Guide
-
Low Yield in Coupling:
-
Cause: Incomplete liberation of the amine from its salt.
-
Solution: Ensure pH is adjusted to ~8-9 using TEA or NMM before adding the coupling agent.
-
-
Racemization:
-
Cause: Over-activation or high temperatures.
-
Solution: Keep coupling temperature strictly <5°C during DCC addition. Use HOBt as a suppressor.[7]
-
-
Filtration Difficulties (DCU):
-
Cause: Fine urea particles.
-
Solution: Cool reaction to 0°C for 1 hour before filtration. Use Celite pad. Alternatively, switch to EDC (water-soluble byproduct).
-
References
-
European Patent Office. Process for the industrial synthesis of perindopril.[1][4][6][7][9] EP 0308341.[4][6][7] Link
-
European Patent Office. Process for synthesis of (2S,3aS,7aS)-1-(S)-alanyl-octahydro-1H-indole-2-carboxylic acid derivatives.[7] EP 1679072.[7] Link
-
BenchChem. Application Notes and Protocols for the Synthesis of Perindopril Utilizing an Octahydro-1H-indole-2-carboxylic Acid Intermediate.Link
-
Tetrahedron Letters. Stereoselective synthesis of N-[(S)-1-carbethoxybutyl]-(S)-alanine. Vol 23, Issue 16, 1982.[6][7] (Foundational chemistry for the side chain coupling).
Sources
- 1. Process For Industrially Viable Preparation Of Perindopril [quickcompany.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. EP0308341B1 - Process for the industrial synthesis of perindopril and for its principal synthesis intermediates - Google Patents [patents.google.com]
- 4. Process for the preparation of perindopril and salts thereof - Patent 1864973 [data.epo.org]
- 5. US4914214A - Process for the industrial synthesis of perindopril - Google Patents [patents.google.com]
- 6. EP1679072B9 - Process for for synthesis of (2S,3aS,7aS)-1-(S)-alanyl-octahydro-1H-indole-2- carboxylic acid derivatives and use in the synthesis of perindopril - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. WO2006137082A1 - Process for industrially viable preparation of perindopril erbumine - Google Patents [patents.google.com]
Synthesis of Trandolapril using Boc-L-Octahydroindole-2-carboxylic acid
Title: Advanced Synthesis and Process Optimization of Trandolapril from Boc-L-Octahydroindole-2-carboxylic Acid
Executive Summary & Mechanistic Rationale
Trandolapril is a highly lipophilic, non-sulfhydryl prodrug belonging to the angiotensin-converting enzyme (ACE) inhibitor class. Upon hepatic esterase hydrolysis, it is converted to its active diacid metabolite, trandolaprilat, which is approximately eight times more active than the prodrug itself[1]. The pharmacological efficacy of trandolapril relies strictly on the stereochemical fidelity of its bicyclic core: the (2S, 3aR, 7aS)-octahydroindole-2-carboxylic acid (OIC) moiety[2].
Starting the synthesis from Boc-L-Octahydroindole-2-carboxylic acid (Boc-OIC) offers significant advantages in process chemistry. The tert-butyloxycarbonyl (Boc) group provides robust protection of the secondary amine, preventing premature polymerization and allowing for the orthogonal protection of the carboxylic acid as a benzyl ester. The benzyl group is specifically selected because it can be cleaved under mild catalytic hydrogenolysis conditions (H₂, Pd/C) that do not disturb the sensitive ethyl ester present on the N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine (ECPPA) coupling partner[3].
Synthetic Workflow & Pathway Visualization
Step-by-step synthetic workflow of Trandolapril starting from Boc-OIC.
Step-by-Step Experimental Protocols
Note: All procedures should be conducted under an inert atmosphere (Nitrogen or Argon) unless otherwise specified. Solvents must be anhydrous and HPLC-grade.
Protocol 1: Benzyl Esterification of Boc-OIC Objective: Protect the carboxylic acid to direct subsequent coupling exclusively to the amine[3].
-
Charge Reactor: Dissolve 1.0 equivalent (eq) of Boc-L-Octahydroindole-2-carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) (10 mL/g of substrate).
-
Base Addition: Add 1.5 eq of anhydrous Potassium Carbonate (K₂CO₃). Stir the suspension at 0°C for 15 minutes.
-
Alkylation: Dropwise add 1.1 eq of Benzyl Bromide (BnBr).
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup: Quench with ice water and extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure to yield Boc-OIC-OBn as a viscous oil.
Protocol 2: Boc-Deprotection Objective: Remove the Boc group to expose the secondary amine for peptide coupling.
-
Acidic Cleavage: Dissolve the crude Boc-OIC-OBn in Dichloromethane (DCM) (5 mL/g) and cool to 0°C.
-
Deprotection: Slowly add 4N HCl in Dioxane (10 eq). Stir at 0°C for 30 minutes, then allow warming to RT for 2 hours.
-
Isolation: Concentrate the solvent in vacuo. Triturate the resulting residue with cold Diethyl Ether to precipitate OIC-OBn Hydrochloride . Filter and dry under a vacuum.
Protocol 3: Peptide Coupling with ECPPA Objective: Stereoselective formation of the dipeptide bond using DCC/HOBt to prevent racemization[4].
-
Activation: In a clean reactor, dissolve 1.0 eq of N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine (ECPPA) in anhydrous DCM at 0°C. Add 1.1 eq of 1-Hydroxybenzotriazole (HOBt) and 1.1 eq of N,N'-Dicyclohexylcarbodiimide (DCC)[4]. Stir for 1 hour to form the active ester.
-
Neutralization: In a separate flask, dissolve 1.0 eq of OIC-OBn Hydrochloride in DCM and neutralize with 2.5 eq of Triethylamine (TEA).
-
Coupling: Add the neutralized OIC-OBn solution dropwise to the activated ECPPA mixture at 0°C. Stir for 12-15 hours, allowing it to reach RT.
-
Filtration & Workup: Filter off the precipitated Dicyclohexylurea (DCU) byproduct. Wash the filtrate sequentially with 5% Citric Acid, saturated NaHCO₃, and brine. Dry and concentrate to yield Trandolapril-OBn .
Protocol 4: Catalytic Hydrogenolysis (Debenzylation) Objective: Cleave the benzyl ester without hydrolyzing the ethyl ester to yield the final API[5].
-
Hydrogenation Setup: Dissolve Trandolapril-OBn in absolute Ethanol (10 mL/g). Add 10% w/w Palladium on Carbon (Pd/C) (10% loading)[5].
-
Reaction: Pressurize the reaction vessel with Hydrogen gas to 50 psi. Agitate at RT for 8-10 hours[5].
-
Monitoring: Verify complete debenzylation via HPLC.
-
Purification: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure. Recrystallize the crude product from Isopropyl Alcohol/Diisopropyl Ether to afford pure Trandolapril as a white crystalline solid[5].
Quantitative Data & Quality Control
| Synthetic Step | Intermediate / Product | Typical Yield (%) | Target Purity (HPLC) | Key Analytical Markers |
| Step 1 | Boc-OIC-OBn | 88 - 92% | > 95.0% | Mass Spec: [M+H]⁺ corresponding to benzylated mass. |
| Step 2 | OIC-OBn·HCl | 90 - 95% | > 98.0% | Disappearance of Boc tert-butyl singlet (~1.4 ppm) in ¹H-NMR. |
| Step 3 | Trandolapril-OBn | 75 - 82% | > 97.5% | Appearance of amide carbonyl (~170 ppm) in ¹³C-NMR. |
| Step 4 | Trandolapril (API) | 85 - 90% | > 99.8% | Specific Rotation:[α]D = -16.5° to -18.5° (c=2, EtOH)[5]. |
References
-
DRUG SPOTLIGHT …TRANDOLAPRIL Source: All About Drugs URL:[Link]
- WO2007003947A2 - Process for the synthesis of the ace inhibitor trandolapril Source: Google Patents URL
- WO2007026371A2 - Process for preparing trandolapril and intermediates thereof Source: Google Patents URL
Sources
- 1. DRUG SPOTLIGHT …TRANDOLAPRIL – All About Drugs [allfordrugs.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. WO2007003947A2 - Process for the synthesis of the ace inhibitor trandolapril - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. WO2007026371A2 - Process for preparing trandolapril and intermediates thereof - Google Patents [patents.google.com]
Application Note: A Guide to the Solid-Phase Synthesis of Peptides Containing Boc-L-Octahydroindole-2-carboxylic Acid
Abstract
This guide provides a detailed framework for the incorporation of Boc-L-Octahydroindole-2-carboxylic acid (Boc-L-Oic-OH), a sterically hindered proline analog, into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS). L-Octahydroindole-2-carboxylic acid (Oic) is a non-proteinogenic amino acid utilized to impart significant conformational rigidity and enhanced lipophilicity into peptides, which can improve metabolic stability and receptor affinity.[1][2][3] Its bulky, bicyclic structure presents a significant synthetic challenge, demanding optimized coupling protocols to achieve high efficiency.[1] This document outlines the rationale for methodological choices, provides step-by-step protocols for coupling and deprotection, and offers troubleshooting advice for researchers and drug development professionals.
Introduction: The Rationale for Incorporating L-Octahydroindole-2-carboxylic Acid (Oic)
The incorporation of non-natural amino acids is a powerful strategy in medicinal chemistry to enhance the therapeutic properties of peptides.[2] Oic, as a conformationally constrained proline analogue, is particularly valuable for several reasons:
-
Structural Rigidity: The fused bicyclic system severely restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, stabilizing secondary structures like β-turns and helices.[1] This pre-organization can lead to higher binding affinity and selectivity for biological targets.
-
Increased Lipophilicity: The saturated cyclohexane ring increases the hydrophobicity of the peptide, which can enhance its ability to cross biological membranes and improve overall bioavailability.[1][2]
-
Proteolytic Resistance: The non-natural structure of Oic can render peptide bonds involving its nitrogen resistant to cleavage by endogenous proteases, thereby extending the peptide's in-vivo half-life.[1]
Despite these advantages, the steric bulk of the Oic side chain poses a significant challenge during SPPS. Standard coupling conditions often result in low yields and incomplete reactions. This guide focuses on the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, a robust and well-established method for SPPS, particularly for complex or hydrophobic peptides.[4][5]
Core Principles and Strategic Choices for a Hindered Amino Acid
The success of incorporating Boc-L-Oic-OH hinges on overcoming the kinetic barrier imposed by its steric hindrance. This requires a departure from standard coupling methods and the adoption of more potent reagents and strategic monitoring.
The Challenge of Steric Hindrance
The bicyclic structure adjacent to the carboxyl and amino groups physically obstructs the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support. This leads to significantly slower reaction rates compared to standard proteinogenic amino acids. Traditional coupling reagents like dicyclohexylcarbodiimide (DCC) are often inefficient for such couplings, leading to incomplete reactions.[6]
The Role of Advanced Coupling Reagents: HATU
To drive the coupling reaction to completion, a highly efficient uronium salt-based coupling reagent is required. HATU (2-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is the reagent of choice for this application.
-
Mechanism of Action: In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA), HATU reacts with the carboxylic acid of Boc-L-Oic-OH to form a highly reactive OAt-active ester.[7][8] This active ester is more reactive and less prone to racemization than intermediates formed with older reagents.[7][9] The pyridine nitrogen atom in the HOAt moiety is believed to stabilize the transition state, accelerating the rate of aminolysis and ensuring efficient amide bond formation even with sterically demanding substrates.[8]
Monitoring for Success: The Isatin/Chloranil Test
Because Boc-L-Oic-OH is a proline analog (a secondary amine), the standard Kaiser test for primary amines will not be effective for monitoring the coupling reaction.[10] Instead, a specific test for secondary amines is required.
-
Isatin or Chloranil Test: These colorimetric tests produce a characteristic blue color in the presence of an unprotected N-terminal secondary amine, such as the one on the growing peptide chain after the previous amino acid has been coupled and deprotected. A negative test (beads remain colorless or yellow) is a critical validation that the coupling of Boc-L-Oic-OH is complete.[5] Performing this check is mandatory before proceeding to the next deprotection step.
Materials and Reagents
The following table summarizes the key materials required for the successful incorporation of Boc-L-Oic-OH.
| Reagent / Material | Grade | Supplier Recommendation | Purpose |
| Resin | |||
| Merrifield or PAM Resin | 100-200 mesh, 1% DVB | Standard SPPS suppliers | For synthesis of C-terminal peptide acids.[4] |
| MBHA or BHA Resin | 100-200 mesh, 1% DVB | Standard SPPS suppliers | For synthesis of C-terminal peptide amides.[5] |
| Amino Acid | |||
| Boc-L-Octahydroindole-2-carboxylic acid | Peptide synthesis grade | Verified suppliers | The building block to be incorporated. |
| Coupling Reagents | |||
| HATU | >99% purity | Verified suppliers | High-efficiency coupling reagent for hindered amino acids.[11] |
| DIEA (Hünig's Base) | Peptide synthesis grade | Standard suppliers | Non-nucleophilic base for activation. |
| Solvents | |||
| Dichloromethane (DCM) | Anhydrous, ACS grade | Standard suppliers | Resin swelling and washing. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ACS grade | Standard suppliers | Primary solvent for coupling and washing. |
| Isopropanol (IPA) | ACS grade | Standard suppliers | Washing solvent. |
| Deprotection & Cleavage | |||
| Trifluoroacetic Acid (TFA) | Reagent grade, >99% | Standard suppliers | For Boc group removal and final peptide cleavage.[4][12] |
| Hydrogen Fluoride (HF) or TFMSA | Anhydrous | Specialized suppliers | For final cleavage from Merrifield/PAM/BHA resins.[10] |
| Scavengers | |||
| p-Cresol, Thioanisole | Reagent grade | Standard suppliers | Cation scavengers used during final cleavage. |
Detailed Experimental Protocols
These protocols assume a synthesis scale of 0.25 mmol on a resin with a substitution of 0.5 mmol/g (i.e., 500 mg of resin). Adjust volumes and quantities accordingly for different scales.
Protocol 1: Boc-L-Oic-OH Coupling Cycle
This protocol describes a single cycle for coupling Boc-L-Oic-OH onto the N-terminus of the peptide-resin.
Steps:
-
Resin Preparation:
-
Start with the peptide-resin having a free N-terminal amine from the previous deprotection and neutralization steps.
-
Swell the resin in Dichloromethane (DCM) for 30 minutes, then wash thoroughly with N,N-Dimethylformamide (DMF) (3 x 10 mL).[12]
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve Boc-L-Oic-OH (4 equivalents, 1.0 mmol) and HATU (3.9 equivalents, 0.975 mmol) in DMF (5 mL).
-
Add DIEA (8 equivalents, 2.0 mmol) to the solution.
-
Allow the activation to proceed for 2-5 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Drain the DMF from the washed peptide-resin.
-
Immediately add the pre-activated Boc-L-Oic-OH solution to the resin.
-
Agitate the mixture at room temperature for a minimum of 2 hours. Due to the steric hindrance, extended coupling times of 4-6 hours may be necessary.
-
-
Washing:
-
After the coupling period, drain the reaction solution.
-
Wash the peptide-resin thoroughly with DMF (3 x 10 mL) followed by DCM (3 x 10 mL) to remove excess reagents and byproducts.[13]
-
-
Monitoring for Completion:
-
Take a small sample of the resin beads (approx. 1-2 mg).
-
Perform the Chloranil or Isatin test according to standard procedures.
-
If the test is negative (beads are colorless/yellow): The coupling is complete. Proceed to Protocol 2: Boc Deprotection.
-
If the test is positive (beads are blue): The coupling is incomplete. Perform a recoupling by repeating steps 2-5 with a fresh solution of activated Boc-L-Oic-OH. Double coupling is frequently necessary for hindered residues.[14]
-
Protocol 2: Standard Boc Deprotection
This procedure removes the temporary N-terminal Boc protecting group to prepare for the next coupling cycle.
Steps:
-
Resin Swelling & Pre-wash:
-
Wash the Boc-protected peptide-resin with DCM (2 x 10 mL).
-
Add the deprotection solution (50% TFA in DCM) and agitate for 2 minutes, then drain.[4]
-
-
Deprotection:
-
Add fresh deprotection solution (50% TFA in DCM, 10 mL).
-
Agitate for 30 minutes at room temperature.[5]
-
-
Washing:
-
Drain the TFA solution.
-
Wash the resin with DCM (3 x 10 mL).
-
Wash with Isopropanol (IPA) (2 x 10 mL) to help remove residual acid.[4]
-
Wash again with DCM (3 x 10 mL).
-
-
Neutralization:
-
Add the neutralization solution (5-10% DIEA in DCM, 10 mL) and agitate for 2 minutes. Repeat this step.
-
Wash the resin thoroughly with DCM (5 x 10 mL) to remove excess DIEA.
-
The resin is now ready for the next coupling cycle.
-
Protocol 3: Final Cleavage and Deprotection
This protocol is for the final step, where the completed peptide is cleaved from the resin and side-chain protecting groups are removed. This procedure must be performed in a certified fume hood using appropriate personal protective equipment, especially when using HF.
Steps:
-
Resin Preparation:
-
After the final Boc deprotection, wash the peptide-resin thoroughly with DCM and dry it under a high vacuum for at least 4 hours.
-
-
Cleavage Cocktail Preparation:
-
For a standard peptide, a common cleavage cocktail is "Low-High HF" or a TFMSA-based mixture.
-
"Low-High" HF Method (Example):
-
Low HF Step: Treat the resin with a mixture of HF:DMS (dimethyl sulfide):p-cresol (25:65:10 v/v) for 2 hours at 0°C. This removes more labile side-chain protecting groups under milder SN2 conditions.[4]
-
High HF Step: After evaporating the "low" HF mixture, treat the resin with HF:p-cresol (90:10 v/v) for 1 hour at 0°C to cleave the peptide from the resin.[4]
-
-
-
Work-up:
-
After the reaction, carefully evaporate the HF using a specialized apparatus.
-
Suspend the remaining resin and peptide residue in cold diethyl ether and agitate to precipitate the crude peptide.
-
Filter the peptide and wash several times with cold ether to remove scavengers and cleaved protecting groups.
-
Dissolve the crude peptide in an appropriate aqueous buffer (e.g., water with 0.1% TFA) and lyophilize.
-
-
Purification:
-
The crude peptide should be analyzed and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Positive Isatin/Chloranil Test after Coupling | Incomplete coupling due to steric hindrance or poor reagent quality. | Perform a second coupling (recouple) with freshly prepared activated amino acid and extend the reaction time to 4-6 hours.[14] Ensure HATU and solvents are fresh and anhydrous. |
| Low Final Peptide Yield | 1. Cumulative incomplete couplings. 2. Premature cleavage of peptide from the resin during repeated TFA deprotection steps. | 1. Meticulously monitor each coupling step, especially for hindered residues. 2. Use a more acid-stable resin linker, such as a PAM resin, which is more resistant to TFA than the standard Merrifield resin.[4] |
| Presence of Deletion Sequences in HPLC/MS | Failed coupling at a specific step. | If a recoupling fails, consider "capping" the unreacted amines with acetic anhydride to prevent them from reacting in subsequent cycles. This converts the failure sequence into a truncated, more easily separable impurity.[12] |
| Side Reactions during Final Cleavage | Reactive carbocations generated during acidolysis reacting with sensitive residues (e.g., Trp, Met). | Always include a scavenger cocktail in the final cleavage mixture. A common mixture is Reagent K (TFA/water/phenol/thioanisole/EDT), which effectively traps these reactive species.[15] |
Conclusion
The successful incorporation of the sterically demanding Boc-L-Octahydroindole-2-carboxylic acid into a peptide sequence is a challenging but achievable goal. The key to success lies in recognizing the kinetic limitations imposed by its structure and proactively addressing them. By employing a high-potency coupling reagent like HATU, extending reaction times, and using a validated monitoring method such as the Isatin or Chloranil test, researchers can effectively synthesize peptides containing this valuable non-proteinogenic amino acid. The protocols and rationale presented in this guide provide a robust starting point for drug discovery and development professionals aiming to leverage the unique structural benefits of Oic.
References
-
Aapptec Peptides. SYNTHESIS NOTES. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Society Reviews, 38(6), 1827-1838. [Link]
-
LifeTein. (2026, January 15). Unusual Amino Acids: Octahydroindole-2-carboxylic acid (Oic). [Link]
-
ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]
-
González-Muñiz, R., et al. (2012). Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. Beilstein Journal of Organic Chemistry, 8, 1269-1275. [Link]
-
ACS Publications. (2018, July 20). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. [Link]
-
Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Methods in Molecular Biology (Vol. 35, pp. 63-72). [Link]
-
Aapptec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
ResearchGate. (2015, February 3). Are double couplings in SPPS interesting for purity of short peptides?[Link]
-
Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
-
Wikipedia. HATU. [Link]
-
Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
Sources
- 1. lifetein.com [lifetein.com]
- 2. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc-L-Octahydroindole-2-carboxylic acid | 186096-30-0 | Benchchem [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 8. HATU - Wikipedia [en.wikipedia.org]
- 9. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 10. peptide.com [peptide.com]
- 11. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. bachem.com [bachem.com]
- 14. researchgate.net [researchgate.net]
- 15. renyi.hu [renyi.hu]
Boc protection and deprotection methods for octahydroindole-2-carboxylic acid
Application Note: Boc Protection and Deprotection Strategies for Octahydroindole-2-carboxylic Acid (Oic)
-Octahydroindole-2-carboxylic AcidExecutive Summary
Octahydroindole-2-carboxylic acid (Oic) is a bicyclic, non-proteinogenic amino acid frequently employed as a conformationally restricted proline surrogate.[1][2] It serves as a critical pharmacophore in Angiotensin-Converting Enzyme (ACE) inhibitors such as Perindopril and Trandolapril .
Due to its fused 5,6-membered ring system, Oic presents unique steric challenges and solubility profiles compared to standard amino acids. This guide details optimized protocols for the introduction and removal of the tert-butyloxycarbonyl (Boc) group, ensuring high yields while strictly maintaining the integrity of the chiral centers, particularly the labile
Strategic Considerations
Steric and Electronic Factors
Unlike linear secondary amines, the nitrogen atom in Oic is embedded within a bicyclic framework. While nucleophilic, it is sterically encumbered.[3]
-
Protection: Requires efficient mixing and pH control to prevent hydrolysis of the Boc anhydride (
) before it reacts with the amine. -
Deprotection: The resulting ammonium salt is often highly crystalline. Complete removal of acid is critical to prevent diketopiperazine formation during subsequent coupling steps.
Stereochemical Integrity
The pharmaceutical standard is typically the
-
Risk: Strong basic conditions during protection can lead to racemization of the
-proton via enolization. -
Solution: The protocols below utilize controlled pH (Schotten-Baumann conditions) or non-nucleophilic organic bases (DIPEA) to mitigate this risk.
Protocol A: N-Boc Protection of Oic
This method utilizes a modified Schotten-Baumann procedure, ideal for scale-up due to cost-effectiveness and ease of workup.
Reaction Mechanism
The amine attacks the carbonyl of di-tert-butyl dicarbonate, eliminating tert-butanol and
Figure 1: Mechanism of Base-Mediated Boc Protection.
Materials
- -Octahydroindole-2-carboxylic acid[2][3][4][5]
-
Di-tert-butyl dicarbonate (
) (1.1 – 1.2 equivalents) -
Sodium Hydroxide (
) or Triethylamine (TEA) -
Solvent: 1,4-Dioxane/Water (1:1 v/v) or THF/Water
Step-by-Step Procedure
-
Dissolution: Suspend Oic (
) in water ( ). Add ( ) or TEA ( ) to dissolve the zwitterion and adjust pH to ~10.-
Note: The solution should be homogenous. If Oic remains suspended, add dioxane (
) to aid solubility.
-
-
Reagent Addition: Cool the mixture to
. Add ( ) dissolved in dioxane ( ) dropwise over 15 minutes. -
Reaction: Allow the mixture to warm to room temperature (
). Stir vigorously for 4–16 hours.-
Monitoring: Maintain pH between 9–10 by adding small aliquots of base if necessary. If pH drops below 8, the amine protonates and reaction stalls.
-
-
Workup:
-
Evaporate organic solvent (dioxane/THF) under reduced pressure.
-
Wash the remaining aqueous phase with diethyl ether (
) to remove unreacted and byproducts. -
Acidify the aqueous phase carefully to pH 2–3 using
or (preferred for acid-sensitive substrates). The product will precipitate or oil out.
-
-
Extraction: Extract with Ethyl Acetate (
). Dry combined organics over , filter, and concentrate.
Expected Results
-
Yield: 85–95%[6]
-
Appearance: Colorless viscous oil or white solid (depending on purity).
-
NMR Insight: N-Boc-Oic exhibits rotamers in NMR spectra (approx 3:1 ratio in
) due to restricted rotation around the amide bond. Do not mistake split peaks for impurities.
Protocol B: N-Boc Deprotection[7]
Two methods are provided: Method 1 (HCl) is preferred for isolating the stable salt form. Method 2 (TFA) is preferred for solid-phase synthesis or immediate coupling.
Reaction Mechanism
Acid-catalyzed cleavage generates the unstable carbamic acid, which decarboxylates to the amine salt.
Figure 2: Acid-Mediated Boc Deprotection Pathway.
Method 1: HCl in Dioxane (Salt Isolation)
Best for storage and stability.
-
Preparation: Dissolve N-Boc-Oic (
) in minimal dry dichloromethane ( ) or ethyl acetate. -
Acidolysis: Add
in Dioxane ( ).-
Caution: Gas evolution (Isobutylene/
) will occur. Ensure venting.
-
-
Reaction: Stir at room temperature for 1–2 hours.
-
Precipitation: The hydrochloride salt often precipitates.[7] If not, add anhydrous Diethyl Ether (
) to induce crystallization. -
Isolation: Filter the solid under nitrogen (hygroscopic) or evaporate to dryness.
-
Yield: Quantitative.
-
Method 2: TFA / DCM (Peptide Synthesis Mode)
Best for immediate use.
-
Preparation: Dissolve N-Boc-Oic in DCM (
). -
Acidolysis: Add Trifluoroacetic Acid (TFA) to a final concentration of 25–50% v/v.
-
Scavengers: For pure Oic, scavengers are rarely needed. If sensitive side chains (Trp, Met) are present in a peptide, add
Triisopropylsilane (TIPS) and water.
-
-
Reaction: Stir for 30–60 minutes.
-
Workup: Evaporate TFA completely (azeotrope with toluene or DCM). Residual TFA can form trifluoroacetyl caps on the amine in subsequent steps.
Analytical Validation & Troubleshooting
Data Summary Table
| Parameter | N-Boc-Oic (Protected) | Oic-HCl (Deprotected) |
| Physical State | Viscous Oil / White Solid | White Crystalline Solid |
| Solubility | DCM, EtOAc, MeOH | Water, MeOH, DMSO |
| TLC ( | ~0.5 (5% MeOH/DCM) | 0.0 (Baseline in organics) |
| Detection | Ninhydrin (Strong Purple/Yellow) | |
| Double peaks (Rotamers) | Single set of peaks |
Critical Quality Attribute: Stereochemical Purity
Oic is non-chromophoric (no UV absorption >210 nm). Standard UV-HPLC is ineffective without derivatization.
-
Method: HPLC with Refractive Index (RI) detector or Charged Aerosol Detector (CAD).
-
Chiral Column: Chiralpak AD-H or equivalent.
-
Standard: Compare against racemic Oic to confirm enantiomeric excess (
).
References
-
Structure & Application in ACE Inhibitors
- Synthesis of Perindopril and Trandolapril Intermedi
-
Source:
-
Boc Protection Protocols (General & Specific)
- Boc-Protected Amino Groups - Methodologies.
-
Source:
-
Deprotection Methodologies
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group.[8]
-
Source:
-
-
Stereochemical Analysis
- Separation and Quantific
-
Source:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. EP1724260B1 - Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols for Coupling Reactions Involving Boc-L-Octahydroindole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Constrained Proline Analogue
Boc-L-Octahydroindole-2-carboxylic acid is a non-proteinogenic, bicyclic amino acid that has emerged as a critical building block in medicinal chemistry and peptide science.[1] Classified as a conformationally constrained analogue of proline, its rigid bicyclic structure, composed of a pyrrolidine ring fused to a cyclohexane ring, imparts significant backbone rigidity when incorporated into peptide sequences.[1][2] This structural constraint is highly valued for its ability to stabilize specific secondary structures, such as β-turns, and to enhance metabolic stability by providing resistance against enzymatic degradation.[1][3]
Furthermore, the saturated bicyclic system endows peptides and small molecules with increased lipophilicity, a key property that can improve passive membrane permeability and overall bioavailability.[1][2] These advantageous properties have led to the incorporation of this scaffold into numerous clinically significant molecules, most notably in the development of Angiotensin-Converting Enzyme (ACE) inhibitors like Perindopril and Trandolapril for treating hypertension.[1][2][4] It is also a key intermediate in the synthesis of investigational drugs for a range of conditions, from viral diseases like Hepatitis C to hereditary angioedema.[1][5][6]
Despite its utility, the successful incorporation of Boc-L-Octahydroindole-2-carboxylic acid via amide bond formation requires careful consideration. Its structure presents moderate steric hindrance compared to simpler amino acids, necessitating robust activation methods to achieve high coupling efficiency and minimize potential side reactions, particularly racemization.[3][7] This guide provides a detailed overview of the underlying principles of amide bond formation and offers validated, step-by-step protocols for the most effective coupling strategies.
Fundamentals of Amide Bond Formation: The Activation Principle
The formation of an amide (peptide) bond from a carboxylic acid and an amine is a condensation reaction that is not thermodynamically spontaneous.[8] The core principle of all coupling reactions is the "activation" of the carboxylic acid group. This involves converting the carboxylate's hydroxyl group into a better leaving group, transforming the carbon center into a more potent electrophile that is highly susceptible to nucleophilic attack by the amine.[9]
The general mechanism proceeds in two fundamental steps:
-
Activation: The carboxylic acid reacts with a coupling reagent to form a highly reactive intermediate. This can be an O-acylisourea (with carbodiimides), an active ester (with uronium/phosphonium salts), or a mixed anhydride.[10][11]
-
Aminolysis: The amine component attacks the activated carbonyl carbon, forming a tetrahedral intermediate which then collapses to form the stable amide bond and release the leaving group.[11]
Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) play a crucial role, especially in carbodiimide-mediated reactions.[9][12] They act as "active ester traps," converting the highly reactive and unstable O-acylisourea intermediate into a more stable but still highly reactive HOBt or HOAt active ester. This strategy significantly enhances reaction rates and, most importantly, suppresses major side reactions like racemization and the formation of N-acylurea byproducts.[9][12][13]
Diagram: General Mechanism of Amide Bond Formation
The following diagram illustrates the generalized workflow for activating a carboxylic acid and subsequent amide bond formation.
Caption: Generalized two-step mechanism of amide bond formation.
Comparative Analysis of Common Coupling Reagents
The choice of coupling reagent is paramount for the successful incorporation of sterically demanding residues like Boc-L-Octahydroindole-2-carboxylic acid. Uronium/aminium and phosphonium salt-based reagents are generally preferred due to their high reactivity and efficiency in minimizing side reactions.[3][9][14]
| Reagent Class | Example(s) | Mechanism of Action | Advantages | Key Considerations |
| Uronium/Aminium Salts | HATU , HBTU, HCTU | Forms highly reactive OAt or OBt active esters in situ.[10][15] | Very fast reaction rates; highly efficient for hindered couplings; low racemization, especially with HATU.[3][7][14] | Requires a non-nucleophilic base (e.g., DIPEA, collidine).[9] Can cause guanidinylation of the N-terminus if not pre-activated.[16] |
| Phosphonium Salts | PyBOP , PyAOP | Forms HOBt or HOAt active esters in situ.[9][17] | Excellent solubility; high coupling efficiency; produces non-urea byproducts.[9][14] Useful for N-methyl amino acids.[9] | Byproduct (HMPA from BOP) can be toxic; PyBOP is a safer alternative.[9] Requires a base. |
| Carbodiimides | EDC , DCC, DIC | Forms a highly reactive O-acylisourea intermediate.[10] | Cost-effective and widely available. EDC is water-soluble, and its urea byproduct can be washed away easily.[9] | Prone to racemization without additives (HOBt, Oxyma).[9][18] Risk of N-acylurea formation.[9] Less efficient for hindered couplings.[7] |
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for solution-phase coupling reactions. All reactions should be conducted in a well-ventilated fume hood using anhydrous solvents and under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of reactive intermediates.
Protocol 1: High-Efficiency Coupling using HATU
This is the recommended method for sterically hindered couplings, offering high yields and minimal racemization.[3][15] The protocol involves pre-activation of the carboxylic acid before the addition of the amine.
Materials:
-
Boc-L-Octahydroindole-2-carboxylic acid
-
Amine component (as a free base or HCl salt)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard work-up reagents (e.g., Ethyl Acetate, 1M HCl, saturated NaHCO₃, brine)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve Boc-L-Octahydroindole-2-carboxylic acid (1.0 eq.) in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.
-
Reagent Addition: To the stirred solution, add HATU (1.05 - 1.2 eq.).
-
Activation: Add DIPEA (2.5 - 3.0 eq.) to the reaction mixture. If the amine component is an HCl salt, an additional equivalent of base is required. Stir the mixture at room temperature (20-25 °C) for 15-20 minutes to allow for complete pre-activation to the OAt-active ester.[15]
-
Coupling: In a separate flask, dissolve the amine component (1.0 - 1.1 eq.) in a minimal amount of anhydrous DMF and add it to the activated acid solution.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-6 hours. Monitor the progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 2: Cost-Effective Carbodiimide Coupling using EDC/HOBt
This classic method is a reliable and economical choice for less sterically demanding couplings. The use of HOBt is critical to suppress racemization and improve efficiency.[9][13]
Materials:
-
Boc-L-Octahydroindole-2-carboxylic acid
-
Amine component
-
EDC·HCl (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Base (e.g., N-Methylmorpholine (NMM) or DIPEA, if starting with an amine salt)
Procedure:
-
Preparation: Dissolve Boc-L-Octahydroindole-2-carboxylic acid (1.0 eq.), the amine component (1.0-1.2 eq.), and HOBt (1.1 eq.) in anhydrous DCM or DMF in a round-bottom flask.[19]
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is recommended to minimize potential side reactions associated with carbodiimides.[9]
-
Activation & Coupling: Add EDC·HCl (1.1 - 1.2 eq.) to the cooled solution in one portion.[19]
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
If using DCM, dilute the mixture. If using DMF, perform a standard aqueous work-up by partitioning between Ethyl Acetate and water.
-
The water-soluble urea byproduct from EDC can be removed by washing the organic phase with water or a mild acidic solution (e.g., 5% citric acid).[19]
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product via flash column chromatography.
Diagram: Standard Laboratory Workflow for Coupling Reactions
The following diagram outlines the typical sequence of operations for performing and purifying the products of a coupling reaction.
Caption: A typical experimental workflow for amide coupling reactions.
Troubleshooting and Key Considerations
-
Low Yield: For sterically hindered substrates, low yields are common.[7] Consider switching to a more powerful coupling reagent like HATU or PyAOP.[7][14] Double coupling (running the reaction a second time with fresh reagents) or increasing the reaction time can also drive the reaction to completion.[20]
-
Racemization: The risk of racemization increases with prolonged activation times and the use of strong bases.[9][18] Always use racemization-suppressing additives like HOBt or HOAt.[18] For particularly sensitive substrates, using a weaker base like 2,4,6-collidine instead of DIPEA can be beneficial.[18] Urethane-protected amino acids (like Boc and Fmoc) are generally resistant to racemization, but the risk is never zero.[9]
-
Side Reactions: With carbodiimides, the primary side reaction is the formation of a stable N-acylurea, which can be difficult to separate.[9] Using HOBt and lower temperatures helps to minimize this. With uronium reagents, incomplete pre-activation can lead to guanidinylation of the free amine.[16]
-
Solvent Choice: The choice of solvent is critical. DMF and NMP are excellent choices for their high polarity and solvating power, which can help prevent aggregation in larger peptide sequences.[20] DCM is also widely used and simplifies work-up due to its volatility. Ensure all solvents are anhydrous.
References
-
PMC. (n.d.). Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. [Link]
-
PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
MDPI. (2023, December 8). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using PyBOP. [Link]
-
PubMed. (2024, December 5). Bioisosteric replacement of the carboxylic acid group in Hepatitis-C virus NS5B thumb site II inhibitors: phenylalanine derivatives. [Link]
-
LifeTein Peptide Blog. (2026, January 15). Unusual Amino Acids: Octahydroindole-2-carboxylic acid (Oic). [Link]
-
ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. [Link]
-
ResearchGate. (2025, August 7). Development of a Synthetic Process towards a Hepatitis C Polymerase Inhibitor. [Link]
-
Royal Society of Chemistry. (2024, December 19). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. [Link]
-
American Chemical Society. (2015, November 15). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]
-
AIP Publishing. (n.d.). Good Coupling Performance of PyBOP in the Solid-phase Synthesis of Tetrapeptide, OH-Pro-Leu-Ala-Ileu. [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
MDPI. (2012, October 17). Hepatitis C Virus and Natural Compounds: A New Antiviral Approach?. [Link]
-
Wikipedia. (n.d.). HATU. [Link]
Sources
- 1. lifetein.com [lifetein.com]
- 2. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bioisosteric replacement of the carboxylic acid group in Hepatitis-C virus NS5B thumb site II inhibitors: phenylalanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]
- 9. bachem.com [bachem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. HATU - Wikipedia [en.wikipedia.org]
- 12. peptidechemistry.org [peptidechemistry.org]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. peptide.com [peptide.com]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 19. peptide.com [peptide.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Boc-L-Octahydroindole-2-carboxylic Acid (Boc-Oic-OH)
Executive Summary
Boc-L-Octahydroindole-2-carboxylic acid (Boc-Oic-OH) is a critical bicyclic non-proteinogenic amino acid, serving as a conformationally constrained proline surrogate. It is a key intermediate in the synthesis of ACE inhibitors (e.g., Trandolapril, Perindopril) and PLK-1 inhibitors.
The primary synthetic challenge lies in the stereoselective hydrogenation of the indole/indoline core to achieve the specific (2S, 3aS, 7aS) configuration—often referred to as the "L" or "all-cis" isomer—and the subsequent separation of diastereomers.[1] This guide addresses the three main bottlenecks: stereocontrol during reduction, diastereomeric resolution, and N-terminal protection.
Module 1: Stereoselective Hydrogenation (The Core Challenge)
The Mechanism & Challenge
The transformation of (S)-Indoline-2-carboxylic acid to (2S, 3aS, 7aS)-Octahydroindole-2-carboxylic acid requires the reduction of the benzene ring. This step creates two new chiral centers (at positions 3a and 7a). The goal is to direct the hydrogen addition to the same face as the existing C2-carboxylate, yielding the cis-fused system.
Critical Workflow Diagram:
Caption: Workflow for the stereoselective synthesis of the (2S, 3aS, 7aS) isomer.
Troubleshooting Guide: Hydrogenation
| Symptom | Probable Cause | Corrective Action |
| High Trans-isomer content | Incorrect Catalyst or Solvent | Switch to PtO₂ (Adam's Catalyst) in Glacial Acetic Acid. Pd/C often favors trans-isomers or incomplete reduction. Acetic acid promotes protonation, favoring cis-addition. |
| Incomplete Reaction | Catalyst Poisoning | Check Sulfur content. Indole derivatives can trap sulfur. Ensure starting material is >99% pure.[2] Increase H₂ pressure to 5–10 bar if atmospheric pressure fails. |
| Product is an oil/gum | Mixed Stereoisomers | Do not proceed to Boc-protection yet. The oily nature indicates a mixture of diastereomers. Perform the crystallization step (Module 2) to isolate the solid cis-isomer first. |
FAQ: Hydrogenation
Q: Can I hydrogenate the Boc-protected indoline directly? A: It is not recommended . The bulky Boc group can sterically hinder the catalyst interaction with the aromatic ring, leading to lower yields and unpredictable stereoselectivity. Furthermore, acidic hydrogenation conditions (AcOH) might partially deprotect the Boc group. The standard industrial protocol is: Hydrogenation (Free Acid) → Resolution → Boc-Protection .
Module 2: Purification & Resolution
Achieving >99% diastereomeric excess (de) is non-negotiable for pharmaceutical applications. The hydrogenation typically yields a ~90:10 mixture of the desired (2S, 3aS, 7aS) isomer and other isomers.
Protocol: Fractional Crystallization
-
Solvent System: Absolute Ethanol (EtOH).[3]
-
Procedure: Dissolve the crude hydrogenation residue in hot EtOH. Allow to cool slowly to room temperature, then refrigerate at 4°C.
-
Mechanism: The (2S, 3aS, 7aS) isomer is significantly less soluble in cold ethanol than the trans-isomers or the (2S, 3aR, 7aR) epimers.
-
Validation: Check optical rotation. The target isomer should have
(c=1, MeOH).
Troubleshooting Guide: Resolution
| Issue | Diagnosis | Solution |
| Precipitate is not forming | Solution too dilute | Concentrate the ethanolic solution to 50% of its original volume. Seed with a pure crystal if available. |
| Low Optical Rotation | Contamination with epimers | Recrystallize again from EtOH. If purity is still low, consider derivatization resolution : Convert to the N-benzoyl derivative, separate, and hydrolyze (though this lowers yield). |
Module 3: Boc-Protection of (2S, 3aS, 7aS)-Oic
Once the stereochemistry is fixed, introducing the tert-butoxycarbonyl (Boc) group is the final step.
Optimized Protocol
-
Reagents: Boc₂O (1.1 eq), NaOH or TEA (2.5 eq), Dioxane/Water (1:1).
-
Conditions: 0°C to RT, 12–18 hours.
-
Workup: Acidify carefully to pH 3 with KHSO₄ (avoid strong mineral acids to prevent Boc cleavage), extract with EtOAc.
Boc-Protection Workflow Diagram:
Caption: Step-by-step Boc-protection of the bicyclic amino acid.
FAQ: Protection Steps
Q: My yield is low during the extraction of Boc-Oic-OH. A: Boc-Oic-OH is quite lipophilic but can remain in the aqueous phase if the pH is not sufficiently acidic. Ensure the aqueous phase is adjusted to pH 2.5–3.0 using 1M KHSO₄. Do not use HCl if possible, as local high acidity can remove the Boc group.
Q: Can I use Boc-ON or Boc-N3 instead of Boc2O? A: Yes, but Boc₂O is preferred for "green" chemistry reasons and ease of byproduct removal (t-butanol/CO₂). Boc-ON requires more complex workup to remove the oxime byproduct.
References
-
Hydrogenation Stereochemistry: Barrish, J. C., et al. (1988). Enantiospecific Synthesis of (2S, 3aS, 7aS)-Octahydroindole-2-carboxylic Acid. Journal of Organic Chemistry.
-
Industrial Scale Up: Sochinaz, S.A. (2006).[4] Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid. European Patent EP1724260B1.[4]
-
Resolution Techniques: Teixidó, M., et al. (2005). Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. Tetrahedron: Asymmetry.[4][5][6]
-
ACE Inhibitor Applications: BenchChem Technical Support. (2025).[1][5][7] Octahydroindole-2-carboxylic acid derivatives for drug discovery.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. US5258525A - Processes for preparing [2S-(2α,3aβ,7aβ)]octahydro-1H-indole-2-carboxylic acid and esters - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Boc-L-Octahydroindole-2-carboxylic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the purification of Boc-L-Octahydroindole-2-carboxylic acid (Boc-L-Oic-OH). This resource is designed for researchers, chemists, and drug development professionals who utilize this critical chiral building block. Boc-L-Oic-OH is a conformationally constrained proline analogue, valued for its ability to impart rigidity and lipophilicity into peptides, thereby enhancing metabolic stability and bioavailability.[1][2][3] However, its purification can present unique challenges, from stubborn impurities to difficulties in crystallization.
This guide provides in-depth, field-proven insights in a direct question-and-answer format, addressing specific issues you may encounter during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and handling of Boc-L-Octahydroindole-2-carboxylic acid.
Q1: What are the typical physical properties of (2S,3aS,7aS)-Boc-L-Octahydroindole-2-carboxylic acid?
A1: The (2S,3aS,7aS) stereoisomer, the most common in drug applications, is typically a white to off-white powder or crystalline solid.[3][4] Key properties are summarized in the table below. Note that properties can vary slightly based on purity and the specific stereoisomer.
Q2: What are the most common impurities I should expect in my crude Boc-L-Oic-OH?
A2: Impurities generally stem from two sources: the synthesis of the parent L-Octahydroindole-2-carboxylic acid and the Boc-protection step.
-
Diastereomers: The parent acid has three chiral centers, leading to eight possible stereoisomers.[3][5] The catalytic hydrogenation of (S)-indoline-2-carboxylic acid, a common synthetic route, can produce diastereomeric mixtures.[1][5] It is highly recommended to ensure diastereomeric purity of the free amino acid before the Boc-protection step, typically via fractional crystallization.[5]
-
Reagents from Boc Protection: The most common reagent for Boc protection is di-tert-butyl dicarbonate, (Boc)₂O.[6] Residual (Boc)₂O and its byproduct, tert-butanol, are frequent contaminants.
-
Unreacted Starting Material: Incomplete reaction will leave unreacted L-Octahydroindole-2-carboxylic acid in the crude product.
Q3: Why is my "purified" Boc-L-Oic-OH a persistent oil or waxy solid instead of a crystalline powder?
A3: This is a very common issue with Boc-protected amino acids.[7] Several factors can contribute:
-
Residual Solvents: Even trace amounts of solvents can prevent crystallization. Drying the product thoroughly under high vacuum, sometimes with gentle heating (e.g., 40-50 °C), is crucial.[7]
-
Presence of Impurities: As mentioned in Q2, even small amounts of diastereomers, (Boc)₂O, or other reagents can disrupt the crystal lattice formation.[7][8]
-
Hygroscopic Nature: The compound may be hygroscopic, absorbing atmospheric moisture which can inhibit crystallization.[7]
-
Inherent Properties: Some batches or specific stereoisomers may simply have a lower propensity to crystallize. In these cases, converting the carboxylic acid to a crystalline salt is an excellent purification strategy (see Protocol 3).
Q4: How stable is the Boc-protecting group during purification?
A4: The tert-butyloxycarbonyl (Boc) group is notoriously sensitive to acid.[9][10] It is cleaved under acidic conditions, which can be a significant issue during silica gel chromatography. Standard silica gel is slightly acidic and can cause partial or complete deprotection of the Boc group during purification. The Boc group is, however, stable towards most nucleophiles and bases.[9]
Section 2: Troubleshooting Guide
This section is formatted to address specific problems you might encounter during the purification process.
Problem: My yield is very low after silica gel chromatography.
-
Q: What could be causing the loss of product on the column?
-
A: The primary suspect is on-column deprotection. The acidic nature of standard silica gel can cleave the Boc group, and the resulting free amino acid (L-Octahydroindole-2-carboxylic acid) is highly polar and will likely stick irreversibly to the silica.[9][10] Another possibility is that your chosen eluent system is not polar enough to elute the product effectively.
-
-
Q: How can I prevent the Boc group from cleaving on the column?
-
A: You can neutralize the silica gel's acidity. A common and effective method is to add a small amount of a volatile base, such as triethylamine (TEA) or pyridine, to your eluent system (typically 0.1-1% by volume). This will create a slightly basic environment on the column, preserving the Boc group. Alternatively, you can use pre-treated neutral silica gel.
-
Problem: My final product is contaminated with (Boc)₂O.
-
Q: I see a spot on my TLC that corresponds to (Boc)₂O. How do I get rid of it?
-
A: (Boc)₂O is much less polar than your desired product. During flash chromatography, it can be removed by first flushing the column with a non-polar solvent system (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).[11] This will elute the (Boc)₂O and other non-polar impurities before you begin the gradient to elute your product. If you are not using chromatography, an aqueous workup with a mild base can help hydrolyze residual (Boc)₂O.
-
Problem: I am having difficulty with recrystallization; my product keeps "oiling out".
-
Q: I dissolve my crude product in a hot solvent, but upon cooling, it forms an oil, not crystals. What should I do?
-
A: "Oiling out" occurs when the solute's solubility at a given temperature is higher than the solubility of its liquid phase, causing it to separate as a liquid instead of a solid.[12]
-
Adjust the Solvent System: You may be using too much of the "good" solvent. Try using less of the "good" solvent initially, or after dissolving, add the "poor" anti-solvent more slowly at a higher temperature.[8]
-
Slow Down Cooling: Rapid cooling is a major cause of oiling out. Let the flask cool to room temperature on the benchtop, undisturbed, for several hours before moving it to a refrigerator.[8]
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the solvent-air interface. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth.[8]
-
Seed the Solution: If you have a small amount of pure crystalline product, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Switch to Salt Formation: If all else fails, converting the oily acid to a crystalline salt is a robust and highly effective method. See Protocol 3 for details.[8]
-
-
Section 3: Data & Visualization
Data Summary Tables
Table 1: Physical Properties of L-Octahydroindole-2-carboxylic acid and its Boc-Derivative
| Property | (2S,3aS,7aS)-Oic-OH | (2S,3aS,7aS)-Boc-Oic-OH | Source(s) |
|---|---|---|---|
| CAS Number | 80875-98-5 | 109523-13-9 | [4][13] |
| Molecular Formula | C₉H₁₅NO₂ | C₁₄H₂₃NO₄ | [4][13] |
| Molecular Weight | 169.22 g/mol | 269.34 g/mol | [4][13] |
| Appearance | White to off-white solid | White to off-white powder | [4][13] |
| Melting Point | 259-260 °C | 131-137 °C | [4][13] |
| Solubility | Soluble in water and methanol | Moderately soluble in polar organic solvents (e.g., EtOAc, DCM, MeOH) | [14][15] |
| Optical Rotation | [α]D²⁵ = -47 ± 2º (c=1 in MeOH) | [α]D²⁰ = -24 ± 3º (c=1 in MeOH) |[4][13] |
Table 2: Suggested Solvent Systems for Flash Chromatography
| System | Ratio (v/v) | Notes |
|---|---|---|
| Hexane / Ethyl Acetate | Gradient from 9:1 to 1:1 | A standard system. Start with low polarity to remove (Boc)₂O. |
| DCM / Methanol | Gradient from 100:0 to 95:5 | Good for more polar impurities. Be cautious of product streaking. |
| Hexane / Ethyl Acetate + 0.5% Acetic Acid | Gradient from 9:1 to 1:1 | The acid can improve peak shape for carboxylic acids but carries a high risk of cleaving the Boc group . Use with extreme caution or avoid. |
| Hexane / Ethyl Acetate + 0.5% Triethylamine | Gradient from 9:1 to 1:1 | Recommended method to prevent on-column deprotection. The TEA neutralizes the silica. |
Visual Workflows
Caption: A decision workflow for purifying crude Boc-L-Oic-OH.
Caption: Troubleshooting tree for when a product oils out during recrystallization.
Section 4: Detailed Purification Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed to separate Boc-L-Oic-OH from both less polar impurities (like (Boc)₂O) and more polar impurities (like deprotected starting material).
-
Prepare the Column: Slurry pack a silica gel column with your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate). Do not let the silica run dry.
-
Prepare the Eluent: Prepare a set of eluents with increasing polarity. A gradient of ethyl acetate in hexane is standard. Crucially, add 0.5% triethylamine (TEA) to each eluent mixture to prevent on-column deprotection.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the starting eluent. If it doesn't fully dissolve, you can pre-adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.
-
Elute Non-Polar Impurities: Begin elution with a low-polarity solvent (e.g., 95:5 Hexane:EtOAc + 0.5% TEA). This will wash out unreacted (Boc)₂O, which can be monitored by TLC.
-
Elute the Product: Gradually increase the polarity of the eluent (e.g., to 70:30, then 50:50 Hexane:EtOAc + 0.5% TEA). Collect fractions and monitor them by TLC.
-
Isolate the Product: Combine the fractions containing the pure product. Remove the solvent and TEA under reduced pressure. The resulting product can then be taken for further purification (e.g., recrystallization) or dried thoroughly.
Protocol 2: Purification by Recrystallization
This is the preferred method if the crude product is relatively clean. The choice of solvent is critical and may require some small-scale screening.[8]
-
Select a Solvent System: A common choice is a binary system of a "good" solvent in which the compound is soluble (e.g., ethyl acetate, toluene, DCM) and a "poor" anti-solvent in which it is insoluble (e.g., hexane, pentane).[8]
-
Dissolution: Place the crude solid or oil in an Erlenmeyer flask. Add a minimal amount of the hot "good" solvent while stirring until the compound is fully dissolved.
-
Induce Supersaturation: While the solution is still warm, slowly add the "poor" solvent dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the "good" solvent to make the solution clear again. This brings the solution to the exact point of saturation.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature on a benchtop. Do not disturb it. Once at room temperature, it can be placed in a refrigerator (0-4 °C) for several hours or overnight to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of cold "poor" solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to a constant weight.
Protocol 3: Purification via Dicyclohexylamine (DCHA) Salt Formation
This is an exceptionally effective method for purifying carboxylic acids that are oils or difficult to crystallize.[8] The resulting DCHA salt is almost always a highly crystalline, stable solid.
-
Salt Formation: Dissolve the crude oily Boc-L-Oic-OH in a suitable solvent like diethyl ether or ethyl acetate. Slowly add one molar equivalent of dicyclohexylamine (DCHA) while stirring.
-
Crystallization: A white precipitate of the DCHA salt should form. Stir the mixture at room temperature for an hour, then cool in an ice bath to ensure complete precipitation.
-
Isolation of the Salt: Collect the crystalline salt by vacuum filtration and wash it with cold diethyl ether. The salt can be further purified by recrystallization if necessary (e.g., from an ethanol/water mixture).[8]
-
Liberation of the Free Acid: To recover the purified acid, suspend the DCHA salt in ethyl acetate and a 5-10% aqueous solution of citric acid or dilute HCl. Stir vigorously until the solid dissolves. This protonates the carboxylate and forms the water-soluble DCHA-hydrochloride salt.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer with water and then with brine.
-
Final Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified, and often now crystalline, Boc-L-Oic-OH.
References
-
Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. [Link]
-
Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. European Journal of Organic Chemistry via PMC. [Link]
- Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril.
-
comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: spectroscopic. Semantic Scholar. [Link]
-
Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. ResearchGate. [Link]
-
Unusual Amino Acids: Octahydroindole-2-carboxylic acid (Oic). LifeTein Peptide Blog. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. ResearchGate. [Link]
- Process for preparing Boc protected amino acid by (Boc) O.
-
Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. PMC - NIH. [Link]
-
Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?. ResearchGate. [Link]
-
Studies towards use of di-tert-butyl-dicarbonate both as a protecting and activating group in the synthesis of dipeptide. Sciforum. [Link]
-
Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry - ACS Publications. [Link]
Sources
- 1. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sciforum.net [sciforum.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemimpex.com [chemimpex.com]
- 14. wap.guidechem.com [wap.guidechem.com]
- 15. L-Octahydroindole-2-carboxylic acid | 80875-98-5 [chemicalbook.com]
Side reactions in peptide synthesis with Boc-L-Octahydroindole-2-carboxylic acid
The following technical guide is structured as a Tier 3 Technical Support Knowledge Base for researchers encountering issues with Boc-L-Octahydroindole-2-carboxylic acid (Boc-Oic-OH).
Subject: Troubleshooting Side Reactions & Coupling Efficiency with Boc-L-Octahydroindole-2-carboxylic acid Ticket ID: OIC-CHEM-ADV Applicable Chemistries: Boc-SPPS, Solution Phase Synthesis
Molecule Profile & Risk Assessment
Boc-L-Octahydroindole-2-carboxylic acid (Boc-Oic-OH) is a bicyclic, non-proteinogenic amino acid.[1] It acts as a conformationally restricted proline surrogate.[1][2] While it imparts valuable pharmacokinetic properties (increased lipophilicity, proteolytic stability), its fused 5,6-ring system creates unique synthetic challenges compared to standard amino acids.
| Feature | Synthetic Implication | Risk Level |
| Secondary Amine | The N-terminus is chemically similar to Proline but significantly more sterically hindered due to the fused cyclohexane ring. | High (Coupling difficulty) |
| Bicyclic Rigidity | Forces the peptide backbone into a "turn" conformation, bringing the N-terminus closer to the C-terminal ester. | Critical (DKP Formation) |
| Lipophilicity | High hydrophobicity can lead to aggregation on-resin, causing "difficult sequences" or truncation. | Medium |
Troubleshooting Guide (Q&A)
Issue 1: Incomplete Coupling to the N-terminus of Oic
User Question: "I have successfully coupled Boc-Oic-OH to the resin, but the subsequent amino acid (AA[n+1]) fails to couple completely, even after double coupling. Kaiser test is inconclusive. What is happening?"
Technical Diagnosis: You are attempting to acylate a sterically hindered secondary amine. The nucleophilicity of the Oic nitrogen is reduced by the bulk of the fused cyclohexane ring. Furthermore, standard colorimetric tests (Kaiser) do not work on secondary amines.
Corrective Action:
-
Switch Coupling Reagents: Standard carbodiimides (DCC/DIC) are often insufficient. Switch to aminium/uronium salts (HATU) or phosphonium salts (PyAOP) which generate more reactive active esters.
-
Use the Chloranil Test: Replace the Kaiser test with the Chloranil test or Isatin test , which are specific for secondary amines.
-
Protocol Adjustment: Use the "High-Efficiency Hindered Coupling Protocol" (see Section 3).
Issue 2: Mass Loss / Diketopiperazine (DKP) Formation
User Question: "I am synthesizing a peptide with Oic at the C-terminus (e.g., H-Arg-Oic-OMe or Resin). After removing the Boc group from the penultimate residue, my yield drops significantly, and I see a mass corresponding to the cyclic dipeptide."
Technical Diagnosis: This is the Diketopiperazine (DKP) deletion reaction .[3] Because Oic induces a cis-amide bond geometry (similar to Proline but more rigid), the N-terminal amine of the penultimate residue is spatially positioned perfectly to attack the C-terminal ester carbonyl. In Boc-SPPS, this occurs primarily during the neutralization step following TFA deprotection.
Mechanism:
-
Deprotection: TFA removes the Boc group from the dipeptide-resin (e.g., H2N-AA-Oic-O-Resin).
-
Neutralization: When base (DIEA) is added, the amine becomes nucleophilic.
-
Cyclization: The amine attacks the resin ester linkage.
-
Cleavage: The cyclic dipeptide (DKP) is released into solution, leaving a truncated resin (hydroxymethyl resin).
Corrective Action:
-
Strategy: Implement In Situ Neutralization . Do not perform a separate wash with base. Add the next activated amino acid simultaneously with the base. This traps the amine in the coupling reaction before it can cyclize.
Issue 3: Racemization
User Question: "Is Boc-Oic-OH prone to racemization during activation?"
Technical Diagnosis: Like Proline, Oic is an N-alkylated amino acid. It lacks an amide hydrogen on the alpha-nitrogen, which prevents the formation of the 5(4H)-oxazolone intermediate—the primary pathway for racemization during activation. Therefore, Oic is generally resistant to racemization compared to standard amino acids.
Caveat: Racemization can still occur via direct enolization if:
-
Excessive base is used during activation.
-
Activation times are prolonged (>24 hours).
-
Strong bases (e.g., DBU) are present.
Critical Experimental Protocols
Protocol A: High-Efficiency Coupling to N-terminal Oic
Use this when coupling an amino acid ONTO the Oic residue.
Reagents:
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: HOAt (1-Hydroxy-7-azabenzotriazole) - Optional but recommended for extreme hindrance.
-
Base: TMP (2,4,6-Trimethylpyridine / Collidine) - Preferred over DIEA to minimize racemization of the incoming His/Cys.
Step-by-Step:
-
Dissolution: Dissolve the incoming Boc-Amino Acid (4.0 eq) and HATU (3.9 eq) in minimum DMF.
-
Pre-activation: Add Collidine (8.0 eq). Shake for 30 seconds. The solution should turn yellow.
-
Coupling: Add the pre-activated mixture to the resin-bound Oic-peptide.
-
Reaction Time: Double the standard coupling time (e.g., 2 hours).
-
Monitoring: Perform the Chloranil Test .
-
Blue particles: Positive (Free secondary amine present)
Recouple. -
Colorless/Yellow: Negative (Coupling complete).
-
Protocol B: Preventing DKP (In Situ Neutralization)
Use this when Oic is the C-terminal or penultimate residue in Boc-SPPS.
Concept: Eliminate the time window where the free amine exists in a basic environment without an electrophile present.
Step-by-Step:
-
Deprotection: Treat resin with 100% TFA (flow) or 50% TFA/DCM (batch) to remove Boc.
-
Wash: Wash rapidly with DCM (dichloromethane). DO NOT WASH WITH DMF/TEA or DMF/DIEA.
-
Coupling Cocktail: Prepare the next Boc-AA activated with HBTU/DIEA or DIC/HOBt in DMF.
-
Addition: Add the activated coupling mixture directly to the TFA-salt resin.
-
Adjustment: Add extra DIEA (enough to neutralize the residual TFA on the resin + activate the reaction).
-
Result: The amine is generated and immediately acylated by the excess activated amino acid, outcompeting the intramolecular DKP cyclization.
-
Mechanistic Visualization
The following diagram illustrates the Diketopiperazine (DKP) formation pathway, a critical failure mode when using Oic at the C-terminus.
Caption: Figure 1. Kinetic competition between DKP formation (red path) and peptide elongation (green path) during the synthesis of Oic-containing peptides.
References
- Note: Cited for coupling conditions of hindered bicyclic amino acids similar to Oic.
-
Giralt, E., et al. (1996). Synthesis of the bradykinin B1 antagonist [desArg10]HOE 140 on 2-chlorotrityl resin.[4] Letters in Peptide Science. [Link][4]
- Note: Describes the specific difficulty of the D-Tic-L-Oic sequence and DKP form
-
Teixidó, M., et al. (2005). Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid.[5] PMC. [Link]
- Note: Provides structural data and stereochemical properties of Oic.
-
Vertex AI Search. (2026). Diketopiperazine Formation in Peptide Synthesis: Mechanism, Risks, and Prevention.[Link]
- Note: General mechanism for DKP form
- Note: Source for HATU/HO
Sources
Technical Support Center: Optimization of Coupling Conditions for Boc-L-Octahydroindole-2-carboxylic Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Boc-L-Octahydroindole-2-carboxylic acid (Boc-L-Oic-OH). This guide is designed for researchers, chemists, and drug development professionals who are incorporating this unique, sterically hindered amino acid into their synthetic workflows. Boc-L-Oic-OH is a valuable building block for creating conformationally constrained peptides and peptidomimetics, often leading to enhanced metabolic stability and bioactivity.[1][2] However, its bicyclic structure and the bulky Boc protecting group present significant steric challenges that can lead to low coupling yields and incomplete reactions if not properly addressed.[3][4]
This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you navigate these challenges and achieve successful, high-efficiency couplings.
Frequently Asked Questions (FAQs)
Q1: What is Boc-L-Octahydroindole-2-carboxylic acid, and why is it considered a "difficult" amino acid to couple?
Boc-L-Octahydroindole-2-carboxylic acid is a proline analogue featuring a rigid bicyclic ring system.[1][2] This conformational constraint is highly desirable in medicinal chemistry for designing structured peptides. The primary challenge arises from significant steric hindrance caused by the combination of its bulky tert-butyloxycarbonyl (Boc) protecting group and the rigid, non-planar octahydroindole scaffold.[3][4] This bulkiness physically obstructs the approach of the activated carboxylic acid to the amine of the coupling partner, leading to slow reaction kinetics and a high incidence of incomplete coupling reactions.[5]
Q2: Which class of coupling reagents is most effective for Boc-L-Oic-OH?
For sterically demanding couplings like those involving Boc-L-Oic-OH, onium salt-based reagents (both uronium/aminium and phosphonium salts) are demonstrably more effective than standard carbodiimides (e.g., DCC, EDC) used alone.[4][6][7] Reagents such as HATU, HBTU, and PyBOP are preferred because they generate highly reactive active esters, which accelerate the reaction and drive it to completion more efficiently.[4][8] Among these, HATU is often considered the gold standard for difficult sequences due to its high reactivity and ability to minimize the risk of epimerization.[3][4][9]
Q3: What is the role of the base in these coupling reactions, and does the choice of base matter?
The base plays a critical role in deprotonating the carboxylic acid to form a carboxylate, which then attacks the coupling reagent to initiate the activation process.[3] For onium salt-mediated couplings, a non-nucleophilic tertiary amine is required. The most commonly used base is N,N-Diisopropylethylamine (DIPEA or DIEA).[8][10]
However, the choice of base is crucial for minimizing side reactions, particularly racemization. In cases where the coupled product is susceptible to epimerization, using a weaker, less-hindered base like N-methylmorpholine (NMM) or the highly hindered base 2,4,6-collidine can be advantageous.[3][8]
Q4: Can I use standard carbodiimide reagents like EDC or DIC for this coupling?
While carbodiimides are cost-effective, they are often inefficient for coupling sterically hindered amino acids like Boc-L-Oic-OH, leading to low yields and slow reaction rates.[7] If you must use them, they should always be paired with an activating additive like 1-hydroxybenzotriazole (HOBt) or, preferably, its safer and more effective modern alternatives like Oxyma Pure (ethyl cyano(hydroxyimino)acetate).[8][11] The additive intercepts the unstable O-acylisourea intermediate to form a more stable active ester, which improves coupling efficiency and, crucially, suppresses racemization.[11][12] Even with additives, this approach may still require longer reaction times or double coupling compared to using HATU.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Issue 1: Incomplete Coupling or Low Yield
Symptom: You observe a significant amount of unreacted starting amine after the reaction, or the final isolated yield of your desired product is very low. In solid-phase peptide synthesis (SPPS), this would be indicated by a strong positive ninhydrin (Kaiser) test.[5][13]
Root Cause Analysis & Solutions:
-
Question: My reaction isn't going to completion with EDC/HOBt. What's my first step?
-
Answer: The most effective solution is to switch to a more potent coupling reagent.[5][13] HATU is the recommended first choice for this specific amino acid due to its ability to form a highly reactive OAt-ester intermediate that can overcome the steric barrier.[4][10] Alternatives like HBTU or PyBOP are also excellent options.[8]
-
-
Question: I want to stick with my current reagent but need to improve the yield. What can I do?
-
Answer: You can perform a "double coupling."[5][14] After the initial coupling reaction time has elapsed, remove the reaction mixture (if on solid phase) and add a fresh solution of Boc-L-Oic-OH, coupling reagent, and base. Let this second coupling proceed for another 1-4 hours. This strategy is highly effective for driving difficult reactions to completion.[14]
-
-
Question: Could my solvent be the issue?
-
Answer: Yes. Ensure your solvents, typically DMF or NMP, are anhydrous and of high purity. Water can hydrolyze the activated intermediates, halting the reaction. For sequences prone to aggregation on a solid support, switching from DMF to NMP or using a solvent mixture containing up to 20% DMSO can improve solvation and reaction efficiency.[5][15]
-
Issue 2: Presence of Unexpected Side Products
Symptom: Your crude product analysis (e.g., LC-MS) shows a peak corresponding to the correct mass but also significant impurities with unexpected masses.
Root Cause Analysis & Solutions:
-
Question: I'm using HBTU and see a side product with a mass corresponding to my amine plus a guanidinium group. What happened?
-
Answer: This is a known side reaction of uronium/aminium reagents like HBTU and HATU, called guanidinylation.[4] It occurs when excess coupling reagent reacts with the free N-terminal amine of your peptide, terminating the chain. To avoid this, use a slight excess of the carboxylic acid component (Boc-L-Oic-OH) relative to the coupling reagent (e.g., 1.0 eq Acid, 0.95 eq HBTU/HATU) or ensure the pre-activation time is sufficient before adding the amine.
-
-
Question: My LC analysis shows two peaks with the same mass (diastereomers). What is the cause?
-
Answer: This indicates epimerization (racemization) at the α-carbon of the amino acid, a significant risk during the activation step.[5][8]
-
Mitigation Strategy 1 (Temperature): Perform the carboxyl activation and coupling steps at a lower temperature. Start the reaction at 0°C and allow it to warm slowly to room temperature.[3] Low temperatures are consistently recommended for carbodiimide-mediated couplings to minimize side reactions.[8]
-
Mitigation Strategy 2 (Base Selection): Avoid using a large excess of base. If epimerization is persistent with DIPEA, switch to a weaker base like N-methylmorpholine (NMM).[3][5]
-
Mitigation Strategy 3 (Reagent Choice): Use a coupling system known for low racemization. HATU is superior to HBTU in this regard due to the electronic properties of the HOAt-ester intermediate.[4][9] The DIC/Oxyma combination is also reported to be very effective at suppressing racemization.[5]
-
-
Troubleshooting Workflow Diagram
The following diagram provides a logical decision-making process for troubleshooting common coupling issues with Boc-L-Oic-OH.
Caption: A logical workflow for troubleshooting Boc-L-Oic-OH coupling.
Data Presentation & Optimized Protocols
Table 1: Comparison of Recommended Coupling Reagents
| Reagent System | Class | Pros | Cons | Recommendation for Boc-L-Oic-OH |
| HATU / DIPEA | Uronium Salt | Highest reactivity, fast kinetics, low risk of racemization.[4][9] | High cost, generates byproducts that can be difficult to remove.[16] | First Choice. The most reliable option for ensuring high coupling efficiency. |
| HBTU / DIPEA | Uronium Salt | Highly effective, good solubility, widely used.[8] | Slightly lower reactivity than HATU, higher risk of guanidinylation side reaction.[4] | Strong Alternative. A very good choice if HATU is unavailable. |
| PyBOP / DIPEA | Phosphonium Salt | High efficiency, low racemization risk, does not cause guanidinylation.[6] | Generates carcinogenic HMPA byproduct (BOP) or other phosphorus byproducts.[8] | Excellent Choice. Particularly useful in fragment coupling or cyclization. |
| EDC / Oxyma | Carbodiimide | Cost-effective, water-soluble urea byproduct (EDC), Oxyma is a safe and effective additive.[5][8] | Slower reaction rates, may require double coupling or elevated temperatures.[7] | Budget-Conscious Option. Use only when onium salts are not an option. Expect to optimize. |
Experimental Protocol 1: High-Efficiency Coupling using HATU (SPPS)
This protocol details a single coupling cycle for incorporating Boc-L-Oic-OH onto a solid-phase support bearing a free N-terminal amine.
Materials:
-
Peptide-resin with free amine
-
Boc-L-Octahydroindole-2-carboxylic acid (Boc-L-Oic-OH)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel. If starting from an Fmoc-protected amine, perform deprotection (e.g., 20% piperidine in DMF) and wash thoroughly with DMF (5x).[9]
-
Activation Solution Preparation: In a separate vessel, dissolve Boc-L-Oic-OH (3.0 equivalents relative to resin loading) and HATU (2.9 equivalents) in anhydrous DMF.
-
Pre-activation: Add DIPEA (6.0 equivalents) to the activation solution. Vortex the mixture and allow it to pre-activate for 2-5 minutes at room temperature. The solution may change color.[10]
-
Coupling Reaction: Add the pre-activated solution to the drained peptide-resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test for primary amines or Chloranil test for secondary amines) to monitor reaction completion. A negative test indicates all free amines have reacted.[9] If the test is positive after 4 hours, consider performing a second coupling (repeat steps 2-4).
-
Washing: Once coupling is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x) to remove excess reagents and byproducts.[9] The resin is now ready for the next synthesis cycle.
General Coupling Mechanism
The following diagram illustrates the fundamental steps involved in amide bond formation using an activating agent.
Caption: General mechanism of amide bond formation via activation.
References
-
Peptide Solutions. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Comeche, J. M., et al. (2014). Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. RSC Advances, 4(59), 31236-31242. [Link]
-
Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6559-6605. [Link]
-
Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077-8080. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Cox, M., et al. (2021). Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan. Polymers, 13(16), 2713. [Link]
-
Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Pharmacology, 11, 269. [Link]
-
Peptide Chemistry. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Retrieved from [Link]
-
Biotage. (2023, February 7). What do you do when your peptide synthesis fails?. Biotage. [Link]
-
Tohoku University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tohoku University. [Link]
-
BuyersGuideChem. (n.d.). Boc-L-octahydroindole-2-carboxylic acid. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
Kulkarni, P., et al. (2016). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, 59(1), 44-62. [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Chem Reactor. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jpt.com [jpt.com]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptidechemistry.org [peptidechemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. biotage.com [biotage.com]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Catalyst Selection for Indoline-2-Carboxylic Acid Hydrogenation
Welcome to the Technical Support Center. The hydrogenation of indoline-2-carboxylic acid to octahydroindole-2-carboxylic acid (OIC) is a critical transformation in the synthesis of ACE inhibitors such as Perindopril and Trandolapril[1]. Because OIC possesses three chiral centers, controlling the facial selectivity of the arene hydrogenation to yield the desired all-cis diastereomer—while preventing unwanted ring-opening—requires precise catalyst and solvent selection.
This guide provides mechanistic troubleshooting, quantitative comparisons, and self-validating protocols to ensure high-fidelity scale-up and synthesis.
Mechanistic Troubleshooting & FAQs
Q1: We are observing significant C-N bond cleavage (hydrogenolysis) during the reaction. We are currently using Palladium on Carbon (Pd/C). How can we prevent this? A1: Palladium is highly active for the hydrogenolysis of benzylic and allylic C-N bonds. Because the C-N bond in indoline-2-carboxylic acid is directly adjacent to the aromatic ring being reduced, Pd/C frequently causes unwanted ring-opening side reactions.
-
The Solution: Switch your catalyst to Platinum(IV) oxide (PtO₂) or Rhodium on Alumina (Rh/Al₂O₃) [2]. Rhodium and Platinum have a significantly lower propensity for C-N bond insertion while maintaining the high surface activity required for arene hydrogenation. If you are operating at an industrial scale, 5% Ruthenium on carbon (Ru/C) is a highly effective, hydrogenolysis-resistant alternative[3].
Q2: Our diastereomeric ratio (dr) for the desired all-cis (2S, 3aS, 7aS) isomer is lower than expected. How does the catalyst and solvent choice affect facial selectivity? A2: The stereochemical outcome of this hydrogenation is dictated by how the indoline substrate adsorbs onto the heterogeneous catalyst surface.
-
The Solution: To maximize the yield of the all-cis isomer, use PtO₂ in glacial acetic acid [4]. The acidic medium protonates the secondary amine of the indoline ring. This protonation alters the 3D conformation of the molecule, forcing the bulky carboxylate group and the fused ring system to direct the catalyst to approach from the least sterically hindered face. This promotes the syn-addition of hydrogen, heavily favoring the cis-fused octahydroindole system[4].
Q3: The PtO₂ catalyst seems to deactivate before the reaction reaches completion. What causes this, and how can we ensure full conversion? A3: Platinum(IV) oxide (Adams' catalyst) is a precatalyst that must be reduced in situ to active Platinum black (Pt(0)). Premature deactivation usually stems from trace sulfur or heavy metal impurities in the starting (S)-indoline-2-carboxylic acid, which irreversibly bind to and poison the Pt(0) active sites.
-
The Solution: Ensure your starting material is highly purified. Additionally, ensure vigorous, continuous stirring (>800 rpm in a Parr shaker or autoclave) to overcome mass transfer limitations of H₂ gas into the solvent. If deactivation persists, utilize a two-step catalyst addition strategy rather than increasing the temperature, as higher temperatures will degrade the stereoselectivity.
Q4: Is there a scalable, cost-effective alternative to PtO₂ for industrial manufacturing? A4: Yes. While PtO₂ is excellent for discovery chemistry (operating at atmospheric to low pressure)[4], it is cost-prohibitive and poses pyrophoric hazards upon filtration at scale.
-
The Solution: For process-scale manufacturing, 5% Ruthenium on Carbon (Ru/C) is the industry standard[3]. It requires higher pressure (15–30 bar) and temperature (60–140°C) but offers excellent recyclability[3]. Running the reaction in an aqueous alkaline medium (using NaOH or NaHCO₃) enhances the solubility of the carboxylate salt and prevents the carboxylic acid moiety from poisoning the Ru surface[3].
Catalyst Comparison Matrix
The following table summarizes the quantitative and qualitative data for selecting the appropriate hydrogenation catalyst based on scale and selectivity requirements.
| Catalyst System | Typical Solvent | Operating Pressure | Hydrogenolysis Risk | Primary Application | Stereoselectivity (cis-isomer) |
| PtO₂ (Adams' Catalyst) | Glacial Acetic Acid | 1 – 5 bar (Low) | Low | Lab-scale / Discovery synthesis | High (requires crystallization) |
| 5% Ru/C | Aqueous Alkali (NaOH) | 15 – 30 bar (High) | Low | Industrial manufacturing | Moderate to High |
| 5% Rh/Al₂O₃ | Methanol / Acetic Acid | 50 bar (High) | Very Low | Process scale (C-N protection) | Moderate |
| Pd/C | Ethanol / Various | Variable | High | Not recommended | Poor (Ring opening common) |
Self-Validating Protocol: PtO₂-Catalyzed Hydrogenation
Objective: Synthesize (2S, 3aS, 7aS)-octahydroindole-2-carboxylic acid with high diastereomeric purity[4]. Materials: (S)-indoline-2-carboxylic acid (1.0 eq), Platinum(IV) oxide (PtO₂, 10% w/w), Glacial acetic acid (solvent).
Step-by-Step Methodology:
-
System Purge & Catalyst Activation:
-
Load (S)-indoline-2-carboxylic acid and glacial acetic acid into a high-pressure hydrogenation reactor.
-
Carefully add PtO₂. (Causality: PtO₂ is not the active catalyst; it must be reduced to Pt(0) black in situ by the hydrogen gas).
-
Purge the reactor with N₂ (3x) followed by H₂ (3x) to remove all oxygen and prevent explosive mixtures.
-
-
Hydrogenation & Kinetic Validation:
-
Pressurize the reactor to 1-5 bar H₂ and heat to 60°C.
-
Validation Checkpoint 1: Monitor the H₂ mass flow controller. The reaction is complete when H₂ consumption strictly plateaus (typically 24 hours). If uptake stops prematurely, catalyst poisoning has occurred and fresh catalyst must be spiked.
-
-
Filtration & Workup:
-
Cool the reactor to room temperature and carefully vent the H₂. Purge thoroughly with N₂.
-
Filter the mixture through a pad of Celite to remove the Pt catalyst. (Safety Note: Dry Pt black is highly pyrophoric. Keep the filter cake wet with water or acetic acid at all times).
-
Evaporate the acetic acid solvent under reduced pressure to dryness.
-
-
Diastereomeric Resolution & Quality Control:
-
The crude residue will contain a mixture of isomers (predominantly cis-fused). Recrystallize the solid from absolute ethanol[4].
-
Validation Checkpoint 2: Analyze the crystallized product via chiral HPLC. The target (2S, 3aS, 7aS) isomer should exhibit >95% diastereomeric excess (de). If the de is lower, perform a second recrystallization.
-
Workflow Visualization
Decision tree for catalyst selection in indoline-2-carboxylic acid hydrogenation workflows.
References
- (2R,3aS,7aR)
- Process For Preparation Of (2S, 3aS, 7aS)
- Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)
- Process for the synthesis of (2S, 3aR, 7aS)
Sources
- 1. data.epo.org [data.epo.org]
- 2. (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid | 145513-92-4 | Benchchem [benchchem.com]
- 3. Process For Preparation Of (2 S, 3 As ,7 As) Octahydro 1 H Indole 2 [quickcompany.in]
- 4. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
NMR and mass spectrometry analysis of Boc-L-Octahydroindole-2-carboxylic acid
Advanced Analytical Guide: NMR and Mass Spectrometry Profiling of Boc-L-Octahydroindole-2-carboxylic acid (Boc-Oic-OH)
As a Senior Application Scientist in peptide chemistry and drug development, I frequently encounter challenges in the structural validation of conformationally constrained peptides. Standard amino acids often fail to provide the necessary rigidity required for high-affinity receptor binding. Enter Boc-L-Octahydroindole-2-carboxylic acid (Boc-Oic-OH, CAS: 109523-13-9) [1], a premier bicyclic proline surrogate.
This guide provides an objective performance comparison between Boc-Oic-OH and traditional alternatives, followed by a self-validating analytical workflow utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to ensure absolute structural integrity before initiating solid-phase peptide synthesis (SPPS).
Comparative Structural & Performance Analysis
When designing a peptide therapeutic—such as bradykinin antagonists (e.g., Icatibant, B-9340) or ACE inhibitors—the choice of the secondary amino acid dictates the backbone trajectory[2]. Below is a quantitative comparison of Boc-Oic-OH against standard proline (Boc-Pro-OH) and another constrained analog, Boc-Tic-OH (Tetrahydroisoquinoline-3-carboxylic acid).
| Performance Metric | Boc-Pro-OH | Boc-Tic-OH | Boc-Oic-OH |
| Core Structure | Monocyclic (Pyrrolidine) | Bicyclic (Aromatic fused) | Bicyclic (Aliphatic fused) |
| Molecular Weight | 215.25 g/mol | 277.32 g/mol | 269.34 g/mol |
| Lipophilicity (LogP) | Low | High (Aromatic) | High (Aliphatic) |
| Polyproline-II (PII) Induction | Moderate | Poor | Exceptional |
| Trans-Amide Preference | ~70-80% | ~60% | >90% (in oligomers) |
The Causality of Performance:
Why does Boc-Oic-OH outperform standard proline in inducing helical structures? The aliphatic cyclohexane ring fused to the pyrrolidine core sterically restricts the
Self-Validating Analytical Workflow
To guarantee that the Boc-Oic-OH building block is free of diastereomeric impurities and truncated byproducts, we employ an orthogonal, self-validating analytical system. NMR confirms atomic connectivity and rotameric states, while LC-ESI-MS confirms the exact mass and the presence of the intact protecting group.
Fig 1. Self-validating analytical workflow for Boc-Oic-OH structural confirmation.
Nuclear Magnetic Resonance (NMR) Protocol
NMR is not solely utilized for identity verification; it is critical for quantifying the cis/trans rotameric populations of the Boc-carbamate, which directly impacts the kinetics of the subsequent coupling step.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15-20 mg of Boc-Oic-OH in 0.6 mL of deuterated chloroform (
).-
Causality: Non-polar solvents like
suppress intermolecular proton exchange and better preserve intramolecular hydrogen bonding, making the rotameric splitting of the Boc group distinctly observable compared to polar solvents like .
-
-
Standard Acquisition (298 K): Acquire
NMR at 400 MHz and NMR at 100 MHz.-
Expected Signatures: The tert-butyl group will appear as a split singlet around 1.40–1.48 ppm (integrating to 9H). The bicyclic core protons present as complex, overlapping multiplets between 1.20 and 2.40 ppm[4]. The
-CH proton will appear as a multiplet at ~4.2–4.4 ppm.
-
-
Variable Temperature (VT) Analysis (330 K): Heat the sample probe to 330 K and re-acquire the
spectrum.-
Causality & Self-Validation: At room temperature, the rotation around the carbamate C-N bond is slow on the NMR timescale, resulting in "peak doubling" (two distinct sets of signals for the cis and trans rotamers). By elevating the temperature to 330 K, the thermal energy accelerates the exchange rate. The previously split signals (especially the Boc singlet and
-CH) will coalesce into single, time-averaged peaks. If the peaks coalesce, the system self-validates that the doubling was due to rotamers. If the peaks do not coalesce, it indicates the presence of a contaminating diastereomer.
-
Mass Spectrometry (LC-ESI-MS) Protocol
While NMR provides connectivity, Electrospray Ionization Mass Spectrometry (ESI-MS) ensures the absence of trace truncated or over-alkylated impurities that NMR might miss due to sensitivity limits.
Step-by-Step Methodology:
-
Chromatographic Separation: Inject 1 µL of a 0.1 mg/mL sample onto a C18 reverse-phase column (50 x 2.1 mm, 1.8 µm). Use a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.
-
Ionization Parameters: Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) mode. Capillary voltage: 3.0 kV; Desolvation temperature: 350°C.
-
Full Scan Acquisition: Scan from m/z 100 to 500. The intact protonated molecule
must be observed at m/z 270.1. A sodium adduct is also commonly observed at m/z 292.1. -
Collision-Induced Dissociation (CID): Isolate the m/z 270.1 precursor ion and apply a collision energy of 15–20 eV using Argon gas.
-
Causality & Self-Validation: The Boc protecting group is highly acid- and energy-labile. Upon collision, the molecule undergoes a characteristic, sequential neutral loss of isobutylene (-56 Da) and carbon dioxide (-44 Da). Observing the base peak of the naked Oic core at m/z 170.1 is a self-validating proof of the Boc-protected amino acid structure.
-
Fig 2. ESI-MS collision-induced dissociation (CID) pathway of Boc-Oic-OH.
References
-
RSC Publishing. Construction of a polyproline structure with hydrophobic exterior using octahydroindole-2-carboxylic acid. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
PubMed Central (PMC). Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. Retrieved from[Link]
-
ACS Publications. An NMR, CD, Molecular Dynamics, and Fluorometric Study of the Conformation of the Bradykinin Antagonist B-9340. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Construction of a polyproline structure with hydrophobic exterior using octahydroindole-2-carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02306A [pubs.rsc.org]
- 4. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Crystallographic Guide to Boc-L-Octahydroindole-2-carboxylic Acid Derivatives: Unveiling Conformational Constraints in Drug Design
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the rational design of molecules with precisely controlled three-dimensional structures is paramount. Non-proteinogenic amino acids, particularly conformationally constrained proline analogues, have emerged as invaluable tools for sculpting the architecture of peptides and small molecule therapeutics. Among these, Boc-L-Octahydroindole-2-carboxylic acid (Boc-L-Oic) and its derivatives stand out due to the rigid bicyclic scaffold, which imparts significant conformational stability. This guide provides a comparative analysis of the X-ray crystallographic data of Boc-L-Oic derivatives, offering insights into their solid-state conformations and how they compare to other constrained proline surrogates.
The Significance of Conformational Rigidity: A Structural Biologist's Perspective
The incorporation of rigid structural motifs into a drug candidate can offer several advantages, including enhanced binding affinity to the target protein, increased metabolic stability, and improved pharmacokinetic properties.[1][2] The bicyclic nature of the octahydroindole system in L-Oic derivatives severely restricts the puckering of the pyrrolidine ring, a key determinant of the backbone conformation in proline-containing peptides.[3] Understanding the precise conformational preferences of these molecules in their crystalline state, through the lens of X-ray crystallography, provides a foundational dataset for computational modeling and structure-based drug design.[4]
Comparative Analysis of Crystal Structures
To objectively assess the conformational landscape of Boc-L-Octahydroindole-2-carboxylic acid derivatives, a detailed comparison of their crystallographic parameters is essential. This includes an examination of unit cell dimensions, space group symmetry, and, most importantly, the intramolecular geometry, including bond lengths, bond angles, and torsional angles that define the ring puckering and the orientation of the Boc protecting group.
While a comprehensive public database of Boc-L-Oic derivative crystal structures remains to be fully compiled, this guide will draw upon available published data and analogous structures to highlight key conformational features. For the purpose of this guide, we will compare the structural parameters of a representative Boc-L-Oic derivative with those of the well-characterized Boc-L-proline.
Table 1: Comparative Crystallographic Data
| Parameter | Representative Boc-L-Oic Derivative (Hypothetical Data) | Boc-L-proline (Representative Data) |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁ |
| Unit Cell Dimensions | a = 8.5 Å, b = 12.3 Å, c = 15.1 Å | a = 6.2 Å, b = 10.5 Å, c = 9.8 Å, β = 108.5° |
| Pyrrolidine Ring Pucker | Cγ-exo | Cγ-endo or Cγ-exo (solvent dependent) |
| Key Torsion Angles (deg) | φ ≈ -65°, ψ ≈ 150°, ω ≈ 175° | φ ≈ -60°, ψ ≈ 140°, ω ≈ 178° (trans) |
| Hydrogen Bonding | Intermolecular H-bonds involving the carboxylic acid and Boc carbonyl | Dimeric structures via carboxylic acid H-bonds |
Note: The data for the Boc-L-Oic derivative is illustrative and based on expected trends from related structures. The data for Boc-L-proline is representative of commonly observed crystal forms.
The key differentiator lies in the puckering of the five-membered pyrrolidine ring. The fused cyclohexane ring in the octahydroindole system strongly biases the pyrrolidine towards a specific pucker, typically a Cγ-exo conformation.[3] This contrasts with the more flexible L-proline, where both Cγ-endo and Cγ-exo puckers are observed depending on the crystalline environment and substituent effects.[5] This enforced puckering in Oic derivatives has profound implications for the overall shape of molecules into which it is incorporated, pre-organizing them for specific binding interactions.
Experimental Workflow: From Molecule to Crystal Structure
The journey from a synthesized molecule to a refined crystal structure is a multi-step process that demands precision and expertise. Understanding this workflow is crucial for appreciating the data presented and for designing future crystallographic studies.
Sources
- 1. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-Octahydroindole-2-carboxylic acid | 80875-98-5 [chemicalbook.com]
- 3. Comprehensive Strategies to Bicyclic Prolines: Applications in the Synthesis of Potent Arginase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proline Derivatives and Analogs [sigmaaldrich.com]
Comparing Boc-L-Octahydroindole-2-carboxylic acid with other constrained amino acids
Engineering Peptide Therapeutics: A Comparative Guide to Boc-L-Octahydroindole-2-carboxylic acid (Boc-Oic-OH) and Constrained Amino Acids
Introduction: The Role of Conformational Pre-organization
In the development of peptide-based therapeutics, native sequences frequently suffer from rapid proteolytic degradation and poor receptor selectivity due to high conformational flexibility. To overcome these biophysical limitations, medicinal chemists engineer peptidomimetics using non-proteinogenic, conformationally constrained amino acids.
Among these, Boc-L-Octahydroindole-2-carboxylic acid (Boc-Oic-OH) is a premier bicyclic proline analogue 1. By fusing a cyclohexane ring to a pyrrolidine ring, Oic dramatically curtails the conformational freedom of the peptide backbone. This structural rigidity pre-organizes the peptide into stable secondary structures (such as
This guide objectively evaluates the structural, biophysical, and synthetic performance of Boc-Oic-OH against other constrained alternatives, providing self-validating protocols for their integration into drug discovery workflows.
Structural and Biophysical Comparison
The selection of a constrained amino acid dictates the metabolic fate and receptor affinity of the resulting molecule.
-
L-Proline (Pro): The natural standard for inducing turns. However, its monocyclic pyrrolidine ring allows significant cis/trans isomerization and leaves the peptide vulnerable to prolyl endopeptidases.
-
L-Tic (1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid): Features an aromatic ring fused to a piperidine ring. It acts as a constrained substitute for Phenylalanine or Tyrosine, enhancing hydrophobicity and restricting the
(chi) torsional space to lock aromatic interactions .ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
L-Oic (Octahydroindole-2-carboxylic acid): Replaces the aromatic ring of Tic with a fully saturated cyclohexane ring. This aliphatic bicyclic system adopts a highly stable chair conformation, locking the backbone into an
conformation 2. Furthermore, Oic is significantly more lipophilic than Proline, which directly enhances the peptide's ability to cross biological membranes and improves bioavailability 1, .ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Table 1: Quantitative Biophysical Properties of Constrained Amino Acids
| Amino Acid | Ring Structure | Lipophilicity Impact | Conformational Effect | Primary Application |
| L-Proline (Pro) | Monocyclic (5-membered) | Baseline | Induces | Standard structural turns |
| L-Pipecolic Acid (Pip) | Monocyclic (6-membered) | Moderate Increase | Expands backbone | Flexible peptidomimetics |
| L-Tic | Bicyclic (Aromatic + 6) | High Increase | Restricts | Aromatic spatial locking |
| L-Oic | Bicyclic (Aliphatic + 5) | Very High Increase | Locks | Protease resistance; rigid turns |
Mechanistic Insights: The HOE 140 (Icatibant) Paradigm
The most authoritative demonstration of Oic's superiority in drug design is its role in HOE 140 (Icatibant), a highly potent Bradykinin B2 receptor antagonist [[3]](). Native Bradykinin is an agonist that is rapidly degraded by metalloproteases (like ACE and Aminopeptidase N) with an in vivo half-life of less than 30 seconds 4.
To engineer an antagonist, researchers replaced the C-terminal native residues with highly constrained analogues (yielding the sequence: ...-Ser-D-Tic-Oic-Arg) 3, 4. The tandem D-Tic-Oic sequence serves a dual causality:
-
Conformational Locking: It forces the C-terminus into a rigid turn, switching the peptide's pharmacological profile from an agonist to a competitive antagonist with a high affinity (
) []().ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Steric Shielding: The bulky bicyclic structure of Oic physically blocks the active sites of degrading enzymes, extending the biological half-life from seconds to hours 3, 4.
Bradykinin B2 receptor signaling and competitive antagonism by Oic-containing HOE 140.
Table 2: Pharmacological Impact of Oic Substitution
| Peptide | Sequence Highlight | B2 Receptor Affinity | In Vivo Half-Life | Function |
| Bradykinin | ...-Ser-Pro-Phe-Arg | Agonist (Native) | < 30 seconds | Vasodilation, Inflammation |
| HOE 140 | ...-Ser-D-Tic-Oic-Arg | > 1-2 hours | Potent B2 Antagonist |
Experimental Workflows & Self-Validating Protocols
Working with sterically hindered bicyclic amino acids requires optimized Solid-Phase Peptide Synthesis (SPPS) protocols. Standard coupling reagents (e.g., DIC/HOBt) often fail to fully acylate the hindered secondary amine of Oic.
Protocol 1: Optimized SPPS Coupling for Boc-Oic-OH
Causality: To overcome the steric clash of the octahydroindole ring, highly reactive uronium salts based on HOAt (e.g., HATU) must be used. HOAt forms a 7-aza-benzotriazole active ester, which utilizes a neighboring-group effect (via the nitrogen atom at position 7) to drastically accelerate the coupling of hindered amines.
-
Resin Preparation: Swell the peptide-resin (e.g., PAM resin for Boc-chemistry) in DMF for 30 minutes.
-
Deprotection: Treat with 50% Trifluoroacetic acid (TFA) in DCM for 2 minutes, followed by a 20-minute treatment to remove the N-terminal Boc group. Wash extensively with DCM and DMF.
-
Activation: Pre-activate Boc-Oic-OH (3.0 equivalents) with HATU (2.9 equivalents) and N,N-Diisopropylethylamine (DIPEA, 6.0 equivalents) in DMF for 2 minutes.
-
Coupling: Add the activated mixture to the resin. Agitate for 2 hours at room temperature.
-
Self-Validation (Kaiser Test): Perform a quantitative Ninhydrin test. If the resin beads remain blue (indicating unreacted amines due to steric hindrance), perform a double coupling using PyBOP/HOAt before proceeding to the next residue.
Step-by-step SPPS workflow for incorporating sterically hindered Boc-Oic-OH.
Protocol 2: Proteolytic Stability Assay (Self-Validating System)
Causality: To empirically validate the protease resistance conferred by Oic, a comparative degradation assay against the native unconstrained peptide must be conducted using LC-MS.
-
Incubation: Prepare a 100
M solution of the Oic-peptide (e.g., HOE 140) and the control peptide (e.g., Bradykinin) in 50 mM Tris-HCl buffer (pH 7.4). -
Enzyme Addition: Add human ACE or human blood serum (10% v/v) to the mixtures and incubate at 37°C.
-
Time-Course Sampling: Extract 50
L aliquots at 0, 15, 30, 60, 120, and 240 minutes. -
Quenching: Immediately quench the enzymatic reaction by adding 50
L of 1% TFA in Acetonitrile. Centrifuge at 10,000 x g to pellet precipitated proteins. -
Self-Validation & Analysis: Inject the supernatant into an RP-HPLC coupled to a Mass Spectrometer. Plot the Area Under the Curve (AUC) of the intact parent mass over time to calculate the half-life (
). The control peptide validates the enzymatic activity of the assay, ensuring the extended half-life of the Oic-peptide is a true biophysical property.
References
- Benchchem. Boc-L-Octahydroindole-2-carboxylic acid | 186096-30-0 | Benchchem.
- PubMed. HOE 140, a new highly potent and long-acting bradykinin antagonist in conscious rats.
- NIH. Role of Anti-Cancer Peptides as Immunomodulatory Agents: Potential and Design Strategy.
- Tocris Bioscience. HOE 140 | Bradykinin Receptors.
- ResearchGate. Solvent-Induced Conformational Flexibility of a Bicyclic Proline Analogue: Octahydroindole-2-Carboxylic Acid.
- ResearchGate. Icatibant, the bradykinin B2 receptor antagonist with target to the interconnected kinin systems.
Sources
A Comparative Guide to HPLC Methods for the Enantioselective Analysis of Boc-L-Octahydroindole-2-carboxylic Acid
In the landscape of pharmaceutical development and chiral chemistry, the precise analysis of enantiomeric purity is not merely a regulatory hurdle but a fundamental aspect of ensuring drug safety and efficacy. Boc-L-Octahydroindole-2-carboxylic acid, a constrained cyclic amino acid analog, serves as a critical chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Its stereochemical configuration is paramount to the biological activity of the final compound. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the enantioselective analysis of its enantiomers, offering researchers, scientists, and drug development professionals a robust framework for method selection and development.
The Imperative of Chiral Separation
The enantiomers of a chiral molecule can exhibit markedly different pharmacological and toxicological profiles. Consequently, regulatory agencies worldwide mandate stringent control over the enantiomeric purity of chiral drugs. For a key starting material like Boc-L-Octahydroindole-2-carboxylic acid, a reliable and validated analytical method to quantify the undesired enantiomer is crucial for quality control and process optimization. Direct enantioselective HPLC, utilizing chiral stationary phases (CSPs), is the predominant technique for this purpose, offering high resolution and accuracy without the need for derivatization.[1][2]
Comparing Chiral Stationary Phases for Cyclic Amino Acid Analogs
The selection of an appropriate CSP is the cornerstone of a successful chiral separation.[1] For Boc-protected amino acids and their cyclic analogs, polysaccharide-based and macrocyclic glycopeptide-based CSPs have demonstrated broad applicability and high selectivity.[3]
Polysaccharide-Based CSPs: The Workhorse of Chiral Separations
Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are the most widely used for their versatility and high success rate in resolving a broad range of chiral compounds.[3][4] The chiral recognition mechanism primarily involves hydrogen bonding, π-π interactions, and steric hindrance within the helical polymer structure.[2][3]
For Boc-L-Octahydroindole-2-carboxylic acid, columns such as those based on cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) are excellent starting points. These phases have shown success in separating other Boc-protected amino acids.[3]
Macrocyclic Glycopeptide-Based CSPs: Unique Selectivity for Polar Analytes
Macrocyclic glycopeptide antibiotics, such as teicoplanin and vancomycin, bonded to silica, offer a unique multimodal separation mechanism.[5] They possess ionizable groups, making them particularly well-suited for the direct analysis of polar and ionic compounds like underivatized and N-protected amino acids.[6] The chiral recognition is a complex interplay of ionic interactions, hydrogen bonding, and inclusion complexation within the macrocyclic cavity.[5][7]
Experimental Design and Method Comparison
To provide a practical comparison, we will outline two distinct HPLC method development strategies for the enantioselective analysis of Boc-L-Octahydroindole-2-carboxylic acid, one employing a polysaccharide-based CSP and the other a macrocyclic glycopeptide-based CSP.
dot
Caption: General experimental workflow for HPLC method development.
Method A: Normal-Phase Chromatography on a Polysaccharide-Based CSP
Normal-phase chromatography often provides excellent selectivity for chiral compounds on polysaccharide-based CSPs. The use of non-polar mobile phases with a polar modifier allows for fine-tuning of retention and resolution.
Experimental Protocol:
-
Column: Cellulose tris(3,5-dimethylphenylcarbamate) based column (e.g., Chiralcel OD-H), 5 µm, 4.6 x 250 mm.
-
Mobile Phase: A mixture of n-hexane and a polar modifier such as 2-propanol (isopropanol) or ethanol. A typical starting composition would be 90:10 (v/v) n-hexane:2-propanol.
-
Acidic Additive: To improve peak shape and reduce retention of the carboxylic acid, a small amount of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid (0.1% v/v) is crucial.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 215 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
Rationale for Experimental Choices:
-
The choice of a cellulose-based CSP is based on its proven success in separating a wide array of chiral compounds, including those with carbamate groups like the Boc protecting group.[4][8]
-
The n-hexane/alcohol mobile phase system is a standard for normal-phase chiral separations, allowing for manipulation of solvent strength to control retention.
-
The acidic additive is critical for protonating the carboxyl group, which minimizes tailing and ensures consistent interactions with the stationary phase.
Method B: Reversed-Phase Chromatography on a Macrocyclic Glycopeptide-Based CSP
Reversed-phase chromatography is often preferred for its compatibility with aqueous samples and its robustness. Macrocyclic glycopeptide phases are particularly effective in this mode for polar analytes.
Experimental Protocol:
-
Column: Teicoplanin-based column (e.g., Astec CHIROBIOTIC T), 5 µm, 4.6 x 250 mm.
-
Mobile Phase: A buffered aqueous-organic mobile phase. A good starting point is a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 4.5) and an organic modifier like methanol or acetonitrile. A gradient elution may be beneficial. For example, a linear gradient from 20% to 80% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 215 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of water and the organic modifier.
Rationale for Experimental Choices:
-
The teicoplanin-based CSP is selected for its demonstrated ability to resolve underivatized and N-protected amino acids in reversed-phase mode.[6][9] The multiple interaction sites (ionic, hydrogen bonding, hydrophobic) on the teicoplanin molecule provide excellent opportunities for chiral recognition of a molecule like Boc-L-Octahydroindole-2-carboxylic acid.
-
The buffered mobile phase controls the ionization state of both the analyte's carboxylic acid and the ionizable groups on the CSP, which is critical for achieving reproducible retention and selectivity.
-
Methanol or acetonitrile are common organic modifiers in reversed-phase chromatography, and their concentration can be adjusted to optimize retention time and resolution.
Performance Comparison: A Tabulated Summary
| Parameter | Method A: Polysaccharide CSP (Normal-Phase) | Method B: Macrocyclic Glycopeptide CSP (Reversed-Phase) |
| Selectivity (α) | Typically high, often > 1.2 | Generally good, can be very high for polar analytes |
| Resolution (Rs) | Good to excellent, baseline separation is often achievable | Good to excellent, highly dependent on mobile phase pH and buffer |
| Analysis Time | Can be longer due to stronger retention in some cases | Often faster, especially with gradient elution |
| Robustness | Sensitive to mobile phase water content | Generally more robust and less sensitive to minor mobile phase variations |
| Mobile Phase | Organic solvents, may have higher disposal costs | Aqueous-based, generally more environmentally friendly |
| Compatibility | Less compatible with highly aqueous samples | Excellent for aqueous samples and biological matrices |
Logical Framework for Method Selection
The choice between these methods will depend on the specific requirements of the analysis.
dot
Caption: Decision tree for selecting an HPLC method.
Conclusion and Future Perspectives
Both polysaccharide-based and macrocyclic glycopeptide-based CSPs offer viable and powerful solutions for the enantioselective analysis of Boc-L-Octahydroindole-2-carboxylic acid. The choice of method will be guided by factors such as the required throughput, sample matrix, and the need for the highest possible selectivity. For routine quality control in a production environment, the robustness and speed of a reversed-phase method on a macrocyclic glycopeptide column may be advantageous. For challenging separations or when aiming for the highest resolution for impurity profiling, the high selectivity of a normal-phase method on a polysaccharide column could be the preferred approach.
Further advancements in chiral stationary phase technology, such as the use of superficially porous particles (core-shell), promise even faster and more efficient separations.[10] As the demand for enantiopure pharmaceuticals continues to grow, the development of robust and efficient chiral HPLC methods will remain a critical area of focus in analytical chemistry.
References
-
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Available at: [Link]
-
Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine - Scientific Research Publishing. Available at: [Link]
-
HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. Available at: [Link]
-
Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector - Longdom Publishing. Available at: [Link]
-
A STUDY ON THE STEREOCHEMICAL PURITY OF TRANDOLAPRIL AND - OCTAHYDRO-1H-INDOLE-2-CARBOXYLIC ACID BY HPLC METHOD. Available at: [Link]
-
HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Available at: [Link]
-
Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach - PMC. Available at: [Link]
-
Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector | Request PDF - ResearchGate. Available at: [Link]
-
Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine - ResearchGate. Available at: [Link]
-
Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors - Semantic Scholar. Available at: [Link]
-
Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC. Available at: [Link]
-
Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Laborator - SciELO México. Available at: [Link]
-
Amino Acid‐Mediated Enantioselective Synthesis of a Bicyclic Ketocarbaldehyde - I.R.I.S. Available at: [Link]
-
Chiral HPLC Separation of Protected Amino Acids: Journal of Liquid Chromatography & Related Technologies - Taylor & Francis. Available at: [Link]
-
Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC | LCGC International - Chromatography Online. Available at: [Link]
-
HPLC enantioseparation of amino acids and their protected derivatives used in peptide synthesis with pre-column chiral derivatization | Request PDF - ResearchGate. Available at: [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - MDPI. Available at: [Link]
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- 6. sigmaaldrich.com [sigmaaldrich.com]
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- 10. Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Conformational Analysis of Peptides Featuring Boc-L-Octahydroindole-2-carboxylic Acid
Introduction: The Quest for Conformational Control in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, offering high potency and selectivity. However, their inherent flexibility in solution often leads to poor metabolic stability, low bioavailability, and a high entropic penalty upon binding to a biological target.[1][2] To surmount these challenges, medicinal chemists employ strategies to constrain the peptide's conformation, effectively "pre-organizing" it into its bioactive shape.[2][3]
The incorporation of non-proteinogenic amino acids is a cornerstone of this approach.[4] Among these, proline analogues are of particular interest due to proline's unique ability to restrict the peptide backbone's ϕ (phi) dihedral angle and influence the cis/trans isomerization of the preceding peptide bond.[5][6] This guide provides an in-depth comparative analysis of L-Octahydroindole-2-carboxylic acid (Oic), a bicyclic proline analogue, focusing on its N-terminally protected Boc derivative (Boc-L-Oic). We will explore how its rigid structure imparts predictable and desirable conformational properties to peptides, comparing its performance with other proline surrogates and providing the experimental framework necessary for its analysis.
Boc-L-Octahydroindole-2-carboxylic Acid (Boc-Oic): A Profile
Boc-L-Oic is a derivative of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid, the most commonly used stereoisomer in peptidomimetic research.[4][7] Its structure features a proline-like pyrrolidine ring fused with a cyclohexane ring, creating a rigid bicyclic system.[8] This fusion has two profound consequences:
-
Enhanced Rigidity : The bicyclic nature severely restricts the puckering of the five-membered ring and locks the backbone dihedral angles, drastically reducing the peptide's conformational flexibility.[8]
-
Increased Lipophilicity : The additional saturated hydrocarbon ring increases the molecule's hydrophobicity, a property that can improve absorption and distribution through biological membranes.[4]
These attributes make Boc-Oic an invaluable building block for engineering peptide drugs with improved pharmacokinetic profiles.[4][9]
Comparative Conformational Analysis: Oic vs. Proline and Other Analogues
The true value of Oic is revealed when its conformational influence is compared to that of native L-proline and other constrained analogues.
The Critical Xaa-Pro Bond: Cis/Trans Isomerism
The peptide bond preceding a proline residue (the Xaa-Pro bond) is unique in its relatively low energy barrier between the cis and trans conformations, leading to a mixture of isomers in solution.[6][10] This isomerization can be a rate-limiting step in protein folding and can lead to heterogeneous samples of synthetic peptides.
Incorporating Oic has been shown to strongly favor the trans amide bond conformation. NMR investigations of Oic oligomers have revealed an all-trans amide bond structure, a significant advantage for simplifying the conformational landscape and designing well-defined structures.[7] This preference is attributed to the steric hindrance imposed by the fused cyclohexane ring, which destabilizes the cis conformation.
Induction of Secondary Structures
The conformational rigidity of Oic makes it a powerful inducer of specific secondary structures.
-
Polyproline II (PPII) Helices : Oligomers of Oic have been shown by X-ray crystallography and NMR to form stable, right-handed polyproline II (PPII) helices.[7] The PPII helix is an extended, flexible conformation prevalent in unfolded proteins and crucial for many protein-protein interactions.[7] Oic's ability to sustain this structure with a highly stable all-trans backbone makes it an ideal building block for creating hydrophobic and rigid PPII motifs in biologically relevant contexts.[7]
-
β-Turns : Like proline, Oic is frequently used to stabilize β-turns in small cyclic peptides.[4] This is particularly valuable in the design of antagonists for receptors like the bradykinin B2 receptor, where a specific turn conformation is required for high-affinity binding.[4][9]
The table below compares the key conformational properties of Oic with L-proline and another common proline surrogate, (4R)-hydroxy-L-proline (Hyp).
| Feature | L-Proline | L-Octahydroindole-2-carboxylic acid (Oic) | (4R)-hydroxy-L-proline (Hyp) |
| Structure | Monocyclic (Pyrrolidine ring) | Bicyclic (Pyrrolidine fused to cyclohexane) | Monocyclic with hydroxyl group |
| Backbone Rigidity | Moderate | High | Moderate to High |
| Lipophilicity | Low | High[4][8] | Low (hydrophilic due to -OH) |
| Cis/Trans Isomerism | Both cis and trans isomers are accessible[6] | Strongly favors trans isomer[7] | Favors trans, influenced by Cγ-exo pucker |
| Favored Secondary Structure | PPII helix, β-turns | Stable PPII helix, β-turns[4][7] | Collagen triple helix, β-turns |
| Key Advantage | Natural building block | High rigidity, lipophilicity, trans-stabilization[8] | Allows for H-bonding, post-translational mimicry |
Experimental Guide to Conformational Analysis
A multi-technique approach is essential for a thorough conformational analysis of Oic-containing peptides. The following workflow and protocols provide a robust framework for researchers.
Sources
- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformationally Constrained Peptides | Encyclopedia MDPI [encyclopedia.pub]
- 3. Structure of conformationally constrained peptides: From model compounds to bioactive peptides | Scilit [scilit.com]
- 4. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stabilization of a miniprotein fold by an unpuckered proline surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Construction of a polyproline structure with hydrophobic exterior using octahydroindole-2-carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02306A [pubs.rsc.org]
- 8. lifetein.com [lifetein.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Conformations of amino acids and peptides (Chapter 2) - Amino Acids and Peptides [cambridge.org]
A Comparative Guide to the Efficacy of ACE Inhibitors Derived from Boc-L-Octahydroindole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The development of Angiotensin-Converting Enzyme (ACE) inhibitors marked a significant milestone in the management of hypertension and cardiovascular disease. While early breakthroughs with compounds like captopril laid the foundation, subsequent research has focused on refining the molecular scaffold to enhance potency, duration of action, and tissue penetration. This guide provides an in-depth comparison of ACE inhibitors derived from the bicyclic amino acid, octahydroindole-2-carboxylic acid, with a focus on their efficacy relative to first-generation inhibitors. We will delve into the synthetic rationale, structure-activity relationships, and comparative experimental data that underscore the therapeutic advantages of this chemical class.
The Strategic Advantage of the Octahydroindole-2-carboxylic Acid Scaffold
The incorporation of octahydroindole-2-carboxylic acid as a proline bioisostere in ACE inhibitor design was a pivotal advancement. Proline is a key structural component of early ACE inhibitors, fitting into the S2' subsite of the enzyme. However, the conformational flexibility of the five-membered ring can limit optimal binding. The rigid, bicyclic structure of octahydroindole-2-carboxylic acid offers a more constrained and lipophilic framework. This pre-organized conformation is thought to reduce the entropic penalty upon binding to the ACE active site, leading to higher affinity and improved potency. Furthermore, the increased lipophilicity can enhance tissue penetration, potentially leading to more profound and sustained inhibition of the tissue Renin-Angiotensin System (RAS).
The stereochemistry of the octahydroindole-2-carboxylic acid core is critical for its inhibitory activity. The (2S,3aS,7aS) configuration has been identified as the optimal arrangement for potent ACE inhibition, as it correctly orients the key binding motifs within the enzyme's active site.
Mechanism of Action: Targeting the Renin-Angiotensin System
ACE inhibitors, including those derived from octahydroindole-2-carboxylic acid, exert their therapeutic effects by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. Angiotensin II also stimulates the release of aldosterone, which promotes sodium and water retention. By inhibiting ACE, these drugs lead to vasodilation, reduced blood volume, and a decrease in blood pressure.
Caption: The Renin-Angiotensin System and the site of ACE inhibitor action.
Comparative Efficacy: In Vitro and In Vivo Data
The true measure of a novel ACE inhibitor's potential lies in its comparative efficacy against established drugs. The following tables summarize key in vitro and in vivo data for prominent octahydroindole-2-carboxylic acid derivatives and first-generation ACE inhibitors.
Table 1: In Vitro ACE Inhibitory Activity (IC50 Values)
| Compound | IC50 (nM) | Comments |
| Octahydroindole-2-carboxylic Acid Derivatives | ||
| Trandolaprilat | 0.9 - 5.8 | Active diacid metabolite of Trandolapril. |
| Perindoprilat | 1.8 - 2.5 | Active diacid metabolite of Perindopril. |
| Indolapril (CI-907) | 1.6 | Potent non-sulfhydryl ACE inhibitor. |
| Reference ACE Inhibitors | ||
| Captopril | 1.7 - 23 | Sulfhydryl-containing inhibitor. |
| Enalaprilat | 1.2 - 7.6 | Active diacid metabolite of Enalapril. |
| Lisinopril | 5.1 - 12 | Active lysine analog of enalaprilat. |
Note: IC50 values can vary depending on the experimental conditions, such as the source of the ACE enzyme and the substrate used.
Table 2: Comparative Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
| Compound | Dose (mg/kg, p.o.) | Maximum Reduction in Systolic Blood Pressure (mmHg) | Duration of Action (hours) |
| Octahydroindole-2-carboxylic Acid Derivatives | |||
| Trandolapril | 1 | ~40 | > 24 |
| Perindopril | 1 | ~35 | > 24 |
| Reference ACE Inhibitors | |||
| Captopril | 10 | ~30 | 6 - 8 |
| Enalapril | 2 | ~35 | ~24 |
| Lisinopril | 1 | ~40 | > 24 |
The data clearly indicate that ACE inhibitors derived from octahydroindole-2-carboxylic acid, such as trandolaprilat and perindoprilat, exhibit potent in vitro ACE inhibition, comparable to or exceeding that of first-generation drugs.[1] Crucially, the in vivo data in spontaneously hypertensive rats demonstrate a prolonged duration of action for trandolapril and perindopril compared to captopril, a significant advantage for once-daily dosing regimens in clinical practice.[2]
Structure-Activity Relationship (SAR)
The enhanced efficacy of octahydroindole-2-carboxylic acid-based ACE inhibitors can be rationalized through their structure-activity relationship.
Caption: Key structure-activity relationships for octahydroindole-2-carboxylic acid-based ACE inhibitors.
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed experimental protocols for the synthesis and evaluation of these compounds are essential.
Synthesis of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid
The synthesis of the core scaffold is a critical first step. A common method involves the stereoselective hydrogenation of (S)-indoline-2-carboxylic acid.
Caption: Synthetic workflow for (2S,3aS,7aS)-octahydroindole-2-carboxylic acid.
Step-by-Step Protocol:
-
Dissolution: Dissolve (S)-indoline-2-carboxylic acid in glacial acetic acid.
-
Catalyst Addition: Add a catalytic amount of platinum(IV) oxide (PtO₂).
-
Hydrogenation: Subject the mixture to hydrogenation at elevated temperature (e.g., 60°C) and pressure for a sufficient duration (e.g., 24 hours) to ensure complete saturation of the aromatic ring.
-
Catalyst Removal: After the reaction, cool the mixture and remove the catalyst by filtration.
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure to remove the acetic acid.
-
Crystallization: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the pure (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid.[3]
In Vitro ACE Inhibition Assay (HPLC-Based)
This assay quantifies the inhibitory potency of a compound by measuring the reduction in the formation of hippuric acid from the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE.
Reagents:
-
ACE (from rabbit lung)
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
Assay Buffer (e.g., 100 mM borate buffer with 300 mM NaCl, pH 8.3)
-
Test compounds and a positive control (e.g., Captopril)
-
1 M HCl (for reaction termination)
-
Ethyl acetate (for extraction)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Pre-incubation: In a microcentrifuge tube, mix the ACE solution with the test compound (or vehicle control) and pre-incubate for a short period (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: Add the HHL substrate solution to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding 1 M HCl.
-
Extraction: Extract the product, hippuric acid, into an organic solvent such as ethyl acetate by vortexing and centrifugation.
-
Sample Preparation: Transfer the organic layer to a new tube, evaporate to dryness, and reconstitute the residue in the HPLC mobile phase.
-
HPLC Analysis: Inject the sample onto the HPLC system and quantify the hippuric acid peak area by UV detection at 228 nm.
-
Data Analysis: Calculate the percentage of ACE inhibition for each concentration of the test compound relative to the control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[4]
Conclusion
The development of ACE inhibitors based on the Boc-L-Octahydroindole-2-carboxylic acid scaffold represents a significant advancement in cardiovascular drug design. These compounds demonstrate potent in vitro and in vivo efficacy, often with a longer duration of action compared to first-generation agents. The rigid, bicyclic nature of the scaffold provides a structural advantage for high-affinity binding to the ACE active site. The well-defined synthesis and clear structure-activity relationships of this class of inhibitors continue to make them a valuable platform for the development of novel therapeutics for hypertension and related cardiovascular disorders.
References
- Blankley, C. J., et al. (1983). Synthesis and structure-activity relationships of potent new angiotensin converting enzyme inhibitors containing saturated bicyclic amino acids. Journal of Medicinal Chemistry, 26(3), 403-410.
-
Synthesis and structure-activity relationships of potent new angiotensin converting enzyme inhibitors containing saturated bicyclic amino a... - ChEMBL - EMBL-EBI. (n.d.). Retrieved from [Link]
-
Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC. (n.d.). Retrieved from [Link]
- CA2614099A1 - Process for the synthesis of the ace inhibitor - Google Patents. (n.d.).
- WO2007003947A2 - Process for the synthesis of the ace inhibitor trandolapril - Google Patents. (n.d.).
-
Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - Frontiers. (n.d.). Retrieved from [Link]
-
Modern Development in ACE inhibitors - Scholars Research Library. (n.d.). Retrieved from [Link]
-
Ace Inhibitors – Application in Therapy and Current Clinical Research - Clinicaltrials.eu. (n.d.). Retrieved from [Link]
-
In vivo comparison of three orally active inhibitors of angiotensin-converting enzyme - PubMed. (n.d.). Retrieved from [Link]
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A Comparative Guide to the In Vitro and In Vivo Performance of Boc-L-Octahydroindole-2-Carboxylic Acid Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pursuit of therapeutic agents with enhanced potency, selectivity, and pharmacokinetic properties is a perpetual endeavor. Among the molecular scaffolds that have garnered significant attention for their ability to impart desirable characteristics upon parent compounds, Boc-L-Octahydroindole-2-carboxylic acid (Boc-Oic) stands out. This conformationally constrained, bicyclic proline analog has proven to be a valuable building block in the design of a diverse array of bioactive molecules.
This guide provides an in-depth technical comparison of the in vitro and in vivo studies of compounds containing the Boc-L-Octahydroindole-2-carboxylic acid moiety. Moving beyond a mere compilation of data, this document, authored from the perspective of a Senior Application Scientist, aims to deliver field-proven insights into the causal relationships behind experimental choices and the interpretation of results. We will explore the established role of Boc-Oic in angiotensin-converting enzyme (ACE) inhibitors and delve into its emerging applications in other therapeutic areas, providing a critical analysis of its performance against relevant alternatives.
The Rationale for Incorporating Boc-L-Octahydroindole-2-Carboxylic Acid: A Structural Perspective
The utility of Boc-L-Octahydroindole-2-carboxylic acid in medicinal chemistry stems from its unique structural features. As a proline analog, it introduces a rigid bicyclic system into a peptide or small molecule, which can have several advantageous consequences:
-
Conformational Rigidity: The fused ring system of Oic restricts the conformational freedom of the molecular backbone. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity.[1]
-
Increased Lipophilicity: The octahydroindole core is more lipophilic than the pyrrolidine ring of proline. This increased hydrophobicity can enhance membrane permeability and improve oral bioavailability.[2]
-
Proteolytic Stability: The non-natural amino acid structure can confer resistance to degradation by endogenous proteases, thereby extending the in vivo half-life of peptide-based therapeutics.
These attributes have made Boc-Oic a compelling choice for chemists aiming to transform lead compounds into viable drug candidates.
Established Application: Angiotensin-Converting Enzyme (ACE) Inhibitors
The most well-documented application of Boc-L-Octahydroindole-2-carboxylic acid is in the development of ACE inhibitors for the treatment of hypertension and heart failure.[3] The Oic scaffold serves as a key structural component in several marketed drugs, including perindopril and trandolapril.
In Vitro Performance of Oic-Containing ACE Inhibitors
The primary in vitro assay for evaluating ACE inhibitors is the measurement of their ability to inhibit the enzymatic activity of ACE. This is typically quantified by determining the half-maximal inhibitory concentration (IC50).
Table 1: Comparison of In Vitro Potency of ACE Inhibitors
| Compound | Boc-Oic Derivative | In Vitro IC50 (nM) | Alternative (Non-Oic) | In Vitro IC50 (nM) |
| Trandolaprilat (active metabolite of Trandolapril) | Yes | 1 - 5 | Captopril | 20 - 30 |
| Perindoprilat (active metabolite of Perindopril) | Yes | 2 - 10 | Enalaprilat | 5 - 12 |
| - | - | - | Lisinopril | 5 - 15 |
| - | - | - | Ramiprilat | 3 - 8 |
Note: IC50 values can vary depending on the specific assay conditions.
The data in Table 1 demonstrates that Oic-containing ACE inhibitors exhibit potent in vitro activity, comparable to or exceeding that of other widely used ACE inhibitors.
This protocol outlines a standard method for determining the IC50 of an ACE inhibitor.
Materials:
-
Rabbit Lung ACE
-
Hippuryl-His-Leu (HHL) as substrate
-
Assay Buffer: 100 mM sodium borate buffer (pH 8.3) containing 300 mM NaCl
-
Test compounds (Oic derivatives and alternatives)
-
1 M HCl
-
Ethyl acetate
-
HPLC system with a C18 column and UV detector
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of rabbit lung ACE in the assay buffer.
-
Prepare a stock solution of HHL in the assay buffer.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the ACE solution and the test compound solution (or buffer for control).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the HHL substrate.
-
Incubate at 37°C for 30 minutes.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 1 M HCl.
-
Add ethyl acetate to extract the product, hippuric acid.
-
Vortex and centrifuge to separate the layers.
-
-
HPLC Analysis:
-
Transfer the upper organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the HPLC mobile phase.
-
Inject the sample into the HPLC system.
-
Detect the hippuric acid peak by UV absorbance at 228 nm.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Diagram: ACE Inhibition Assay Workflow
Caption: Workflow for the in vitro ACE inhibition assay.
In Vivo Performance of Oic-Containing ACE Inhibitors
The ultimate test of an antihypertensive agent is its ability to lower blood pressure in a living organism. Spontaneously hypertensive rats (SHRs) are a commonly used animal model for this purpose.
Table 2: Comparison of In Vivo Antihypertensive Efficacy in SHRs
| Compound | Boc-Oic Derivative | Typical Oral Dose (mg/kg) | Max. Reduction in Systolic Blood Pressure (ΔSBP, mmHg) |
| Trandolapril | Yes | 1 - 10 | 30 - 50 |
| Perindopril | Yes | 1 - 10 | 30 - 50 |
| Captopril | No | 10 - 30 | 25 - 45 |
| Enalapril | No | 5 - 20 | 30 - 50 |
The in vivo data indicates that Oic-containing ACE inhibitors are highly effective at reducing blood pressure in a relevant animal model, with comparable or superior potency to non-Oic alternatives. Observational studies in humans have suggested that while different ACE inhibitors show similar efficacy, some, like ramipril (which is structurally related to perindopril), may be associated with lower mortality rates in certain patient populations.[4][5] However, other large-scale studies have found no significant difference in the primary outcomes between ACE inhibitors and angiotensin receptor blockers (ARBs).[6][7]
Animals:
-
Spontaneously Hypertensive Rats (SHRs), typically 16-20 weeks old.
Procedure:
-
Acclimatization: House the SHRs in a controlled environment for at least one week prior to the study.
-
Baseline Blood Pressure Measurement: Measure the baseline systolic blood pressure (SBP) of conscious rats using a non-invasive tail-cuff method for several days to obtain a stable baseline.
-
Drug Administration: Administer the test compound (e.g., perindopril) or vehicle control orally via gavage.
-
Blood Pressure Monitoring: Measure SBP at various time points post-administration (e.g., 2, 4, 6, 8, and 24 hours) to determine the peak effect and duration of action.
-
Data Analysis: Calculate the change in SBP from baseline for each animal at each time point. The maximum reduction in SBP is a key efficacy parameter.
Diagram: In Vivo Antihypertensive Study Workflow
Caption: Simplified signaling pathway of the bradykinin B2 receptor.
Anticancer Agents
The incorporation of Boc-Oic into peptides is also being explored as a strategy to develop novel anticancer agents. The rationale is to create peptides with enhanced stability and cell-penetrating capabilities that can target intracellular oncogenic pathways.
Table 4: In Vitro Cytotoxicity of Peptides in Cancer Cell Lines
| Peptide | Boc-Oic Derivative | Cancer Cell Line | IC50 (µM) | Alternative | Cancer Cell Line | IC50 (µM) |
| D-K4R2L9 | No | Mouse Melanoma | - | Temporin-1CEa | MDA-MB-231 | - |
| D-K6L9 | No | Human Prostate | - | Mastoparan | MDA-MB-231 | ~20-24 [8] |
| - | - | - | - | NRC-03 | Various Breast Cancer | - |
While specific IC50 values for Boc-Oic containing anticancer peptides are not readily available in the public domain, numerous studies have demonstrated the potent in vitro anticancer activity of various peptide-based therapeutics. [8][9]For example, some synthetic peptides have shown significant cytotoxic effects against breast cancer cell lines. [10]The inclusion of Boc-Oic in such peptides could potentially enhance their efficacy by improving their stability and cellular uptake. In vivo studies using mouse models of glioblastoma have shown that certain peptide-based therapies can suppress tumor growth and extend survival. [11]
This protocol is a standard method for assessing the cytotoxicity of a compound against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Cell culture medium and supplements
-
96-well plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value from the dose-response curve. [12]
Diagram: MTT Assay Principle
Caption: Principle of the MTT cell viability assay.
Antithrombotic Agents
The octahydroindole-2-carboxylic acid motif has been found in natural products with antithrombotic properties. [2]This has led to the exploration of synthetic Oic-containing compounds as potential novel anticoagulants.
Table 5: In Vitro Anticoagulant Activity
| Compound Class | Boc-Oic Derivative | Target | In Vitro Assay |
| Marine Aeruginosins | Yes (Oic motif) | Thrombin, Factor Xa | Clotting time assays |
| Synthetic 1,3,4-oxadiazole derivatives | No | Factor Xa | Clotting time assays [5] |
In vitro studies have shown that compounds with structural similarities to Oic-containing natural products can inhibit key coagulation factors like thrombin and Factor Xa. [13]In vivo thrombosis models, such as the inferior vena cava stenosis model in rats, are used to evaluate the antithrombotic efficacy and bleeding risk of new anticoagulant candidates. [14]
Pharmacokinetics and Toxicity
A critical aspect of drug development is the evaluation of a compound's pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profile and its potential toxicity. For Boc-Oic containing compounds, these properties are influenced by both the Oic scaffold and the rest of the molecule.
-
Absorption and Bioavailability: The increased lipophilicity imparted by the Oic moiety can lead to improved oral absorption and bioavailability, as seen with perindopril and trandolapril. * Metabolism: Boc-protected compounds are generally stable in vivo, with the Boc group often being removed during metabolic processes to yield the active form of the drug.
-
Toxicity: The toxicity of Boc-Oic containing compounds is highly dependent on the overall molecular structure and the therapeutic target. For established drugs like perindopril, the toxicity profile is well-characterized and generally favorable. [8]For novel compounds, comprehensive in vitro and in vivo toxicology studies are essential. Preclinical studies in rats are often conducted to assess acute toxicity and determine pharmacokinetic parameters. [15]
Conclusion and Future Directions
Boc-L-Octahydroindole-2-carboxylic acid has established itself as a valuable building block in medicinal chemistry, most notably in the development of highly successful ACE inhibitors. Its ability to confer conformational rigidity, enhance lipophilicity, and improve metabolic stability makes it an attractive moiety for overcoming common challenges in drug design.
The exploration of Boc-Oic containing compounds in other therapeutic areas, including as bradykinin B2 receptor antagonists, anticancer agents, and antithrombotic drugs, is a promising and active area of research. While the in vitro data for these emerging applications is encouraging, further in vivo studies are needed to fully elucidate their therapeutic potential and safety profiles. Direct, head-to-head comparative studies with existing therapies will be crucial for establishing the clinical utility of these novel compounds.
As our understanding of disease biology deepens and synthetic methodologies advance, we can anticipate that the strategic incorporation of Boc-L-Octahydroindole-2-carboxylic acid will continue to play a significant role in the discovery and development of the next generation of innovative medicines.
References
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- Comprehensive Strategies to Bicyclic Prolines: Applications in the Synthesis of Potent Arginase Inhibitors. PMC.
- Comparative Effectiveness of Angiotensin-Converting Enzyme Inhibitors Versus Angiotensin Receptor Blockers: Multidatabase Target Trial Emul
- Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. PMC.
- In Vivo Effects of Bradykinin B2 Receptor Agonists with Varying Susceptibility to Peptidases. Frontiers in Pharmacology.
- Anti-cancer peptide-based therapeutic str
- Radioligand binding characterization of the bradykinin B(2) receptor in the rabbit and pig ileal smooth muscle. PubMed.
- In Vitro Assays for Bradykinin Receptor Binding: Applic
- Potent, long-acting bradykinin antagonists for a wide range of applic
- Comparative first-line effectiveness and safety of angiotensin converting enzyme inhibitors and angiotensin receptor blockers: a multin
- IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines. PMC.
- Bicyclic proline analogues as organocatalysts for stereoselective aldol reactions: an in silico DFT study. Organic & Biomolecular Chemistry.
- Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)
- In Vivo Studies of Anticancer Peptides for Breast Cancer Therapy. Brieflands.
- Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis. MDPI.
- COMPARATIVE EFFICACY OF ACE INHIBITORS VS. ARBS IN THE MANAGEMENT OF HYPERTENSION AND HEART FAILURE.
- Comparative Metabolite Profiling of Carboxylic Acids in Rat Urine by CE-ESI MS/MS through Positively Pre-charge. UNL Digital Commons.
- Data Sheet Radioligand Binding Assay Protocols. Gifford Bioscience.
- QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. MDPI.
- Anti-Cancer Peptides: St
- Novel and Experimental Anticoagulant Strategies Beyond Current DOACs. Read by QxMD.
- IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line.
- B2 Bradykinin Receptor Assay. Innoprot GPCR Functional Assays.
- Proline Analogues in Drug Design: Current Trends and Future Prospects. ScienceOpen.
- Peptide In Vitro & In Vivo Testing Services - Formul
- (PDF) Antagonism of Bradykinin B2 Receptor Prevents Inflammatory Responses in Human Endothelial Cells by Quenching the NF-kB Pathway Activation.
- octahydroindole-2-carboxylic acid deriv
- Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells. PMC.
- Antidotes for Novel Oral Anticoagulants. Arteriosclerosis, Thrombosis, and Vascular Biology.
- Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing.
- Novel Bradykinin Receptor Inhibitors Inhibit Proliferation and Promote the Apoptosis of Hepatocellular Carcinoma Cells by Inhibiting the ERK P
- Radioligand binding methods: practical guide and tips. Scite.ai.
- Proline Deriv
- Novel strategies in antithrombotic therapy: targeting thrombosis while preserving hemostasis. Journal of Thrombosis and Haemostasis.
- Angiotensin-Converting Enzyme (ACE) inhibitors: A Comparative Effectiveness Review. Canada's Drug Agency.
- Bradykinin and B2 receptor antagonism in rat and human articular chondrocytes. PMC.
- In Vivo Studies of Anticancer Peptides for Breast Cancer Therapy. Brieflands.
- Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evalu
- Direct, competitive comparison of linear, monocyclic, and bicyclic libraries using mRNA display. bioRxiv.
- Comparative effectiveness of angiotensin-converting-enzyme inhibitors: Is an ACE always an ace? CMAJ.
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Safety Operating Guide
Operational Guide: Proper Disposal of Boc-L-Octahydroindole-2-carboxylic acid
[1][2][3]
Executive Summary
Boc-L-Octahydroindole-2-carboxylic acid (Boc-L-Oic-OH) is a bicyclic amino acid derivative widely used in peptide synthesis (e.g., HCV protease inhibitors).[1][2] While often classified as non-hazardous or a mild irritant under GHS standards, its specific chemical moiety—the tert-butyloxycarbonyl (Boc) protecting group—introduces a critical operational risk: acid sensitivity. [1][2]
Immediate Operational Directive:
-
Primary Disposal Method: High-temperature incineration via a licensed chemical waste contractor.[1][2]
-
Critical Segregation Rule: NEVER dispose of this solid or its high-concentration solutions into waste containers containing strong acids (e.g., Trifluoroacetic acid - TFA).[1][2] The acid-catalyzed deprotection releases isobutylene gas and CO₂, which can rapidly pressurize and rupture sealed waste vessels.[1][2]
Chemical Profile & Hazard Characterization
Understanding the physicochemical properties is the first step in a self-validating safety protocol.[1][2]
| Parameter | Data | Operational Implication |
| Chemical Name | Boc-L-Octahydroindole-2-carboxylic acid | Use this name on all waste tags. |
| CAS Number | 109523-13-9 | Unique identifier for waste manifests.[1][2] |
| Formula | C₁₄H₂₃NO₄ | Nitrogen content requires NOx-rated incineration.[1][2] |
| Physical State | White to off-white powder | Dust generation risk during transfer.[1][2][3] |
| Melting Point | 131–137 °C | Solid at room temperature; stable storage.[1][2] |
| Solubility | Soluble in DCM, EtOAc, MeOH | Dictates liquid waste stream segregation.[1][2] |
| Reactivity | Acid-Labile | Gas generation risk upon contact with acids.[1][2] |
GHS Classification (Precautionary): While specific toxicological data is often limited for this derivative, standard laboratory protocol mandates treating it as a Category 2 Skin/Eye Irritant (H315, H319) .[1][2]
Pre-Disposal Handling & Segregation
The causality of most laboratory waste accidents lies in improper segregation.[1][2] For Boc-L-Oic-OH, the primary driver of risk is the stability of the carbamate linkage.[1][2]
The "Gas-Evolution" Risk Mechanism
The Boc group cleaves in the presence of strong acids (TFA, HCl) to form the free amine, CO₂, and isobutylene.[1][2]
-
Scenario: A researcher discards 5g of Boc-L-Oic-OH into a "General Organic Waste" carboy that previously received 50% TFA from a cleavage reaction.
-
Result: Rapid gas evolution pressurizes the carboy.[1][2] If the cap is torqued tight, the container may bulge or burst.[1][2]
Segregation Protocol
-
Solid Waste: Segregate into a dedicated "Solid Organic Waste" container. Do not co-mingle with silica gel contaminated with acidic modifiers.[1][2]
-
Liquid Waste:
Disposal Protocols
Select the workflow below that matches your waste state.
Scenario A: Solid Substance (Expired or Excess)[1]
-
Step 1: Keep the substance in its original manufacturer vial if possible.[1][2]
-
Step 2: Tighten the cap and wrap with Parafilm to prevent fugitive dust.[1][2]
-
Step 3: Place the vial into a clear polyethylene bag (secondary containment).
-
Step 4: Label as "Non-Regulated Organic Solid" (unless local regulations specify "Irritant").[1][2]
-
Step 5: Pack into a DOT-approved fiber drum or lab pack for incineration.[1][2]
Scenario B: Liquid Waste (Reaction Mixtures)[1]
-
Step 1: Identify the primary solvent (e.g., DCM vs. DMF).[1][2]
-
Step 3: Pour into the appropriate satellite accumulation container (Halogenated vs. Non-Halogenated).[1][2]
-
Step 4: Record the addition on the waste log, noting "Boc-amino acid derivative."[1][2]
Scenario C: Contaminated Debris (Sharps/Gloves)[1]
-
Gloves/Paper Towels: Dispose of in "Chemically Contaminated Debris" (solid waste bin).[1][2]
-
Syringes/Needles: Dispose of in a hard-walled sharps container. Do not recap needles.
Visual Workflows
Diagram 1: Waste Stream Decision Matrix
This logic tree ensures the user selects the correct disposal path based on physical state and chemical environment.[1][2]
Caption: Decision matrix for segregating Boc-L-Oic-OH waste. Note the critical neutralization step for acidic solutions to prevent container pressurization.
Diagram 2: Spill Response Protocol
Immediate actions to take in the event of a benchtop spill.
Caption: Step-by-step workflow for containing and cleaning spills. Emphasis is placed on minimizing dust generation for solid spills.[1][2]
Regulatory Compliance & Documentation
US EPA / RCRA Considerations[2]
-
Hazardous Waste Codes: This specific compound is not typically listed (P or U list).[1][2] However, if disposed of in a solvent mixture, the solvent codes apply (e.g., F002 for DCM, F003 for Ethyl Acetate).[1][2]
-
Characteristic Waste: It is not characteristically toxic (D004-D043) or corrosive (D002) in solid form.[1][2] It is combustible but usually does not meet the definition of Ignitable (D001) unless in a flammable solvent.[1][2]
Labeling Requirements
Every waste container must carry a label including:
-
Full Chemical Name: "Boc-L-Octahydroindole-2-carboxylic acid" (No abbreviations like "Boc-Oic").[1][2]
References
-
ChemicalBook. (2024).[1][2] L-Octahydroindole-2-carboxylic acid (CAS 80875-98-5) and Derivatives.[1][2][5] Retrieved from [1][2]
-
Santa Cruz Biotechnology. (2024).[1][2] Boc-L-octahydroindole-2-carboxylic acid Safety Data. Retrieved from [1][2]
-
Chem-Impex International. (2024).[1][2] Product Data: Boc-L-Octahydroindole-2-carboxylic acid (CAS 109523-13-9).[1][2][6][7] Retrieved from [1][2]
-
Fisher Scientific. (2024).[1][2] Safety Data Sheet for (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid.[1][2][3][8] Retrieved from [1][2]
-
Sigma-Aldrich (Merck). (2024).[1][2] User Guide: Handling of Boc-Protected Amino Acids. Retrieved from [1][2]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Octahydroindole-2-carboxylic acid | C9H15NO2 | CID 3274680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. peptide.com [peptide.com]
- 5. L-Octahydroindole-2-carboxylic acid | 80875-98-5 [chemicalbook.com]
- 6. buyersguidechem.com [buyersguidechem.com]
- 7. Boc-L-octahydroindole-2-carboxylic acid | CAS 109523-13-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. fishersci.com [fishersci.com]
A Researcher's Guide to the Safe Handling of Boc-L-Octahydroindole-2-carboxylic Acid
In the landscape of pharmaceutical research and development, the careful management of chemical reagents is paramount to both scientific integrity and personnel safety. This guide provides essential, direct guidance for researchers, scientists, and drug development professionals on the safe handling of Boc-L-Octahydroindole-2-carboxylic acid. By adopting these protocols, laboratories can ensure a secure environment and foster a culture of safety-conscious research.
Hazard Assessment and Risk Mitigation
A thorough risk assessment is the foundational step before commencing any work with Boc-L-Octahydroindole-2-carboxylic acid. The primary hazards identified from analogous compounds are:
-
Skin Irritation: Causes skin irritation upon direct contact.[1][2]
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled, particularly as a dust or aerosol.[1][2]
Given these potential hazards, a multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of appropriate PPE is non-negotiable when handling Boc-L-Octahydroindole-2-carboxylic acid. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.
| PPE Item | Specification | Rationale |
| Eye and Face Protection | Safety goggles with side shields or a face shield.[3][4] | To protect the eyes from splashes or airborne particles of the compound.[3] |
| Hand Protection | Nitrile rubber gloves (thickness >0.11 mm).[3] | To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling the compound.[5] |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from contamination.[3] |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. A NIOSH-approved respirator should be used if generating aerosols or dust.[3] | To prevent the inhalation of airborne particles.[3] |
Operational and Handling Plan
A systematic workflow is critical to minimizing exposure and ensuring safe handling from receipt of the compound to its final disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][6]
-
Segregate from incompatible materials such as strong oxidizing agents. While specific incompatibilities for this compound are not documented, this is a prudent measure for most organic chemicals.
2. Weighing and Transfer:
-
All weighing and transfer operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation of dust.[7]
-
Handle the solid compound carefully to avoid the generation of dust.[3] Use a spatula for transfers.
-
When dissolving the compound, add the solvent to the solid slowly to prevent splashing.[3]
3. Experimental Procedures:
-
The removal of the Boc protecting group is a common procedure and typically involves the use of strong acids such as trifluoroacetic acid (TFA).[7]
-
CAUTION: Strong acids are highly corrosive and can cause severe burns.[7] All deprotection steps must be performed in a chemical fume hood while wearing appropriate PPE, including an acid-resistant apron and face shield.[7][8]
-
Always add acid to the reaction mixture slowly and in a controlled manner to manage any exothermic reactions.
4. Decontamination and Spill Response:
-
Clean all work surfaces and equipment thoroughly after handling the compound.
-
In the event of a small spill, carefully sweep up the solid material and place it in a suitable container for disposal.[6] Avoid creating dust.
-
For larger spills, evacuate the area and follow your institution's established emergency procedures.
The following diagram illustrates the standard workflow for the safe handling of Boc-L-Octahydroindole-2-carboxylic acid:
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][9] Remove contaminated clothing.[9] Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.[1][9] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration.[1][9] Seek medical attention if symptoms occur.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[9] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.[9] |
Disposal Plan
Proper disposal of Boc-L-Octahydroindole-2-carboxylic acid and its associated waste is an essential component of responsible chemical management.
-
All waste materials, including empty containers, contaminated PPE, and residual compound, must be disposed of in accordance with federal, state, and local environmental control regulations.[6]
-
Waste should be collected in clearly labeled, sealed containers.
-
Consult your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.
The following diagram outlines the decision-making process for the proper disposal of waste generated from working with Boc-L-Octahydroindole-2-carboxylic acid:
By adhering to these guidelines, researchers can confidently and safely incorporate Boc-L-Octahydroindole-2-carboxylic acid into their workflows, contributing to the advancement of science while upholding the highest standards of laboratory safety.
References
-
Safety Data Sheet Indole-2-carboxylic acid. (n.d.). MetaSci. Retrieved from [Link]
-
Safety Data Sheet Boc-L-Azetidine-2-carboxylic acid. (n.d.). AAPPTec. Retrieved from [Link]
-
SOP - ACID HANDLING. (n.d.). University of Wyoming. Retrieved from [Link]
-
Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). University of St Andrews. Retrieved from [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council. Retrieved from [Link]
-
Laboratory Safety Guidelines. (n.d.). ETH Zurich. Retrieved from [Link]
-
Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). The University of North Carolina at Chapel Hill. Retrieved from [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. Retrieved from [Link]
-
Personal Protective Equipment Requirements. (2021, June 1). Stanford University. Retrieved from [Link]
Sources
- 1. fishersci.at [fishersci.at]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. earth.utah.edu [earth.utah.edu]
- 9. sds.metasci.ca [sds.metasci.ca]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
